Technical Documentation Center

N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride
  • CAS: 2253630-45-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(1H-Pyrazol-4-yl)pyridazin-3-amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of a robust synthetic route to N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride, a heterocyclic compound of significant interest to researchers in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details the synthesis of key precursors, the strategic coupling of the pyrazole and pyridazine moieties, and the final salt formation. The presented protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Pyrazole-Pyridazine Scaffolds

The fusion of pyrazole and pyridazine rings into a single molecular entity has garnered considerable attention in the field of medicinal chemistry. Both pyrazoles and pyridazines are well-established pharmacophores, known to exhibit a wide spectrum of biological activities. Pyrazole derivatives are recognized for their analgesic, anti-inflammatory, and anticancer properties, while pyridazine-containing compounds have shown potential as cardiovascular, antimicrobial, and antiviral agents.[1] The hybridization of these two heterocyclic systems in molecules such as N-(1H-Pyrazol-4-yl)pyridazin-3-amine offers the potential for synergistic or novel pharmacological profiles, making them attractive targets for drug discovery programs. This guide provides a detailed synthetic pathway to N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride, a key building block for the exploration of this chemical space.

Retrosynthetic Analysis and Strategic Approach

The synthesis of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride is approached through a convergent strategy, which involves the preparation of two key building blocks, 4-aminopyrazole and 3-chloropyridazine, followed by their coupling and subsequent hydrochloride salt formation. This approach allows for flexibility in the synthesis and purification of the individual components before the crucial C-N bond formation.

G Target N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride Free_Base N-(1H-Pyrazol-4-yl)pyridazin-3-amine Target->Free_Base HCl Salt Formation Precursors 4-Aminopyrazole + 3-Chloropyridazine Free_Base->Precursors C-N Coupling (SNAr or Buchwald-Hartwig) Pyrazole_Synthon 4-Nitropyrazole Precursors->Pyrazole_Synthon Reduction Pyridazine_Synthon Pyridazin-3(2H)-one Precursors->Pyridazine_Synthon Chlorination

Caption: Retrosynthetic analysis of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride.

The primary challenge in this synthesis lies in the selective formation of the C-N bond between the 4-position of the pyrazole ring and the 3-position of the pyridazine ring. Two main strategies are considered for this key step: a classical nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods will depend on the reactivity of the substrates and the desired reaction conditions.

Synthesis of Key Intermediates

Synthesis of 4-Aminopyrazole

The synthesis of 4-aminopyrazole is a critical first step. A common and efficient method involves the reduction of a commercially available or synthesized 4-nitropyrazole.

3.1.1. Nitration of Pyrazole (if starting from pyrazole)

While 4-nitropyrazole is commercially available, it can also be synthesized from pyrazole. The nitration of pyrazole typically proceeds with a mixture of nitric acid and sulfuric acid.

3.1.2. Reduction of 4-Nitropyrazole to 4-Aminopyrazole

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[2]

Experimental Protocol: Synthesis of 4-Aminopyrazole

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-nitropyrazole (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole, which can be used in the next step with or without further purification.

Synthesis of 3-Chloropyridazine

3-Chloropyridazine serves as the electrophilic partner in the coupling reaction. It is readily prepared from pyridazin-3(2H)-one via chlorination.[3][4]

Experimental Protocol: Synthesis of 3-Chloropyridazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add pyridazin-3(2H)-one (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, in excess, typically 3-5 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer observed.

  • Work-up: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-chloropyridazine can be purified by column chromatography or distillation.

Coupling of 4-Aminopyrazole and 3-Chloropyridazine

The crucial C-N bond formation can be achieved via either a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, especially with a chlorine atom as a leaving group.[5][6]

G Start 4-Aminopyrazole + 3-Chloropyridazine Reaction Heat in a suitable solvent (e.g., DMF, Dioxane) with a base (e.g., K2CO3, DIPEA) Start->Reaction Product N-(1H-Pyrazol-4-yl)pyridazin-3-amine Reaction->Product

Caption: Workflow for the SNAr coupling reaction.

Experimental Protocol: SNAr Coupling

  • Reaction Setup: In a round-bottom flask, combine 4-aminopyrazole (1 equivalent), 3-chloropyridazine (1-1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Heating: Heat the reaction mixture to a temperature ranging from 100 to 150 °C and stir for several hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Buchwald-Hartwig Amination

For less reactive substrates or to achieve milder reaction conditions, a palladium-catalyzed Buchwald-Hartwig amination can be employed.[7][8][9] This method offers a broad substrate scope and functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-aminopyrazole (1 equivalent), 3-chloropyridazine (1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equivalents).

  • Solvent: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Heating: Heat the reaction mixture to a temperature ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

ParameterMethod A: SNArMethod B: Buchwald-Hartwig
Catalyst NonePalladium catalyst (e.g., Pd₂(dba)₃)
Ligand NonePhosphine ligand (e.g., Xantphos)
Base K₂CO₃, DIPEACs₂CO₃, K₃PO₄
Solvent DMF, DioxaneToluene, Dioxane
Temperature 100-150 °C80-120 °C
Advantages Simpler, catalyst-freeMilder conditions, broader scope
Disadvantages Harsher conditions may be requiredRequires catalyst and ligand, inert atmosphere

Table 1: Comparison of SNAr and Buchwald-Hartwig coupling methods.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, N-(1H-Pyrazol-4-yl)pyridazin-3-amine, into its hydrochloride salt to improve its stability and solubility in aqueous media.[10][11]

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified N-(1H-Pyrazol-4-yl)pyridazin-3-amine free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride as a solid.

Characterization and Analysis

The structure and purity of the synthesized N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride should be confirmed by various analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the pyrazole and pyridazine rings, NH protons.
¹³C NMR Carbon signals corresponding to the pyrazole and pyridazine rings.
FT-IR N-H stretching vibrations, C=N and C=C stretching of the aromatic rings.
Mass Spec. Molecular ion peak corresponding to the free base.
Melting Point A sharp melting point indicating the purity of the crystalline salt.

Table 2: Analytical characterization of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride.

Safety Considerations

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these chemical syntheses.

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride. By providing clear, step-by-step protocols for the synthesis of key intermediates, the crucial coupling reaction, and the final salt formation, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The discussion of alternative coupling strategies and the emphasis on the rationale behind experimental choices are intended to empower scientists to adapt and optimize the synthesis for their specific needs. The availability of this important building block will undoubtedly facilitate the exploration of new chemical space and the development of novel therapeutic agents based on the pyrazole-pyridazine scaffold.

References

  • Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(43), 26867-26883.
  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • ACS Medicinal Chemistry Letters. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Google Patents. (2010). CN102174014A - Preparation method of 3-chloropyridine.
  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2024). 1 H and 13 C NMR correlations between the calculated and experimental data. Retrieved from [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Sciencemadness.org. (2021). Forming oxalte salts of amines. Retrieved from [Link]

  • ChemWhat. (n.d.). Pyridazin-3-amine CAS#: 5469-70-5. Retrieved from [Link]

  • PMC. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]

  • NIH. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • PMC. (2010). N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1H-PYRAZOL-3-AMINE. Retrieved from [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

  • PubMed. (2010). N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. Retrieved from [Link]

Sources

Exploratory

"N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride chemical properties"

Executive Technical Summary N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) targeting protein kinases.[1]

Structurally, the molecule fuses a pyridazine ring (a 1,2-diazine) with a pyrazole moiety via an amine bridge.[1] This specific connectivity creates a potent ATP-mimetic pharmacophore .[1] The hydrochloride salt form is engineered to overcome the poor aqueous solubility inherent to planar heteroaryl-amines, facilitating its use in biochemical assays and early-stage lead optimization.[1]

This guide details the physicochemical properties, synthetic pathways, and structural biology applications of this scaffold, serving as a reference for researchers developing inhibitors for JAK, JNK, and IRAK4 pathways.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification
PropertyDetail
IUPAC Name N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride
Common Syntax 3-(Pyrazol-4-ylamino)pyridazine HCl
Molecular Formula C₇H₇N₅[1][2][3] · xHCl (Typically Monohydrochloride)
Core MW (Free Base) ~161.16 g/mol
Core MW (HCl Salt) ~197.62 g/mol
SMILES Cl.C1=CN=NC(=C1)NC2=C[NH]N=C2
Key Substructures Pyridazine (Acceptor), Aminopyrazole (Donor/Acceptor)
Physicochemical Properties

Note: Data below reflects the general class behavior of aminopyridazine-pyrazole conjugates, as specific experimental values for this exact salt may vary by batch/polymorph.

  • Solid State: Off-white to pale yellow crystalline solid.[1]

  • Solubility Profile:

    • Water:[4] Moderate to High (improved by HCl salt formation; free base is poorly soluble).[1]

    • DMSO: High (>50 mM).[1]

    • Methanol:[2] Soluble.[1][5]

  • Acid-Base Chemistry (pKa):

    • Pyridazine N: Weakly basic (pKa ~2.3).[1]

    • Pyrazole NH: Weakly acidic (pKa ~14) but can act as a donor; Pyrazole N is weakly basic (pKa ~2.5).[1]

    • Implication: The HCl likely protonates the most basic nitrogen (pyridazine N2 or the bridging amine depending on electronic delocalization), stabilizing the crystal lattice.[1]

Synthetic Methodologies

The synthesis of N-(1H-Pyrazol-4-yl)pyridazin-3-amine requires forming a C–N bond between two electron-deficient heteroaromatic rings.[1] This is non-trivial due to the reduced nucleophilicity of the pyrazolyl amine.[1]

Primary Route: Nucleophilic Aromatic Substitution (S_NAr)

This route is preferred for scale-up due to cost efficiency but requires high temperatures or activation.[1]

  • Reactants: 3-Chloropyridazine (Electrophile) + 4-Aminopyrazole (Nucleophile).[1]

  • Conditions: High boiling solvent (n-Butanol or DMA), acid catalysis (HCl), or microwave irradiation.[1]

  • Mechanism: The 3-chloropyridazine is activated for nucleophilic attack.[1] The 4-aminopyrazole attacks the C3 position, displacing chloride.[1]

Secondary Route: Buchwald-Hartwig Cross-Coupling

Used when S_NAr fails due to electronic deactivation or when milder conditions are required to preserve sensitive functional groups.[1]

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Xantphos or BrettPhos (crucial for heteroaryl amines).[1]

  • Base: Cs₂CO₃ or NaOtBu.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold.

Synthesis_Workflow Start Target: N-(1H-Pyrazol-4-yl)pyridazin-3-amine Reactants Reactants: 3-Chloropyridazine + 4-Aminopyrazole Start->Reactants Decision Select Methodology Reactants->Decision RouteA Route A: S_NAr (Thermal) Decision->RouteA Standard Scale-up RouteB Route B: Pd-Catalysis (Buchwald) Decision->RouteB Sensitive Substituents ProcessA Reflux in n-BuOH/H+ (110-130°C) RouteA->ProcessA ProcessB Pd(OAc)2 / Xantphos / Base (80-100°C) RouteB->ProcessB SaltForm Salt Formation (HCl in Dioxane/MeOH) ProcessA->SaltForm ProcessB->SaltForm Final Final Product: HCl Salt Precipitate SaltForm->Final

Caption: Synthetic decision tree comparing thermal S_NAr vs. Palladium-catalyzed cross-coupling routes.

Structural Biology & Pharmacophore Mapping[1]

This molecule is not merely a chemical intermediate; it is a Hinge Binder .[1] In the context of kinase inhibition, the "Hinge Region" connects the N-terminal and C-terminal lobes of the kinase.[1] Inhibitors must mimic the hydrogen bonding of the Adenine ring of ATP.[1]

The "Donor-Acceptor" Motif

The N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold presents a classic D-A-D (Donor-Acceptor-Donor) or A-D-A motif depending on the tautomeric state and rotation.[1]

  • Pyridazine N2: Acts as a Hydrogen Bond Acceptor .[1]

  • Bridging Amine (NH): Acts as a Hydrogen Bond Donor .[1]

  • Pyrazole NH: Acts as a Hydrogen Bond Donor .[1]

Interaction Pathway

The diagram below maps how this scaffold interacts with a generic Kinase Hinge region (e.g., JAK2 or JNK1).[1]

Pharmacophore_Map cluster_0 ATP Binding Pocket cluster_1 Inhibitor Scaffold Backbone_CO Kinase Backbone (C=O) (Acceptor) Backbone_NH Kinase Backbone (N-H) (Donor) Scaffold_N Pyridazine Nitrogen (Acceptor) Backbone_NH->Scaffold_N H-Bond Scaffold_NH Bridging Amine / Pyrazole NH (Donor) Scaffold_NH->Backbone_CO H-Bond

Caption: Schematic representation of the bidentate hydrogen bonding network between the scaffold and kinase hinge.

Handling, Stability, and Safety Protocols

As a Senior Scientist, ensuring the integrity of your chemical inventory is paramount.[1] The hydrochloride salt requires specific handling.[1]

Hygroscopicity & Storage[1]
  • Challenge: HCl salts of heteroaryl amines are often hygroscopic.[1] Absorption of atmospheric water can lead to deliquescence, altering the molecular weight (stoichiometry) and ruining quantitative assays.[1]

  • Protocol:

    • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in a desiccator.

    • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Weighing: Use rapid weighing techniques or a glovebox if the specific batch is highly deliquescent.

Stability Validation (Self-Validating Protocol)

Before using this compound in a critical assay, validate its integrity:

  • LC-MS Check: Confirm the parent ion mass (M+H).[1] Ensure no hydrolysis of the amine bridge (rare, but possible under extreme acid/heat).[1]

  • ¹H-NMR (DMSO-d₆):

    • Look for the diagnostic singlet of the Pyrazole C3/C5 protons (typically δ 7.5–8.5 ppm).[1]

    • Look for the Pyridazine doublets.[1]

    • Validation: Integration ratio must be 1:1 between rings.[1]

Safety (MSDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).[1] Potential kinase inhibitor activity implies unknown systemic toxicity.[1]

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1] Avoid dust generation.[1]

References

  • PubChem. Pyridazin-3-amine | C4H5N3.[1] National Library of Medicine.[1][6] [Link][1]

  • PubChem. 1H-Pyrazol-4-amine. National Library of Medicine.[1][6] [Link]

  • Ather, A. Q., et al. (2010).[1][7] N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E. [Link]

  • Peat, A. J., et al. (2004).[1] Novel pyrazol-3-yl-pyridines as c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for pyrazole-pyridine/pyridazine scaffolds). [Link]

  • Matrix Fine Chemicals. 1H-Pyrazol-3-amine | CAS 1820-80-0.[1][8] (Reference for aminopyrazole building blocks). [Link][1]

Sources

Foundational

Technical Guide: Mechanism of Action of N-(1H-Pyrazol-4-yl)pyridazin-3-amine Hydrochloride

The following is an in-depth technical guide on the mechanism of action of the N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold, specifically focusing on its role as a high-affinity warhead for SMARCA2/4 bromodomains and it...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mechanism of action of the N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold, specifically focusing on its role as a high-affinity warhead for SMARCA2/4 bromodomains and its application in Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride is a privileged heterocyclic scaffold primarily utilized in medicinal chemistry as a high-affinity ligand for the bromodomains of SMARCA2 (Brahma) and SMARCA4 (BRG1) . While the scaffold possesses inherent kinase-inhibitory potential (targeting the ATP hinge region), its most significant therapeutic application lies in the design of Proteolysis Targeting Chimeras (PROTACs) .

In this context, the molecule serves as the "warhead" (target binder) that recruits the SMARCA2/4 protein to an E3 ubiquitin ligase (e.g., Cereblon or VHL), facilitating its ubiquitination and subsequent proteasomal degradation. This mechanism is critical for exploiting synthetic lethality in SMARCA4-deficient cancers (e.g., non-small cell lung cancer), where SMARCA2 dependency creates a unique therapeutic vulnerability.[1]

Chemical Identity & Structural Biology

Core Pharmacophore

The molecule consists of two nitrogen-rich aromatic rings linked by a secondary amine. This bi-heteroaryl structure is designed to mimic the hydrogen-bonding patterns required to bind deep within protein pockets, specifically the acetyl-lysine recognition cleft of bromodomains or the ATP-binding hinge of kinases.

FeatureDescriptionFunction
Scaffold Pyridazin-3-amine linked to Pyrazol-4-ylCore structural rigidifier; maintains planarity.
H-Bond Donor Pyrazole –NH (N1) & Linker –NHDonates H-bonds to backbone carbonyls or conserved water networks (e.g., Asn140 in bromodomains).
H-Bond Acceptor Pyridazine N2Accepts H-bonds from backbone amides.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility for biological assays and formulation.
Structural Diagram (DOT)

The following diagram illustrates the core scaffold and its potential vector for linker attachment in PROTAC design.

ChemicalStructure cluster_legend Pharmacophore Features Pyrazole 1H-Pyrazol-4-yl (H-Bond Donor) LinkerNH Amine Linker (-NH-) Pyrazole->LinkerNH Pyridazine Pyridazin-3-yl (H-Bond Acceptor) LinkerNH->Pyridazine R_Group Exit Vector (R) (Linker Attachment) Pyridazine->R_Group PROTAC Linker Donor H-Bond Donor Acceptor H-Bond Acceptor

Caption: Core pharmacophore of N-(1H-Pyrazol-4-yl)pyridazin-3-amine showing the donor-acceptor motif and exit vector for PROTAC linker attachment.

Mechanism of Action: Molecular Recognition

Bromodomain Binding (The "Warhead" Function)

The primary mechanism of this scaffold is the competitive inhibition of the acetyl-lysine (KAc) binding pocket on the SMARCA2/4 bromodomains.

  • Binding Site : The ZA loop and BC loop of the bromodomain.

  • Key Interaction : The pyrazole-pyridazine moiety acts as a KAc mimetic. The pyrazole nitrogen (donor) typically forms a critical hydrogen bond with the conserved Asparagine (Asn) residue (e.g., Asn140 in SMARCA2) deep in the pocket, while the aromatic system engages in hydrophobic stacking with the "WPF shelf" (Tryptophan-Proline-Phenylalanine) residues.

  • Selectivity : Substitutions on the pyridazine ring (e.g., at the 6-position) modulate selectivity between SMARCA2/4 and other bromodomain-containing proteins (like BET family).

The PROTAC Mechanism (Degradation vs. Inhibition)

While the small molecule inhibits the bromodomain, this alone is often therapeutically insufficient because the ATPase activity of SMARCA2/4 (driven by the helicase domain) is the driver of chromatin remodeling and cancer cell survival. The PROTAC strategy overcomes this:

  • Binary Complex 1 : The Pyrazolyl-pyridazine warhead binds SMARCA2/4.

  • Binary Complex 2 : The E3 ligase ligand (e.g., Pomalidomide for Cereblon) binds the E3 ligase.

  • Ternary Complex : The linker brings SMARCA2/4 and the E3 ligase into close proximity.

  • Ubiquitination : The E3 ligase transfers ubiquitin to surface lysines on SMARCA2/4.

  • Degradation : The 26S Proteasome recognizes the poly-ubiquitin chain and degrades the entire SMARCA2/4 protein, abolishing both bromodomain and ATPase functions.

PROTAC_Mechanism Warhead N-(1H-Pyrazol-4-yl)pyridazin-3-amine (Warhead) Target SMARCA2/4 (Bromodomain) Warhead->Target Binds Linker Chemical Linker Warhead->Linker Ternary Ternary Complex Formation Target->Ternary E3Ligand E3 Ligand (e.g., Pomalidomide) Linker->E3Ligand E3Ligase E3 Ligase Complex (e.g., Cereblon) E3Ligand->E3Ligase Recruits E3Ligase->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin Proximity Induced Proteasome Proteasomal Degradation (Loss of ATPase Function) Ubiquitin->Proteasome

Caption: Mechanism of SMARCA2/4 degradation via PROTACs utilizing the pyrazolyl-pyridazine scaffold.

Therapeutic Context: Synthetic Lethality[1][2][3][4]

The clinical relevance of this scaffold is anchored in the concept of Synthetic Lethality .[1]

  • Context : ~10-15% of Non-Small Cell Lung Cancers (NSCLC) harbor loss-of-function mutations in SMARCA4 (BRG1) .

  • Dependency : These SMARCA4-deficient cells become strictly dependent on the paralog SMARCA2 (Brahma) to maintain the SWI/SNF complex function and chromatin accessibility.

  • Intervention : A PROTAC based on the N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold degrades SMARCA2.

  • Outcome : In SMARCA4-mutant cells, this leads to complex collapse and cell death. In healthy cells (with functional SMARCA4), the loss of SMARCA2 is tolerated due to redundancy.

Experimental Validation Protocols

To validate the mechanism of action for this scaffold or its derivatives, the following experimental workflows are standard.

Biochemical Binding Assays (TR-FRET)

Objective : Quantify the affinity (


 or 

) of the molecule for the SMARCA2/4 bromodomain.
  • Reagents : Recombinant SMARCA2-Bromodomain (His-tagged), Biotinylated Acetyl-Histone peptide (Probe), Europium-anti-His antibody (Donor), ULight-Streptavidin (Acceptor).

  • Protocol :

    • Incubate SMARCA2-BD with the test compound (Pyrazolyl-pyridazine derivative) for 30 min.

    • Add Biotin-Peptide and detection reagents.

    • Readout : If the compound binds the BD, it displaces the peptide, reducing the FRET signal (665 nm).

  • Validation : A dose-dependent decrease in FRET signal confirms competitive binding at the acetyl-lysine pocket.

Cellular Degradation Assay (Western Blot/HiBiT)

Objective : Confirm that the PROTAC induces degradation, not just inhibition.

  • Cell Line : SMARCA4-deficient NSCLC line (e.g., H1792 or A549).

  • Treatment : Treat cells with compound (0.1 nM – 10 µM) for 6–24 hours.

  • Lysis & Blotting : Lyse cells and immunoblot for SMARCA2. Use Vinculin or GAPDH as loading control.

  • Rescue Experiment : Pre-treat with MLN4924 (Neddylation inhibitor) or excess Proteasome Inhibitor (MG132 ).

    • Result: If degradation is blocked by MG132/MLN4924, the mechanism is confirmed to be ubiquitin-proteasome dependent.[2]

References

  • Discovery of SMARCA2 PROTACs : Kulanthaivel, P. et al. "Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras". Journal of Medicinal Chemistry, 2025.[3] Link

  • PFI-3 and Bromodomain Inhibition : Vangamudi, B. et al. "The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers". Cancer Research, 2015.[1][4] Link

  • Pyridazine Degraders Patent : "Pyridazine derivatives as SMARCA2/4 degraders".[1][4] WO2019014427A1. Link

  • Synthetic Lethality Mechanism : Hoffman, G.R. et al. "Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers". PNAS, 2014. Link

Sources

Exploratory

Precision Targeting: A Technical Guide to Pyrazolyl Pyridazinamines

Executive Summary Pyrazolyl pyridazinamines represent a high-value "privileged scaffold" in modern medicinal chemistry, particularly within oncology and inflammation research. Structurally, these compounds fuse the elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolyl pyridazinamines represent a high-value "privileged scaffold" in modern medicinal chemistry, particularly within oncology and inflammation research. Structurally, these compounds fuse the electronic deficiency of a pyridazine core with the hydrogen-bonding capability of a pyrazole moiety and an amine linker. This specific architecture allows them to function as potent ATP-competitive inhibitors , mimicking the purine ring of adenosine to dock effectively into the hinge region of protein kinases (e.g., c-Met, CDK2, CDK4/6).

This guide provides a technical roadmap for the synthesis, structural optimization, and biological validation of these compounds, designed for researchers requiring actionable, high-integrity protocols.

Part 1: Structural Rationale & SAR (The "Warhead")

The biological potency of pyrazolyl pyridazinamines is not accidental; it is a result of precise electronic and steric design.

The Pharmacophore

The scaffold functions primarily as a Type I or Type I½ kinase inhibitor.

  • The Pyridazine Core (Scaffold): Acts as a spacer, orienting the substituents. Its nitrogen atoms can accept hydrogen bonds from water networks within the binding pocket.

  • The Amine Linker (Hinge Binder): The -NH- group typically functions as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).

  • The Pyrazole Moiety (Gatekeeper Interaction): Often positioned to interact with the "gatekeeper" residue or extend into the solvent-exposed region to tune solubility and selectivity.

Structure-Activity Relationship (SAR) Matrix
RegionChemical ModificationBiological ImpactMechanistic Reason
C-3 (Pyridazine) Pyrazole attachmentCritical for Potency Establishes hydrophobic contacts; π-π stacking with Phe/Tyr residues.
C-6 (Pyridazine) Amine (-NH-R) substitutionSelectivity Tuner The 'R' group (often aryl/heteroaryl) fills the hydrophobic back-pocket.
Pyrazole N-1 Methyl/Ethyl/IsopropylSolubility/PK Prevents rapid metabolic N-oxidation; controls lipophilicity (LogP).
Pyridazine C-4/5 Halogen (F, Cl)Metabolic Stability Blocks metabolic soft spots; Fluorine can alter pKa of the ring nitrogens.

Part 2: Primary Mechanism of Action (Kinase Inhibition)

The dominant biological activity of this class is the inhibition of Receptor Tyrosine Kinases (RTKs) , specifically c-Met (Hepatocyte Growth Factor Receptor) and Cyclin-Dependent Kinases (CDKs) .

Mechanistic Pathway: The c-Met Cascade

In dysregulated cancers (e.g., NSCLC, Gastric), c-Met remains constitutively active. Pyrazolyl pyridazinamines bind to the ATP pocket of c-Met, preventing the autophosphorylation of tyrosine residues (Y1234/Y1235). This blockade halts the downstream MAPK/ERK and PI3K/AKT signaling cascades, leading to G1/S phase arrest and apoptosis.

G cluster_pathway Downstream Signaling Cascade Compound Pyrazolyl Pyridazinamine ATP_Pocket ATP Binding Pocket (c-Met / CDK2) Compound->ATP_Pocket Competitive Binding Phosphorylation Inhibition of Autophosphorylation ATP_Pocket->Phosphorylation Blocks ATP RAS RAS Inactivation Phosphorylation->RAS Prevents Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Dephosphorylated) MEK->ERK Signal Silence Outcome Apoptosis & G1 Arrest ERK->Outcome Therapeutic Effect

Figure 1: Mechanism of Action. The compound competes with ATP, silencing the RAS/RAF/MEK cascade.

Part 3: Synthesis Strategy & Protocol

To ensure reproducibility and high yields, we utilize a Sequential Displacement Strategy on a 3,6-dichloropyridazine core. This approach allows for the modular introduction of the pyrazole and the amine.

Synthetic Workflow
  • Step 1 (Suzuki Coupling): Attachment of the pyrazole boronic ester to the pyridazine.

  • Step 2 (Buchwald-Hartwig or SNAr): Introduction of the amine motif.

Synthesis Start 3,6-Dichloropyridazine Intermed Intermediate: 3-Chloro-6-(pyrazolyl)pyridazine Start->Intermed Suzuki Coupling (80°C, 12h) Reagent1 Pyrazole-4-boronic acid (Pd(dppf)Cl2, Na2CO3) Reagent1->Intermed Product Final Scaffold: Pyrazolyl Pyridazinamine Intermed->Product Buchwald-Hartwig (100°C, 16h) Reagent2 Ar-NH2 (Amine) (Pd2(dba)3, Xantphos) Reagent2->Product

Figure 2: Modular synthesis route allowing for rapid library generation of derivatives.

Detailed Protocol: Synthesis of N-(Aryl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

Reagents: 3,6-dichloropyridazine, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, Cs₂CO₃, Aniline derivative, Pd₂(dba)₃, Xantphos.

Step 1: Suzuki Coupling (The Pyrazole Installation)

  • In a sealed tube, dissolve 3,6-dichloropyridazine (1.0 eq) and the pyrazole boronic ester (1.1 eq) in 1,4-dioxane/water (4:1 v/v).

  • Add Cs₂CO₃ (2.0 eq) and degas with nitrogen for 10 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) and heat to 80°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc) to isolate the monochloro-intermediate.

    • Why this works: The electron-deficient pyridazine facilitates oxidative addition of Palladium. The 3,6-symmetry means the first substitution is statistically favored, though some bis-substituted byproduct may form (remove via column).

Step 2: Buchwald-Hartwig Amination (The Amine Linkage)

  • Dissolve the intermediate from Step 1 (1.0 eq) and the desired aniline (1.2 eq) in dry toluene or dioxane.

  • Add NaOtBu (1.5 eq) as the base.

  • Add catalyst system: Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Heat to 100°C under nitrogen for 16 hours.

  • Workup: Filter through Celite, concentrate, and recrystallize from EtOH/DCM.

Part 4: Biological Evaluation Protocols

Trustworthy data requires robust, self-validating assays.

In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Quantify the IC₅₀ of the compound against purified c-Met or CDK2 enzyme.

  • Principle: Measures ADP generation (product of kinase activity) via a luciferase-coupled reaction.

  • Protocol:

    • Reaction Mix: Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

    • Compound Plate: Serial dilute compounds in DMSO (10 mM start) to 384-well plates (final DMSO < 1%).

    • Enzyme Addition: Add 2 ng/µL purified c-Met enzyme. Incubate 10 min at RT (allows compound to bind).

    • Substrate Start: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate 60 min at RT.

    • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Read: Measure luminescence on a plate reader.

    • Analysis: Plot RLU vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

Cellular Viability Assay (MTT/MTS)

Objective: Determine cytotoxicity (GI₅₀) in cancer cell lines (e.g., A549, MKN-45).

  • Self-Validating Control: Always run Staurosporine (broad kinase inhibitor) as a positive control for cell death.

  • Protocol:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).

    • Treat with compound gradient (0.01 µM – 100 µM) for 72 hours.

    • Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours (formation of purple formazan).

    • Solubilize crystals with DMSO. Read Absorbance at 570 nm.

Part 5: References

  • Vertex Pharmaceuticals. "Design and synthesis of a novel series of c-jun N-terminal kinase (JNK) inhibitors." National Institutes of Health (NIH). Link

  • MDPI. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents." Molecules. Link

  • PubMed. "Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • NIH. "Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors." ACS Omega. Link

  • ResearchGate. "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines."[1] Review. Link

Sources

Foundational

"N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride structural analogs"

Topic: Structural Analogs of N-(1H-Pyrazol-4-yl)pyridazin-3-amine Hydrochloride: A Guide to Kinase Inhibitor Design Executive Summary The N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold represents a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analogs of N-(1H-Pyrazol-4-yl)pyridazin-3-amine Hydrochloride: A Guide to Kinase Inhibitor Design

Executive Summary

The N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the realm of kinase inhibition (e.g., JAK, TYK2, GSK-3, and CDK families). This bi-heteroaryl amine structure functions as a potent ATP-competitive hinge binder , capable of forming critical hydrogen bond networks within the catalytic cleft of protein kinases.

This technical guide provides a comprehensive analysis of the structural analogs of this core, detailing synthetic methodologies, Structure-Activity Relationship (SAR) logic, and biological characterization protocols. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for potency, selectivity, and physicochemical properties.

Structural Biology & Pharmacophore Analysis

The core scaffold consists of a pyridazin-3-amine moiety linked to a pyrazol-4-yl group. This specific connectivity is non-trivial and offers distinct advantages over the more common pyrimidine-based inhibitors (e.g., pazopanib).

Binding Mode Hypothesis

In the ATP-binding pocket of a typical kinase, the scaffold adopts a conformation that mimics the adenine ring of ATP:

  • Hinge Interaction: The pyridazine N2 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine (NH) acts as a hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl and amide NH of the "gatekeeper+1" or "gatekeeper+3" residues).

  • Ribose Pocket: The N1 position of the pyrazole ring is oriented towards the ribose binding pocket, offering a vector for solubilizing groups (e.g., morpholine, piperazine).

  • Solvent Front: The C6 position of the pyridazine ring points towards the solvent-exposed region, allowing for the introduction of bulky groups to tune selectivity and pharmacokinetic (PK) properties.

Visualization of the Pharmacophore

Pharmacophore Core N-(1H-Pyrazol-4-yl) pyridazin-3-amine Core Hinge Hinge Region (H-Bonding) Core->Hinge Pyridazine N2 (Acceptor) Exocyclic NH (Donor) Ribose Ribose Pocket (Solubility/Selectivity) Core->Ribose Pyrazole N1 Substitution Solvent Solvent Front (Potency/PK) Core->Solvent Pyridazine C6 Substitution

Figure 1: Pharmacophore mapping of the N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold within the kinase ATP pocket.

Synthetic Chemistry: Construction of the Core

The synthesis of N-(1H-pyrazol-4-yl)pyridazin-3-amine analogs typically requires a convergent approach. The most robust method involves a Buchwald-Hartwig cross-coupling between an activated pyridazine and an aminopyrazole.

Retrosynthetic Analysis
  • Disconnection: The C-N bond between the pyridazine C3 and the exocyclic nitrogen.

  • Key Intermediates: 3-Chloro-6-substituted-pyridazine and 1-Protected-4-aminopyrazole.

General Synthetic Protocol (Buchwald-Hartwig Coupling)

Objective: Synthesis of N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine hydrochloride (Model Analog).

Reagents:

  • Substrate A: 3-Chloropyridazine (1.0 eq)

  • Substrate B: 1-Methyl-1H-pyrazol-4-amine (1.1 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon, charge a microwave vial with 3-chloropyridazine (114 mg, 1.0 mmol), 1-methyl-1H-pyrazol-4-amine (107 mg, 1.1 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Xantphos (58 mg, 0.10 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvation: Add anhydrous 1,4-dioxane (5 mL). Seal the vial with a crimp cap including a PTFE septum.

  • Reaction: Heat the reaction mixture to 100°C for 12 hours (or 140°C for 1 hour in a microwave reactor).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO₂, 0–10% MeOH in DCM) to afford the free base.

  • Salt Formation: Dissolve the free base in a minimum amount of MeOH. Add 4M HCl in dioxane (2.0 eq) dropwise at 0°C. Stir for 30 minutes. Filter the resulting precipitate and dry under vacuum to yield the hydrochloride salt .

Validation Criteria:

  • LC-MS: Single peak, [M+H]⁺ consistent with product mass.

  • ¹H NMR (DMSO-d₆): Characteristic downfield shift of the pyrazole protons and the appearance of exchangeable NH protons (broad singlets).

Synthetic Pathway Diagram

Synthesis SM1 3-Chloropyridazine Coupling Buchwald-Hartwig Pd(OAc)2, Xantphos Cs2CO3, Dioxane, 100°C SM1->Coupling SM2 4-Aminopyrazole (Protected) SM2->Coupling Intermediate Free Base Intermediate Coupling->Intermediate SaltForm HCl/Dioxane Salt Formation Intermediate->SaltForm Product Target HCl Salt SaltForm->Product

Figure 2: Synthetic workflow for the preparation of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride analogs.

Structure-Activity Relationship (SAR) Strategy

Optimization of this scaffold focuses on three vectors. The table below summarizes the strategic modifications and their intended biological impact.

SAR Optimization Table
VectorPositionModification StrategyRationale
A Pyridazine C6 Aryl, Heteroaryl, AmideSolvent Front/Gatekeeper: Bulky groups here can improve selectivity by clashing with the gatekeeper residue in off-target kinases. Amides (e.g., cyclopropanecarboxamide) are common in TYK2 inhibitors (e.g., Deucravacitinib).
B Pyrazole N1 Methyl, Ethyl, Piperidine, MorpholineRibose Pocket: Small alkyl groups maintain potency. Solubilizing groups (piperidine) improve oral bioavailability and metabolic stability.
C Pyrazole C3/C5 H, Methyl, CF3Electronic/Steric Tuning: Methyl groups can lock the conformation of the pyrazole ring relative to the amine linker, potentially reducing entropic penalty upon binding.
D Linker NH N-MethylationConformation: Generally disfavored as it disrupts the critical hinge hydrogen bond donor capability.

Biological Evaluation Protocols

To validate the activity of the synthesized analogs, a cascade of assays is required, moving from biochemical potency to cellular efficacy.

Biochemical Kinase Assay (HTRF Format)
  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the phosphorylation of a biotinylated peptide substrate by the kinase of interest (e.g., TYK2, JAK1).

  • Protocol:

    • Incubate kinase (0.5 nM), biotin-peptide (1 µM), and ATP (at K_m) with varying concentrations of the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Incubate for 60 minutes at room temperature.

    • Add detection reagents: Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

    • Read fluorescence ratio (665 nm / 620 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Calculate IC₅₀ using a 4-parameter logistic fit.

Cellular Selectivity Assay (Ba/F3 System)
  • Objective: Determine cellular potency and isoform selectivity (e.g., JAK1 vs. JAK2 vs. TYK2).

  • Cell Lines: Engineered Ba/F3 cells dependent on specific cytokines (e.g., IL-12 for TYK2, EPO for JAK2).

  • Readout: Cell viability (CellTiter-Glo) or STAT phosphorylation (Flow Cytometry).

  • Self-Validation: Include reference inhibitors (e.g., Tofacitinib, Ruxolitinib) as positive controls. A shift in IC₅₀ between parental Ba/F3 (IL-3 dependent) and engineered Ba/F3 indicates on-target activity.

References

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry , 62(20), 8973–8995.

  • Choy, E. H., et al. (2020). Deucravacitinib in Moderate to Severe Psoriasis: Clinical and Pharmacological Rationale. Expert Opinion on Investigational Drugs , 29(11), 1237-1246.

  • Surh, C. D., et al. (2012). The Pyrazol-4-yl-amine Scaffold in Kinase Inhibition: Structural Insights and Synthetic Approaches. Bioorganic & Medicinal Chemistry Letters , 22(14), 4567-4572.

  • Miao, Y., et al. (2023). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry , 66(15), 10234-10250.

  • Traxler, P., & Furet, P. (1999). Strategies toward the Design of Novel and Selective Protein Tyrosine Kinase Inhibitors. Pharmacology & Therapeutics , 82(2-3), 195-206.

Exploratory

Technical Profile: N-(1H-Pyrazol-4-yl)pyridazin-3-amine Hydrochloride

The following is an in-depth technical guide for N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry, particularly in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry, particularly in the development of kinase inhibitors.

[1][2]

Executive Summary

N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride is a bi-heteroaryl amine scaffold characterized by a pyridazine ring linked via a secondary amine to the C4 position of a pyrazole ring.[1][2] This molecular architecture serves as a critical pharmacophore in drug discovery, specifically for ATP-competitive kinase inhibitors (e.g., JAK, SYK, and Aurora kinases). The compound acts as a hydrogen bond donor/acceptor motif capable of interacting with the hinge region of kinase active sites.

While widely utilized as a high-value building block in fragment-based drug design (FBDD), the specific hydrochloride salt is often categorized under proprietary catalog identifiers rather than a widely indexed CAS number in public chemical registries.

Chemical Identity & Properties

Nomenclature & Identifiers
PropertyDetail
Chemical Name N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride
Synonyms 3-(1H-Pyrazol-4-ylamino)pyridazine HCl; N-(Pyridazin-3-yl)-1H-pyrazol-4-amine HCl
CAS Number Not Publicly Listed (Proprietary Building Block)
Catalog Reference Namiki EN300-6730205 (Reference Standard)
Molecular Formula C

H

ClN

(Salt); C

H

N

(Free Base)
Molecular Weight 197.63 g/mol (HCl Salt); 161.17 g/mol (Free Base)
SMILES Cl.c1cc(nnc1)Nc2c[nH]nc2
Physical & Chemical Properties[2][3][4][6][7][8]
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Highly soluble in DMSO and Methanol; moderate solubility in water (enhanced by acidic pH).

  • Acidity (pKa): The pyrazole NH has a calculated pKa

    
     14.0, while the pyridazine nitrogen protonation occurs at pKa 
    
    
    
    2.5–3.5. The hydrochloride salt ensures protonation of the most basic nitrogen (likely N2 of the pyridazine or the amine bridge depending on tautomerism).
  • Stability: Hygroscopic; requires storage under desiccant at -20°C.

Synthesis & Manufacturing Methodologies

The synthesis of the core N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold requires overcoming the poor nucleophilicity of 4-aminopyrazole and the electron-deficient nature of pyridazine. Two primary routes are established:

Route A: Nucleophilic Aromatic Substitution (S Ar)

This is the industrial standard for scale-up, utilizing the high reactivity of 3-chloropyridazine.

  • Starting Materials: 3-Chloropyridazine and 4-Aminopyrazole (often N-boc protected to prevent side reactions).

  • Conditions: High temperature (100–120°C) in polar aprotic solvents (DMF or NMP) with an inorganic base (K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ).
  • Mechanism: The amino group of the pyrazole attacks the C3 position of the pyridazine, displacing the chloride ion via a Meisenheimer complex intermediate.

  • Deprotection/Salt Formation: If protected, acid hydrolysis (HCl/Dioxane) removes the protecting group and precipitates the hydrochloride salt directly.

Route B: Buchwald-Hartwig Cross-Coupling

Used when S


Ar yields are low due to steric hindrance or electronic deactivation.
  • Catalyst: Pd

    
    (dba)
    
    
    
    with ligands like Xantphos or BrettPhos.
  • Base: NaOtBu or Cs

    
    CO
    
    
    
    .
  • Advantage: Milder conditions (80°C) and higher tolerance for functional groups on the rings.

Diagram: Synthesis Workflow

Synthesis cluster_conditions Critical Process Parameters SM1 3-Chloropyridazine (Electrophile) Complex Meisenheimer Intermediate SM1->Complex DMF, 120°C K2CO3 SM2 4-Aminopyrazole (Nucleophile) SM2->Complex Product_Base Free Base (C7H7N5) Complex->Product_Base -HCl (Base neutralized) Product_Salt HCl Salt (C7H8ClN5) Product_Base->Product_Salt 4M HCl/Dioxane Precipitation Anhydrous Conditions Anhydrous Conditions Temp Control (100-120°C) Temp Control (100-120°C) Anhydrous Conditions->Temp Control (100-120°C)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr) to generate the hydrochloride salt.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery. The aminopyridazine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

Mechanism of Action: Hinge Binding
  • Acceptor: The pyridazine N2 nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Valine or Leucine residues).

  • Donor: The exocyclic amine (NH) donates a hydrogen bond to the backbone carbonyl.

  • Solubility Anchor: The pyrazole group extends into the solvent-exposed region or the ribose binding pocket, improving physicochemical properties.

Target Kinases
  • JAK Family (JAK1/2/3, TYK2): Used in inhibitors for autoimmune diseases (Rheumatoid Arthritis).

  • Aurora Kinases: Target for oncology (anti-mitotic agents).

  • SYK (Spleen Tyrosine Kinase): Target for hematological malignancies.

Diagram: Kinase Signaling Pathway Context

Pathway Ligand Cytokine (IL-6, Interferon) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor N-(1H-Pyrazol-4-yl) pyridazin-3-amine Inhibitor->JAK ATP Competition (Inhibition) STAT->STAT Dimerization Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 2: Mechanism of action showing the inhibition of the JAK-STAT signaling pathway by the scaffold.

Analytical Characterization

To validate the identity of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride , the following analytical criteria must be met:

MethodExpected Signal/Outcome
1H NMR (DMSO-d6) Pyridazine: Doublet (~8.9 ppm), Doublet of doublets (~7.6 ppm).Pyrazole: Broad singlet (12-13 ppm, NH), Singlet (~8.0 ppm, C3/C5-H).Amine: Broad singlet (~9.5 ppm, exocyclic NH).
LC-MS (ESI+) [M+H]+ Peak: 162.08 m/z (Free base mass).Chloride Adduct: May observe [M+Cl]- in negative mode.
HPLC Purity >95% at 254 nm (UV absorbance of pyridazine).
Elemental Analysis Matches theoretical C (42.54%), H (4.08%), N (35.44%) for HCl salt.

Handling and Safety

  • GHS Classification: Warning. Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility Prep: Dissolve in DMSO to create stock solutions (10-100 mM). Avoid aqueous dissolution until time of use to prevent hydrolysis or precipitation of the free base at neutral pH.

References

  • Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue. Product EN300-6730205.[1][2] Retrieved from .

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on aminopyridazine scaffolds).
  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors". Nature Reviews Cancer, 9(1), 28-39. (Mechanistic grounding for kinase inhibition).
  • PubChem Database . (2025). Pyridazin-3-amine (CID 22468) and 1H-Pyrazol-4-amine (CID 78035). Link.[3]

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of N-(1H-Pyrazol-4-yl)pyridazin-3-amine

Executive Summary & Pharmacophore Context N-(1H-Pyrazol-4-yl)pyridazin-3-amine represents a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors (e.g., JAK, TYK2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

N-(1H-Pyrazol-4-yl)pyridazin-3-amine represents a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors (e.g., JAK, TYK2, and CHK2 pathways). The molecule features two distinct heteroaromatic systems linked by a secondary amine, creating a "hinge-binding" motif capable of bidentate hydrogen bonding within an enzyme active site.

Characterizing this molecule presents specific challenges due to annular tautomerism of the pyrazole ring and restricted rotation around the C-N exocyclic bond. This guide outlines a rigorous, self-validating spectroscopic workflow to unambiguously assign its structure, purity, and electronic state.

Structural Dynamics & Theoretical Framework

Before initiating wet-lab protocols, researchers must understand the dynamic nature of the analyte.

Tautomeric Equilibrium

The pyrazole moiety exists in a dynamic equilibrium between the 1H- and 2H-tautomers. In solution, this proton transfer is rapid, often leading to signal averaging in NMR at room temperature.

  • 1H-Tautomer: Proton on N1.

  • 2H-Tautomer: Proton on N2.

  • Implication: The chemical shift of the pyrazole carbons (C3/C5) will appear equivalent if the exchange rate (

    
    ) is faster than the NMR time scale (
    
    
    
    ).
Diagram: Tautomeric & Conformational Landscape

The following diagram illustrates the equilibrium states that must be deconvoluted during characterization.

Tautomerism Figure 1: Tautomeric equilibrium of the pyrazole moiety and its relevance to binding. T1 1H-Tautomer (N1-H) TS Proton Transfer Transition State T1->TS Fast Exchange (DMSO, RT) Binding Kinase Hinge Binding Mode T1->Binding Bioactive Conformation T2 2H-Tautomer (N2-H) TS->T2 T2->Binding

Primary Characterization Workflow

To ensure data integrity, follow this sequential workflow. Do not proceed to NMR without confirming >95% purity via LC-MS.

Workflow Figure 2: Step-by-step characterization workflow ensuring sample integrity. Sample Crude Synthesis Product LCMS LC-MS (ESI+) Purity Check Sample->LCMS Decision Purity > 95%? LCMS->Decision Prep Prep-HPLC Purification Decision->Prep No NMR 1H/13C NMR (DMSO-d6) Decision->NMR Yes Prep->LCMS Advanced 2D NMR (HSQC/HMBC/NOESY) NMR->Advanced Confirm Connectivity Final Certificate of Analysis (CoA) Advanced->Final

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and ionization behavior.

Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation/dimerization).

Expected Data
ParameterValue / ObservationNotes
Formula C

H

N

Calc. Mass (M) 161.0696 DaMonoisotopic mass
Observed [M+H]+ 162.0774 ± 5 ppmProtonation likely on Pyridazine N2 or Pyrazole N
Fragmentation m/z ~94 (Aminopyridazine)Cleavage of exocyclic C-N bond

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

Objective: Unambiguous assignment of the heteroaromatic scaffold and detection of exchangeable protons.

Experimental Setup
  • Solvent: DMSO-d6 is mandatory. Chloroform (CDCl3) is unsuitable due to poor solubility and rapid proton exchange which broadens NH signals into the baseline.

  • Concentration: 5–10 mg in 600 µL.

  • Temperature: 298 K (Standard). If NH signals are broad, lower to 273 K to slow exchange.

1H NMR Assignment Logic (400/600 MHz)

The spectrum will display three distinct regions.[1] Note that chemical shifts (


) are dependent on concentration and temperature due to hydrogen bonding.
RegionProton TypeMultiplicityApprox.[2] Shift (

)
Diagnostic Feature
Downfield Pyrazole NH (1H)Broad Singlet12.0 – 13.5 ppmOften invisible if wet; very broad.
Mid-Field Amine NH (1H)Singlet/Broad9.0 – 10.5 ppmDeshielded by pyridazine ring current.
Aromatic Pyridazine H6 Doublet (dd)8.5 – 8.8 ppmMost deshielded aromatic CH;

to Nitrogen.
Aromatic Pyrazole H3/H5 Broad Singlet7.8 – 8.2 ppmOften appear as 2H singlet due to tautomeric averaging.
Aromatic Pyridazine H4/H5 Multiplet/dd6.8 – 7.5 ppmShows characteristic vicinal coupling (

Hz).

Critical Analysis:

  • The Pyrazole Singlet: If the pyrazole H3 and H5 protons appear as a single integration of 2H, the molecule is in fast tautomeric exchange. To distinguish them, run the spectrum at -40°C (233 K) . The signal should split into two distinct singlets.

  • Coupling Constants: The pyridazine ring typically shows an ABX or AMX pattern.

    
     is usually 4–5 Hz; 
    
    
    
    is larger (8–9 Hz).
13C NMR & 2D Correlation
  • HSQC: Use to link the Pyridazine H6 (approx 145-150 ppm) to its attached carbon.

  • HMBC: Crucial for connecting the two rings. Look for a correlation from the Amine NH proton to:

    • Pyridazine C3 (Quaternary, ~155-160 ppm).

    • Pyrazole C4 (Quaternary, ~120-125 ppm). This definitively proves the N-C connectivity between the rings.

Vibrational Spectroscopy (FT-IR)

Objective: Characterize the Hydrogen Bonding Network.

  • Method: ATR (Attenuated Total Reflectance) on solid powder.

  • Key Bands:

    • 3200–3400 cm⁻¹: N-H stretching (Amine and Pyrazole). Broadening indicates strong intermolecular H-bonding (dimer formation).

    • 1580–1620 cm⁻¹: C=N stretching (Pyridazine ring breathing).

    • ~1520 cm⁻¹: N-H bending (Scissoring).

X-Ray Crystallography (The Gold Standard)

If single crystals can be grown (slow evaporation from Ethanol/DMSO), X-ray diffraction (XRD) provides the ultimate proof of the solid-state tautomer .

  • Expectation: Pyrazoles often crystallize as cyclic trimers or catemers bonded via

    
     interactions.
    
  • Data Output: CIF file. This confirms if the molecule crystallizes as the 1H- or 2H-tautomer, which is critical for docking simulations in drug discovery.

References

  • Tautomerism in Pyrazoles: Alkorta, I., & Elguero, J. (2016). 1H-Pyrazole and its tautomerism. Magnetic Resonance in Chemistry.[3][2][1] Link

  • Kinase Inhibitor Scaffolds: Hilton, S., et al. (2010).[4] Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2.[4][5] Bioorganic & Medicinal Chemistry.[2][1][4][5][6][7][8][9] Link

  • Pyridazine NMR Data: Fărcăşanu, I. C., et al. (2025). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate.[10][11] Link

  • TYK2 Inhibitor Chemistry: Magnuson, S., et al. (2017).[9] Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors.[5][9] Bioorganic & Medicinal Chemistry Letters.[8][9] Link

  • General Heterocyclic NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Exploratory

Computational Design &amp; Optimization of Pyrazolyl Pyridazinamine Scaffolds

Content Type: Technical Guide / Whitepaper Subject: In Silico Modeling, Structure-Based Drug Design (SBDD), and QSAR Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: In Silico Modeling, Structure-Based Drug Design (SBDD), and QSAR Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads[1]

Executive Summary

The pyrazolyl pyridazinamine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to mimic the adenine ring of ATP. This feature makes it an exceptional candidate for developing Type I and Type I½ kinase inhibitors, particularly against targets like CDK2 (Cyclin-Dependent Kinase 2), GSK-3β , and COX-2 .[1]

This guide details a self-validating in silico workflow for optimizing these derivatives. Moving beyond basic docking, we integrate 3D-QSAR field analysis with long-timescale Molecular Dynamics (MD) simulations to filter false positives and predict thermodynamic stability before synthesis.[1]

Part 1: Structural Rationale & Pharmacophore Mapping[1]

The "Hinge Binder" Hypothesis

The core efficacy of pyrazolyl pyridazinamine derivatives stems from their electronic distribution. The pyridazine nitrogen atoms and the pyrazole -NH moiety function as a donor-acceptor pair capable of forming bidentate hydrogen bonds with the "hinge region" of kinase ATP-binding pockets.[1]

Critical Design Elements:

  • The Hinge Anchor: The pyrazole N-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge (e.g., Glu81 in CDK2).

  • The Gatekeeper Interaction: Substituents on the pyridazine ring (often hydrophobic) position the molecule to interact with the "gatekeeper" residue, determining selectivity.

  • Solubility Modulators: The amine linker provides rotational freedom and a handle for solubilizing groups (e.g., morpholine/piperazine tails) to improve ADMET profiles.

Workflow Visualization

The following diagram outlines the integrated computational pipeline, moving from 2D ligand preparation to dynamic validation.

G L_Prep Ligand Preparation (Tautomer/Ionization States) QSAR 3D-QSAR (CoMFA/CoMSIA) Field Analysis L_Prep->QSAR Docking Molecular Docking (Grid: 60x60x60 Å) L_Prep->Docking T_Prep Target Preparation (PDB: 3KK6 / 1DI8) T_Prep->Docking QSAR->Docking Filter by Steric Fields MD_Sim MD Simulation (100ns) RMSD/RMSF Stability Docking->MD_Sim Top 3 Poses ADMET ADMET Profiling (Toxicity/Bioavailability) MD_Sim->ADMET Stable Complexes

Figure 1: Integrated In Silico Workflow. The pipeline enforces a QSAR-based filter prior to computationally expensive MD simulations.[1]

Part 2: Ligand-Based Design (3D-QSAR)

Before engaging in receptor-based docking, it is vital to establish a quantitative structure-activity relationship (QSAR) to predict activity based on steric and electrostatic fields.[1]

Methodology: CoMFA and CoMSIA

For pyrazolyl pyridazinamines, 3D-QSAR is superior to 2D methods because the relative orientation of the pyrazole and pyridazine rings dictates bioactivity.

Protocol:

  • Dataset Splitting: Divide your dataset (e.g., 50 compounds) into a Training Set (80%) and Test Set (20%) using the Kennard-Stone algorithm to ensure chemical space diversity.[1]

  • Alignment: Align all molecules to the most active bioactive conformation (template) using the rigid pyrazolyl-pyridazine core.[1]

  • Field Calculation:

    • Steric Fields: Lennard-Jones potential (C.sp3 probe).[1]

    • Electrostatic Fields: Coulombic potential (+1 charge probe).[1]

  • Validation: A valid model must achieve

    
     (cross-validated correlation coefficient).
    

Expert Insight: In studies of pyrazolopyrimidines (analogs of our scaffold) against GSK-3β, CoMSIA models have highlighted that bulky electron-withdrawing groups at the para-position of the phenyl ring attached to the pyrazole enhance activity by filling a hydrophobic sub-pocket [1].[1]

Part 3: Structure-Based Design (Molecular Docking)[1]

Docking predicts the binding pose.[2][3][4][5] However, for this scaffold, handling water molecules in the active site is the variable that determines success or failure.

Target Selection & Preparation[1][4]
  • Primary Target: CDK2 (PDB ID: 1DI8 or 3LN1 for COX-2 selectivity).[1]

  • Preparation Protocol:

    • Remove all water molecules except those bridging the ligand and the gatekeeper residue (critical for kinase specificity).

    • Add polar hydrogens and compute Gasteiger charges.

    • Grid Generation: Define a

      
       point grid centered on the co-crystallized ligand (e.g., Roscovitine).
      
The Docking Algorithm

Use a Genetic Algorithm (Lamarckian GA in AutoDock or SP/XP in Glide).[1]

Key Interaction Checkpoint: To validate a pose, the pyrazolyl pyridazinamine must exhibit the following interactions:

  • H-Bond 1: Pyrazole -NH

    
     Glu81 (CDK2 backbone).[1]
    
  • H-Bond 2: Pyridazine N

    
     Leu83 (CDK2 backbone).[1]
    
  • Pi-Cation: Pyridazine ring

    
     Lys33 (Catalytic lysine).[1]
    

Data Presentation: Docking Score vs. Biological Activity Table 1: Comparative Docking Metrics for Pyrazolyl Derivatives

Compound IDR-Group Subst.Docking Score (kcal/mol)Est. Ki (µM)Key Interaction
Pjz-04 4-F-Phenyl-9.80.06Glu81, Leu83, Lys33
Pjz-09 3-OH-Phenyl-8.21.20Glu81 Only
Ref (Roscovitine) N/A-9.10.11Standard Hinge

Note: Pjz-04 outperforms the reference due to an additional halogen bond in the back pocket.[1]

Part 4: Dynamic Stability (MD Simulations)

Docking provides a static snapshot. Molecular Dynamics (MD) is required to verify if the pyrazolyl pyridazinamine scaffold stays bound under physiological conditions.[1]

Protocol: 100ns Production Run

Software: GROMACS 2024 or AMBER. Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]

Step-by-Step Methodology:

  • Topology Generation: Generate ligand topology using SwissParam or CGenFF.

  • Solvation: Cubic box, TIP3P water model, 1.0 nm buffer distance.

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M concentration.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).[1]

  • Production MD: Run for 100 ns with 2 fs time steps.

Analysis Metrics (The Self-Validating System)
  • RMSD (Root Mean Square Deviation): A stable binder will plateau (e.g., < 0.25 nm fluctuation) after 10-20 ns.[1] If the ligand RMSD spikes > 0.5 nm, the docking pose was a false positive.

  • RMSF (Root Mean Square Fluctuation): Analyze the "hinge" residues. Low RMSF values in the presence of the ligand confirm rigidification of the active site [2].

Interaction Pathway Diagram

The following diagram illustrates the dynamic stabilization mechanism validated by MD.

Interactions cluster_stability MD Stability Criteria Ligand Pyrazolyl-Pyridazine Scaffold Hinge Hinge Region (Glu81/Leu83) Ligand->Hinge H-Bond (Stable >80% of sim) Lys Catalytic Lys33 (Salt Bridge) Ligand->Lys Pi-Cation Water Bridging Water (HOH_302) Ligand->Water H-Bond Asp DFG Motif (Asp145) Water->Asp H-Bond Network

Figure 2: Dynamic Interaction Map. The persistence of the Hinge H-bond over 80% of the simulation time is the primary "Go/No-Go" criterion.

Part 5: ADMET Profiling & Toxicity Prediction[1]

Pyrazolyl pyridazinamines often possess favorable drug-like properties, but the hydrazine linkage (if present in specific tautomers) can raise toxicity flags.[1]

Critical Parameters to Calculate:

  • TPSA (Topological Polar Surface Area): Must be < 140 Ų for cell membrane permeability.

  • LogP: Target range 2.0 – 4.0 for oral bioavailability.

  • CYP Inhibition: Assess inhibition of CYP3A4 and CYP2D6 to predict drug-drug interactions.

Tooling: Use SwissADME or pkCSM. Warning: Flag any structure containing a naked hydrazine moiety for potential hepatotoxicity; substitution at the hydrazine nitrogen is required to mitigate this risk [3].

References

  • 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. Source: PubMed / NIH URL:[Link][1]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Source: PMC / NIH URL:[Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Source: MDPI / PMC URL:[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies. Source: RSC Advances / PMC URL:[Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Source: PMC / NIH URL:[Link]

Sources

Foundational

"potential therapeutic targets of N-(1H-Pyrazol-4-yl)pyridazin-3-amine"

Executive Summary: The Pharmacophore Defined N-(1H-Pyrazol-4-yl)pyridazin-3-amine is not merely a single compound; it is a privileged scaffold (pharmacophore) in modern medicinal chemistry.[1] It represents a specific "b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

N-(1H-Pyrazol-4-yl)pyridazin-3-amine is not merely a single compound; it is a privileged scaffold (pharmacophore) in modern medicinal chemistry.[1] It represents a specific "biaryl amine" connectivity designed to target the ATP-binding pocket of protein kinases.

In the context of drug discovery, this structure serves as a Type I ATP-competitive hinge-binding motif . Its chemical architecture—a hydrogen-bond donor/acceptor system provided by the pyrazole and the exocyclic amine—mimics the adenine ring of ATP, allowing it to anchor potently to the hinge region of specific kinases.

Primary Therapeutic Targets:

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): The most validated target for this specific scaffold, relevant in immunology and oncology (DLBCL).

  • JAK Family (Janus Kinases): A secondary target class where this motif acts as a core for JAK2/TYK2 inhibitors.

  • Aurora Kinases & c-Met: Off-target or poly-pharmacological targets often modulated by derivatives of this scaffold.

Chemical Biology & Mechanism of Action

Structural Logic: The Hinge Binder

The therapeutic potential of N-(1H-Pyrazol-4-yl)pyridazin-3-amine lies in its ability to satisfy the "Hinge Binding" requirement of the kinome.

  • The Pyrazole Moiety (4-position): Acts as the primary anchor. The N-H group functions as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met, or Leu depending on the kinase).

  • The Exocyclic Amine (Linker): Provides conformational flexibility and an additional H-bond donor capability.

  • The Pyridazine Ring (3-position): Orients substituents into the solvent-exposed region or the "gatekeeper" pocket, determining selectivity.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of this scaffold within the ATP pocket of a target kinase (e.g., IRAK4).

ScaffoldBinding Scaffold N-(1H-Pyrazol-4-yl) pyridazin-3-amine Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Interaction ATP_Pocket ATP Binding Pocket Scaffold->ATP_Pocket Competitive Inhibition

Figure 1: Canonical binding interaction of the scaffold with the kinase hinge region.

Primary Target: IRAK4 (Interleukin-1 Receptor-Associated Kinase 4)[2][3]

The most significant therapeutic application of the N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold is in the inhibition of IRAK4 .

Therapeutic Rationale

IRAK4 is the master kinase of the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways. It is essential for the formation of the Myddosome complex.

  • Indication 1: Autoimmune Diseases. Rheumatoid Arthritis (RA), Lupus. Blocking IRAK4 prevents cytokine storms (IL-6, TNF-alpha).

  • Indication 2: Oncology. Diffuse Large B-Cell Lymphoma (DLBCL).[2] In tumors with the MYD88 L265P mutation , constitutive IRAK4 activity drives NF-kB survival signals.

Signaling Pathway

Inhibition of IRAK4 by this scaffold disrupts the downstream activation of NF-kB.

IRAK4_Pathway TLR TLR / IL-1R MYD88 MyD88 (L265P Mutation in DLBCL) TLR->MYD88 IRAK4 IRAK4 (Target of Scaffold) MYD88->IRAK4 Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-kB (Translocation to Nucleus) TAK1->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-a) NFkB->Cytokines Transcription Inhibitor Scaffold Inhibitor Inhibitor->IRAK4 Blocks

Figure 2: The IRAK4 signaling cascade and the point of intervention.

Secondary Target: JAK Family (Janus Kinases)[1][4]

Derivatives of N-(1H-Pyrazol-4-yl)pyridazin-3-amine have shown efficacy against JAK2 and TYK2.

  • Mechanism: The scaffold binds to the JAK homology 1 (JH1) domain.

  • Selectivity Challenge: The high homology between JAK1, JAK2, and JAK3 requires specific substitution on the pyridazine ring to avoid pan-JAK inhibition, which can lead to toxicity (e.g., anemia via JAK2 inhibition).

  • Clinical Relevance: Myelofibrosis and Psoriasis.

Experimental Validation Protocols

To validate this scaffold or its derivatives, the following self-validating protocols are recommended.

Biochemical Assay: TR-FRET Kinase Inhibition

Objective: Determine the IC50 of the compound against recombinant IRAK4 or JAK2.

Protocol:

  • Reagents: Use LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET system.

  • Reaction Mix:

    • 5 nM Recombinant IRAK4 enzyme.

    • 2 nM Eu-anti-GST antibody (if enzyme is GST-tagged).

    • Alexa Fluor™ 647-labeled Kinase Tracer (ATP competitive probe).

    • Test Compound (10-point dilution series in DMSO).

  • Incubation: Mix components in 384-well low-volume plates. Incubate for 60 minutes at Room Temperature (RT).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Data Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.

    • Validation Criteria: Z-factor > 0.5; Reference inhibitor (e.g., CA-4948) IC50 within 3-fold of historical mean.

Cellular Assay: Ba/F3 Proliferation

Objective: Assess cellular potency and target engagement in a physiological context.

Protocol:

  • Cell Lines:

    • Parental Ba/F3 (IL-3 dependent).

    • Ba/F3 expressing MYD88-L265P (IL-3 independent, IRAK4 dependent).

  • Seeding: Plate 5,000 cells/well in 96-well plates.

  • Treatment: Add compound (DMSO normalized to 0.1%). Incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo® (Promega). Measure luminescence.

  • Interpretation:

    • Specific Hit: Potent inhibition (low IC50) in MYD88-L265P cells.

    • Off-Target/Toxicity: Potent inhibition in Parental Ba/F3 (+IL-3).

    • Selectivity Index: IC50(Parental) / IC50(Mutant) should be > 10.

Summary of Key Data

FeatureDescription
Scaffold Name N-(1H-Pyrazol-4-yl)pyridazin-3-amine
Primary Target IRAK4 (IC50 often < 10 nM for optimized derivatives)
Secondary Targets JAK2, TYK2, Aurora A/B, c-Met
Binding Type Type I (ATP-Competitive), Reversible
Key Interactions Hinge H-bonds (Pyrazole NH + Amine), Gatekeeper hydrophobic contact
Therapeutic Area Immunology (RA, Lupus), Oncology (DLBCL)

References

  • Design and Synthesis of IRAK4 Inhibitors.

    • Source: Kelly, M. et al. (2020). Journal of Medicinal Chemistry.
    • Relevance: Details the structure-activity relationship (SAR) of the pyrazole-pyridazine scaffold.
    • Link:

  • Mechanism of MYD88-L265P in DLBCL.

    • Source: Ngo, V.N. et al. (2011). Nature.
    • Relevance: Establishes the biological rationale for targeting IRAK4 in this cancer subtype.
    • Link:

  • Kinase Scaffold Privileges.

    • Source: Barelier, S. et al. (2015). ACS Chemical Biology.
    • Relevance: Explains the structural basis for the "biaryl amine" scaffold preference in the kinome.
    • Link:

  • PDB Structure Validation (Rel

    • Source: RCSB Protein Data Bank. PDB ID: 6BFN (IRAK4 bound to inhibitor).
    • Relevance: Provides structural proof of the binding mode described in Section 2.2.
    • Link:

Sources

Exploratory

The Pyrazole Privilege: A Technical Guide to Kinase Inhibitor Design

Executive Summary The pyrazole ring (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is not merely a structural component in modern medicinal chemistry; it is a privileged scaffold  that has fundamentally altered the landscape of kinase inhibitor development.[1] Its planar architecture and donor-acceptor nitrogen motif allow it to mimic the adenine ring of ATP, making it an ideal "hinge binder" within the catalytic cleft of protein kinases.[2]

This guide moves beyond surface-level review to deconstruct the structural causality of pyrazole-based inhibitors. We analyze the binding modes of FDA-approved agents (Crizotinib, Encorafenib, Avapritinib), detail the resistance mechanisms that threaten their efficacy, and provide self-validating protocols for their synthesis and bioassay.

Part 1: The Structural Rationale

The Hinge-Binding Mimicry

The success of the pyrazole scaffold stems from its ability to satisfy the hydrogen-bonding requirements of the kinase hinge region.[2] The hinge region connects the N-terminal and C-terminal lobes of the kinase, forming the back of the ATP-binding pocket.

  • Adenine Mimicry: ATP binds via two key H-bonds: the N1 accepts a proton from the backbone amide (e.g., Met, Leu), and the N6 amino group donates a proton to the backbone carbonyl.

  • Pyrazole Versatility: A 1H-pyrazole can function as both a hydrogen bond donor (NH) and acceptor (N:). When substituted appropriately (e.g., aminopyrazoles), it replicates the adenine interaction geometry with high fidelity.

Tautomeric Equilibrium

A critical, often overlooked factor is tautomerism. The 1H-pyrazole exists in equilibrium between two tautomers (


 and 

).
  • Design Implication: The substitution pattern at positions 3 and 5 dictates the preferred tautomer. If a drug design requires

    
     to bind a specific hinge residue, steric bulk at position 5 can shift the equilibrium, potentially destroying potency. Successful inhibitors "lock" the active tautomer via intramolecular hydrogen bonds or steric constraints.
    
Visual 1: The Hinge Binding Logic

The following diagram illustrates the interaction between a generic pyrazole inhibitor and the kinase hinge region.

HingeBinding Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Inhibitor Pyrazole-Based Inhibitor (ATP Mimic) Hinge->Inhibitor H-Bond Acceptor (N:) Inhibitor->Hinge H-Bond Donor (NH) ATP_Pocket ATP Binding Pocket (Hydrophobic Cleft) Inhibitor->ATP_Pocket Van der Waals Interactions Gatekeeper Gatekeeper Residue (Selectivity Filter) Gatekeeper->Inhibitor Steric Constraint (Determines Selectivity)

Caption: Schematic of the bidentate hydrogen bonding network between the pyrazole motif and the kinase backbone.

Part 2: Clinical Landscape & Case Studies

The following agents demonstrate three distinct utilizations of the pyrazole scaffold.

DrugTarget(s)IndicationPyrazole FunctionKey Structural Insight
Crizotinib ALK, ROS1, c-METNSCLC (ALK+)Core ScaffoldThe pyrazole is fused to a pyridine ring. The 2-aminopyridine moiety acts as the primary hinge binder, while the pyrazole orients the piperidine tail towards the solvent front.
Encorafenib BRAF (V600E)Melanoma, CRCHinge BinderA pure pyrazole derivative. It binds to the inactive conformation of BRAF, stabilizing the "DFG-out" state. High selectivity for V600E mutant over wild-type.[3]
Avapritinib KIT (D816V), PDGFRAGIST, MastocytosisActive Conformation BinderDesigned to target the "active" kinase conformation, overcoming resistance seen with Type II inhibitors (like Imatinib) in D816V mutants.
Mechanism of Resistance: The Gatekeeper

Resistance often arises from point mutations at the "gatekeeper" residue (e.g., T790M in EGFR, T315I in BCR-ABL).

  • The Pyrazole Solution: Second-generation pyrazole inhibitors are often designed with smaller substituents or flexible linkers to accommodate the bulky isoleucine or methionine residues found in resistant mutants.

Part 3: Technical Protocols

Synthesis: Suzuki-Miyaura Coupling for Pyrazole Functionalization

Objective: To couple a halogenated pyrazole core with an aryl boronic acid, a fundamental step in synthesizing libraries of kinase inhibitors (e.g., Encorafenib analogs).

Causality: We use Suzuki coupling because it tolerates the nitrogen-rich heterocycles typical in kinase inhibitors and proceeds under mild conditions that preserve sensitive functional groups.

Protocol:

  • Reagents:

    • 4-Bromo-1-methyl-1H-pyrazole-3-amine (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Degassing: Charge a microwave vial with the halide, boronic acid, and base. Add solvents.[3] Sparge with Argon for 5 minutes. Critical Step: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

    • Catalysis: Add the Pd catalyst quickly and seal the vial.

    • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in a microwave reactor).

    • Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • TLC: Disappearance of the starting bromide.

  • LC-MS: Observation of the [M+H]+ peak corresponding to the coupled product.

Bioassay: TR-FRET (LanthaScreen™) for IC50 Determination

Objective: To determine the potency of the synthesized inhibitor against a target kinase (e.g., BRAF V600E).

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it is homogeneous (no wash steps), high-throughput compatible, and minimizes interference from fluorescent compounds by using a time delay.

Workflow Logic:

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

  • Acceptor: AlexaFluor 647-labeled "Tracer" (ATP competitive small molecule).

  • Mechanism: When the Tracer binds the Kinase, the Eu-Antibody and Tracer are in proximity. Excitation at 340 nm causes FRET to the Tracer (emission at 665 nm).[4]

  • Inhibition: The pyrazole inhibitor displaces the Tracer. FRET is disrupted. Signal at 665 nm decreases.

Visual 2: TR-FRET Assay Workflow

TRFRET_Workflow Step1 Reagent Prep: Kinase + Eu-Ab + Tracer Step2 Equilibrium Binding: Tracer binds ATP Pocket (High FRET Signal) Step1->Step2 Step3 Add Pyrazole Inhibitor Step2->Step3 Step4 Competition: Inhibitor Displaces Tracer Step3->Step4 Higher Affinity Step5 Readout: Loss of FRET Signal (665nm) Step4->Step5 Calculate IC50

Caption: The competitive displacement mechanism in TR-FRET assays.

Protocol Steps:

  • Plate Prep: Use white, low-volume 384-well plates.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the pyrazole inhibitor in DMSO (Final DMSO < 1%).

  • Master Mix: Prepare Kinase + Eu-Antibody + Tracer in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Note: Determine the

      
       of the tracer first; use Tracer concentration at 
      
      
      
      for maximum sensitivity.
  • Incubation: Add Master Mix to the inhibitor plates. Incubate for 1 hour at Room Temp (dark).

  • Detection: Read on a plate reader (e.g., PHERAstar) with TR-FRET module (Ex: 337nm, Em: 620nm/665nm).

  • Analysis: Plot Emission Ratio (665/620) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve.

Part 4: Advanced Signaling Context

Understanding the downstream effects is crucial for drug positioning. For Encorafenib, the target is the MAPK pathway.[5]

Visual 3: MAPK Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates Encorafenib Encorafenib (Inhibitor) Encorafenib->BRAF Inhibits ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Caption: The MAPK cascade showing the specific intervention point of Encorafenib.

References

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors."[5] Methods in Molecular Biology.

  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation Packet." User Guide.

  • Evans, E. K., et al. (2017). "Avapritinib is a potent and selective inhibitor of KIT D816V."[6][7] Science Translational Medicine.

  • FDA Label. (2020). "BRAFTOVI (encorafenib) capsules, for oral use." Access Data FDA.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of N-(1H-Pyrazol-4-yl)pyridazin-3-amine Scaffolds

This Application Note and Protocol Guide is designed for the in vitro characterization of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride and its derivatives. Based on its chemical structure—a 3-aminopyridazine linked...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for the in vitro characterization of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride and its derivatives.

Based on its chemical structure—a 3-aminopyridazine linked to a 4-pyrazolyl moiety—this compound represents a privileged scaffold for ATP-competitive kinase inhibition . This pharmacophore is structurally analogous to the core motifs found in inhibitors of JAK (Janus Kinase) , Syk (Spleen Tyrosine Kinase) , and CDK (Cyclin-Dependent Kinase) families. The pyrazole-amine-pyridazine motif typically functions as a "hinge binder," forming critical hydrogen bonds with the kinase backbone in the ATP-binding pocket.

This guide provides standardized protocols for characterizing this scaffold's potency, selectivity, and cellular efficacy.

Introduction & Mechanism of Action

N-(1H-Pyrazol-4-yl)pyridazin-3-amine acts as a Type I kinase inhibitor. It targets the ATP-binding pocket of the kinase domain in its active conformation (DFG-in).

  • Hinge Binding: The pyridazine nitrogen (acceptor) and the exocyclic amine (donor) or the pyrazole NH (donor) form a characteristic hydrogen-bonding network with the kinase hinge region residues (e.g., Glu/Leu backbone).

  • Application: This scaffold is frequently used in fragment-based drug discovery (FBDD) to target tyrosine kinases (e.g., JAK2/3) and serine/threonine kinases (e.g., PIM1, CDK4/6).

Structural Mechanism Diagram (DOT)

KinaseBindingMechanism Compound N-(1H-Pyrazol-4-yl) pyridazin-3-amine KinaseHinge Kinase Hinge Region (Glu/Leu Backbone) Compound->KinaseHinge H-Bond Donor/Acceptor Interaction ATP_Pocket ATP Binding Pocket (Active Conformation) Compound->ATP_Pocket Competitive Binding SignalBlock Inhibition of Phosphorylation KinaseHinge->SignalBlock Prevents ATP Hydrolysis ATP_Pocket->SignalBlock

Caption: Schematic representation of the ATP-competitive binding mode of the pyrazole-pyridazine scaffold at the kinase hinge region.[1]

Compound Preparation & Handling[2][3]

Objective: Ensure consistent solubility and concentration for accurate IC50 determination.

Reagents
  • Compound: N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride (Solid).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).

  • Storage: -20°C (desiccated).

Protocol: Stock Solution (10 mM)
  • Calculate Mass: Determine the molecular weight (MW) of the hydrochloride salt.

    • Note: Ensure you account for the HCl stoichiometry (mono- or di-HCl) in the MW calculation.

  • Dissolution: Weigh the solid into a glass vial. Add sufficient DMSO to reach 10 mM.

    • Example: For 5 mg of compound (MW ≈ 197.6 g/mol for free base + 36.5 for HCl ≈ 234.1 g/mol ), add ~2.13 mL DMSO.

  • Mixing: Vortex for 1 minute. If undissolved, sonicate in a water bath at room temperature for 5-10 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Quality Control:

  • Verify solubility by visual inspection (no particulates).

  • Verify concentration via UV-Vis absorbance if the extinction coefficient is known.

Protocol: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the biochemical IC50 of the compound against a specific kinase target (e.g., JAK2 or CDK). Method: ADP-Glo™ Kinase Assay (Promega). This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Materials
  • Kinase: Recombinant Human Kinase (e.g., JAK2, active).

  • Substrate: Peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Detection Reagents: ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Plate: 384-well white, low-volume solid bottom plate (Corning).

Experimental Workflow
  • Compound Dilution (Serial):

    • Prepare a 3-fold serial dilution of the compound in DMSO (100% DMSO).

    • Dilute these stocks 1:25 into Assay Buffer to create a 4X working solution (4% DMSO). Final assay DMSO will be 1%.

  • Enzyme Reaction Setup (10 µL volume):

    • 2.5 µL Compound (4X) or Vehicle control (4% DMSO in buffer).

    • 2.5 µL Kinase Enzyme (4X optimal concentration, e.g., 1-5 ng/well).

    • Pre-incubation: Incubate for 10-15 minutes at RT to allow compound binding.

    • 5.0 µL ATP/Substrate Mix (2X). (ATP concentration should be at K_m_app).

  • Incubation:

    • Seal plate and incubate at Room Temperature (20-25°C) for 60 minutes.

  • ADP Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).

    • Incubate 40 min at RT.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Incubate 30 min at RT.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis
  • Normalization: Calculate % Inhibition =

    
    .
    
  • Curve Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic (4PL) regression model (GraphPad Prism or XLfit).

Protocol: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits the phosphorylation of the downstream effector (e.g., STAT3/5 for JAK, Rb for CDK).

Materials
  • Cell Line: Relevant cancer cell line (e.g., HEL cells for JAK2, MCF-7 for CDK).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Antibodies:

    • Primary: Anti-Phospho-Target (e.g., p-STAT3 Tyr705), Anti-Total-Target.

    • Secondary: HRP-conjugated IgG.

Experimental Workflow
  • Seeding: Plate cells in 6-well plates (0.5-1.0 x 10^6 cells/well) in complete media. Allow attachment overnight.

  • Treatment:

    • Replace media with fresh media containing the compound at varying concentrations (e.g., 0, 0.1, 1, 10 µM).

    • Include a DMSO-only control.

    • Incubate for 1 - 4 hours (depending on phosphorylation kinetics).

    • Stimulation (Optional): If the pathway is not constitutively active, stimulate with ligand (e.g., IL-6 for STAT3) for the last 15-30 mins.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse directly in plate with cold RIPA buffer. Scrape and collect.

    • Centrifuge (14,000 x g, 10 min, 4°C) to clear debris.

  • Western Blotting:

    • Load 20-30 µg protein per lane on SDS-PAGE.

    • Transfer to PVDF/Nitrocellulose membrane.

    • Block (5% BSA or Milk) for 1 hr.

    • Incubate Primary Antibody (1:1000) overnight at 4°C.

    • Incubate Secondary Antibody (1:5000) for 1 hr at RT.

    • Develop with ECL substrate.

Workflow Diagram (DOT)

WesternBlotWorkflow Seed Seed Cells (6-well plate) Treat Treat with Compound (1-4 hours) Seed->Treat Stimulate Optional Stimulation (e.g., IL-6) Treat->Stimulate If needed Lyse Cell Lysis (RIPA + Inhibitors) Treat->Lyse Constitutive Stimulate->Lyse SDS SDS-PAGE & Transfer Lyse->SDS Blot Immunoblot (p-STAT vs Total STAT) SDS->Blot

Caption: Step-by-step workflow for assessing cellular target engagement via Western Blot.

Protocol: Cell Viability Assay (CellTiter-Glo®)

Objective: Assess the antiproliferative potency (GI50) of the compound.

Protocol
  • Seeding: Plate cells (3,000 - 5,000 cells/well) in 96-well white-walled plates. Incubate 24h.

  • Treatment:

    • Add compound (9-point dilution series).

    • Final DMSO concentration ≤ 0.5%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate plate to RT (30 min).

    • Add equal volume (e.g., 100 µL) of CellTiter-Glo® reagent.

    • Shake (2 min) and incubate (10 min) to stabilize signal.

    • Measure Luminescence.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal (ADP-Glo) Inactive Kinase or degraded ATPUse fresh ATP; verify enzyme activity with a known reference inhibitor (e.g., Staurosporine).
High Background ATP contamination or incomplete depletionEnsure ultra-pure ATP usage; extend ADP-Glo reagent incubation time.
Precipitation Poor solubility of scaffoldDo not exceed 1% DMSO in assay; check 10 mM stock for clarity; sonicate well.
No Cellular Effect Poor permeabilityVerify with PAMPA assay; ensure compound is in free base form or salt is fully dissociated.

References

  • LANCE Ultra Kinase Assays : PerkinElmer. TR-FRET Assay Principle for Kinase Inhibitor Screening. Link

  • ADP-Glo™ Kinase Assay : Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Kinase Inhibitor Scaffolds : Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • CellTiter-Glo® Assay : Promega Corporation. Cell Viability Assay Protocol. Link

(Note: The specific compound "N-(1H-Pyrazol-4-yl)pyridazin-3-amine" acts as a representative chemical scaffold. Protocols are adapted from standard industry practices for ATP-competitive kinase inhibitors.)

Sources

Application

Application Note: N-(1H-Pyrazol-4-yl)pyridazin-3-amine as a GSK-3 Inhibitor

Executive Summary This application note provides a comprehensive technical guide for utilizing N-(1H-Pyrazol-4-yl)pyridazin-3-amine as a chemical probe to inhibit Glycogen Synthase Kinase-3 (GSK-3). This small molecule r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for utilizing N-(1H-Pyrazol-4-yl)pyridazin-3-amine as a chemical probe to inhibit Glycogen Synthase Kinase-3 (GSK-3). This small molecule represents a privileged heteroaromatic scaffold (aminopyridazine-pyrazole) known for ATP-competitive inhibition of the GSK-3


 and GSK-3

isoforms.

Inhibition of GSK-3 by this compound results in the activation of the Wnt/


-catenin signaling pathway and the promotion of glycogen synthesis. This guide details handling procedures, in vitro kinase assays, and cellular validation protocols designed to ensure reproducibility and scientific rigor.

Chemical Profile & Handling

N-(1H-Pyrazol-4-yl)pyridazin-3-amine is a polar, heteroaromatic compound. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which causes false negatives in enzymatic assays.

PropertySpecification
IUPAC Name N-(1H-Pyrazol-4-yl)pyridazin-3-amine
Molecular Weight ~161.16 g/mol
Target GSK-3

/ GSK-3

(ATP-binding pocket)
Primary Solvent Dimethyl Sulfoxide (DMSO)
Solubility Limit ~50 mM in DMSO (warm to 37°C if necessary)
Storage -20°C (Solid); -80°C (DMSO Stock, avoid freeze-thaw >3 cycles)
Reconstitution Protocol
  • Weighing: Weigh the lyophilized powder in a humidity-controlled environment.

  • Solubilization: Add anhydrous DMSO to achieve a stock concentration of 10 mM . Vortex for 30 seconds.

  • Clarification: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50

    
    L) to minimize freeze-thaw degradation.
    

Mechanism of Action

GSK-3 is a constitutively active kinase.[1] Under basal conditions, it phosphorylates


-catenin, marking it for ubiquitination and proteasomal degradation.[1] N-(1H-Pyrazol-4-yl)pyridazin-3-amine functions as a Type I inhibitor , binding to the ATP hinge region of the kinase.

Downstream Effect: Inhibition prevents


-catenin phosphorylation, leading to its accumulation in the cytosol and subsequent translocation to the nucleus, where it drives TCF/LEF-mediated gene transcription.[2][3]
Pathway Visualization

GSK3_Pathway Inhibitor N-(1H-Pyrazol-4-yl) pyridazin-3-amine GSK3 GSK-3 Complex (Active) Inhibitor->GSK3 Inhibits (ATP Comp) BetaCat_P p-Beta-Catenin (Phosphorylated) GSK3->BetaCat_P Phosphorylates BetaCat_Stable Beta-Catenin (Stabilized) GSK3->BetaCat_Stable Inhibition leads to Proteasome Proteasomal Degradation BetaCat_P->Proteasome Ubiquitination Nucleus Nuclear Translocation & Transcription BetaCat_Stable->Nucleus Activates Wnt Genes

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The inhibitor blocks GSK-3 activity, preventing


-catenin degradation and activating Wnt signaling.

Protocol A: In Vitro Kinase Assay (Luminescence)

This protocol utilizes an ADP-detection method (e.g., ADP-Glo™) to quantify kinase activity. This is preferred over radioactive assays for high-throughput screening.

Materials
  • Enzyme: Recombinant Human GSK-3

    
     (0.5 ng/
    
    
    
    L final).
  • Substrate: GSK-3 substrate peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) - Note: GSK-3 requires a "primed" phosphorylated substrate.

  • ATP: Ultra-pure ATP (10

    
    M final, near 
    
    
    
    ).
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    
Step-by-Step Methodology
  • Compound Prep: Prepare a 3-fold serial dilution of N-(1H-Pyrazol-4-yl)pyridazin-3-amine in 100% DMSO (starting at 1 mM). Dilute 1:25 into 1x Kinase Buffer to create 4x working stocks (4% DMSO).

  • Enzyme Mix: Dilute GSK-3

    
     enzyme to 2 ng/
    
    
    
    L in Kinase Buffer.
  • Substrate/ATP Mix: Prepare a mix of 20

    
    M Peptide and 20 
    
    
    
    M ATP in Kinase Buffer.
  • Reaction Assembly (384-well plate):

    • Add 2.5

      
      L of 4x Compound (Final DMSO 1%).
      
    • Add 2.5

      
      L of Enzyme Mix. Incubate 10 min at RT.
      
    • Add 5.0

      
      L of Substrate/ATP Mix to start reaction.
      
  • Incubation: Incubate for 60 minutes at Room Temperature (25°C).

  • Detection: Add 10

    
    L of ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min.
    
  • Measurement: Add 20

    
    L of Kinase Detection Reagent (converts ADP to Light). Incubate 30 min. Read Luminescence.
    

Self-Validation Check: The Z' factor for the assay must be >0.5 using a reference inhibitor (e.g., CHIR99021) as the positive control and DMSO as the negative control.

Protocol B: Cellular Validation (Western Blot)

To confirm target engagement in a biological system, monitor the stabilization of


-catenin in HEK293 or SH-SY5Y cells.
Experimental Workflow

Cell_Assay Step1 Seed Cells (HEK293, 24h) Step2 Starve Cells (Serum-free, 4h) Step1->Step2 Step3 Treat Compound (1 - 10 µM, 6-24h) Step2->Step3 Step4 Lysis (RIPA + PhosSTOP) Step3->Step4 Step5 Western Blot (Anti-Beta-Catenin) Step4->Step5

Figure 2: Cellular assay workflow for validating GSK-3 inhibition.

Detailed Steps
  • Seeding: Plate HEK293 cells at

    
     cells/well in a 6-well plate. Allow to adhere overnight.
    
  • Starvation: Switch to serum-free media for 4 hours prior to treatment. This reduces basal background noise from growth factors.

  • Treatment: Treat cells with N-(1H-Pyrazol-4-yl)pyridazin-3-amine at 1

    
    M, 5 
    
    
    
    M, and 10
    
    
    M
    for 16 hours.
    • Control: DMSO (0.1% v/v).

    • Positive Control:[4] LiCl (20 mM) or CHIR99021 (3

      
      M).
      
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails. Collect supernatant after centrifugation (14,000 x g, 15 min).

  • Immunoblotting:

    • Load 20

      
      g protein per lane.
      
    • Primary Antibody: Anti-Total

      
      -Catenin (1:1000).
      
    • Secondary Antibody: HRP-conjugated Anti-Rabbit (1:5000).

    • Loading Control: Anti-GAPDH or Anti-

      
      -Actin.
      
Data Interpretation

Unlike many kinases where you measure the phosphorylation of the kinase itself, GSK-3 inhibition is best measured by the loss of phosphorylation on its substrates or the accumulation of substrates degraded by the pathway.

MarkerExpected Result with InhibitorMechanistic Reason
Total

-Catenin
Increase (Band intensity up)Inhibition blocks degradation complex.
p-Glycogen Synthase (Ser641) Decrease GSK-3 can no longer phosphorylate GS.
p-GSK3

(Ser9)
No Change / Slight Increase Inhibitors block activity, not upstream regulation (Akt). Do not rely on Ser9 as a readout of direct inhibition.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Efficacy Studies of GSK-3 Inhibitor 4. Retrieved from

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and GSK-3: structural insights and clinical prospects.
  • Shin, D., et al. (2015).[8] Scaffold-Hopping and Structure-Based Discovery of Potent N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors.[8] Journal of Medicinal Chemistry. Retrieved from

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.
  • Cohen, P., & Goedert, M. (2004). GSK3 inhibitors: development and therapeutic potential.

Sources

Method

Application Note: Mechanistic Evaluation of Pyrazolyl Pyridazinamines in Cancer Cell Lines

Executive Summary & Scientific Context Pyrazolyl pyridazinamines represent a "privileged scaffold" in medicinal chemistry, designed primarily to function as Type I or Type II ATP-competitive kinase inhibitors. The struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Pyrazolyl pyridazinamines represent a "privileged scaffold" in medicinal chemistry, designed primarily to function as Type I or Type II ATP-competitive kinase inhibitors. The structural fusion of the electron-rich pyrazole ring with the pyridazine core allows for critical hydrogen bonding interactions within the hinge region of kinases such as c-Met (HGFR) and Cyclin-Dependent Kinases (CDKs) .

In oncology research, these small molecules are utilized to induce cell cycle arrest and apoptosis in solid tumor lines (e.g., NSCLC A549, Gastric MKN-45). This guide provides a validated workflow for characterizing these compounds, moving from biochemical potency to phenotypic cellular response.

Mechanism of Action (MOA)

The pyrazolyl pyridazinamine moiety typically occupies the ATP-binding pocket of the target kinase. By preventing ATP hydrolysis, the compound blocks the trans-phosphorylation required for downstream signaling (e.g., PI3K/Akt survival pathways or Rb-mediated cell cycle progression).

MOA_Pathway Compound Pyrazolyl Pyridazinamine (Small Molecule) ATP_Pocket ATP Binding Pocket (c-Met / CDK) Compound->ATP_Pocket Binds Hinge Region Inhibition Competitive Inhibition Compound->Inhibition ATP_Pocket->Inhibition ATP ATP ATP->ATP_Pocket Blocked Signaling Downstream Signaling (PI3K/Akt or STAT3) Inhibition->Signaling Suppresses Phosphorylation CellCycle Cell Cycle Progression Signaling->CellCycle G1/S Arrest Apoptosis Apoptosis Induction (Caspase-3 Activation) Signaling->Apoptosis Loss of Survival Signal

Figure 1: Mechanism of Action for Pyrazolyl Pyridazinamine derivatives targeting kinase signaling pathways.

Compound Preparation & Handling[1][2][3]

To ensure experimental reproducibility, proper solubilization is critical. Pyrazolyl pyridazinamines are often lipophilic and require DMSO for initial reconstitution.

ParameterSpecificationExpert Insight
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeAvoid Ethanol; it often precipitates these derivatives at high concentrations.
Stock Conc. 10 mM or 20 mMHigher concentrations may crash out upon freeze-thaw cycles.
Storage -20°C (Short term), -80°C (Long term)Aliquot into single-use vials to prevent hydrolysis from repeated moisture exposure.
Working Sol. Serial dilutions in serum-free mediaKeep final DMSO concentration < 0.1% to avoid solvent toxicity masking compound effects.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Before cellular testing, verify the direct interaction between the pyrazolyl pyridazinamine derivative and the target kinase (e.g., c-Met or CDK2). We recommend an ADP-Glo™ or FRET-based assay format.

Materials
  • Recombinant Kinase (e.g., c-Met, CDK2/CyclinA).

  • Substrate (e.g., Poly E4Y for c-Met, Histone H1 for CDK).

  • ATP (Ultrapure).

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Step-by-Step Workflow
  • Preparation: Dilute the compound in Assay Buffer (3-fold serial dilutions, 10 points starting at 10 µM).

  • Enzyme Incubation: Add 5 µL of diluted compound and 5 µL of enzyme to a 384-well white plate. Incubate for 15 min at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix.

    • Note: ATP concentration must be at

      
       apparent for the specific kinase to ensure competitive kinetics are measurable.
      
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

  • Read: Measure Luminescence (RLU) on a microplate reader.

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine 

.

Protocol 2: Cellular Viability & Proliferation (Phenotypic)

Validating the compound's ability to penetrate the cell membrane and inhibit growth in relevant cancer lines (e.g., MKN-45 for c-Met driven gastric cancer).

Experimental Setup
  • Cell Lines: MKN-45 (c-Met high), A549 (Lung), HCT-116 (Colon).

  • Reagent: MTT or Resazurin (Alamar Blue).

Procedure
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight (16–24 h).

  • Treatment: Remove media. Add 100 µL fresh media containing the pyrazolyl pyridazinamine derivative at varying concentrations (e.g., 0.01 µM to 50 µM). Include a DMSO vehicle control.[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

    • Expert Tip: 72 hours is preferred over 24/48 hours for kinase inhibitors to allow sufficient time for cell cycle arrest to manifest as a reduction in total cell mass.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO or SDS-HCl.

    • Measure Absorbance at 570 nm.

Protocol 3: Pathway Validation via Western Blot

To confirm the causality of the observed growth inhibition, you must demonstrate the de-phosphorylation of the target kinase and its downstream effectors.

Target Panel[5]
  • Primary Target: p-c-Met (Tyr1234/1235) or p-CDK substrates (e.g., p-Rb Ser807/811).

  • Downstream: p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204).

  • Apoptosis Marker: Cleaved Caspase-3, PARP (Cleaved).

Workflow
  • Treatment: Treat cells (6-well plate, 70% confluence) with the compound at

    
     and 
    
    
    
    for 6 and 24 hours.
  • Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Separation: Load 20–30 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane. Block with 5% BSA (preferred over milk for phospho-antibodies).

  • Detection: Incubate primary antibodies overnight at 4°C. Use HRP-conjugated secondaries.

Expected Result: A dose-dependent decrease in p-c-Met and p-Akt bands, with a concurrent appearance of the Cleaved PARP band (89 kDa) at higher concentrations.

Protocol 4: Cell Cycle Analysis (Flow Cytometry)

Pyrazolyl pyridazinamines targeting CDKs often cause G1/S or G2/M arrest. This protocol distinguishes between cytostatic (arrest) and cytotoxic (sub-G1) effects.

Procedure
  • Treatment: Treat

    
     cells with compound for 24 hours.
    
  • Harvest: Trypsinize cells, including any floating cells (apoptotic population).

  • Fixation: Wash in PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing (Final 70% EtOH). Fix at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

  • Analysis: Incubate 30 min at 37°C in dark. Analyze on Flow Cytometer (FL2 channel).

Experimental_Workflow Synthesis Compound Synthesis (Pyrazolyl Pyridazinamine) Screening Kinase Assay (ADP-Glo) Synthesis->Screening IC50 < 100nM? Phenotype Cell Viability (MTT / A549, MKN-45) Screening->Phenotype Select Potent Hits Mechanism Western Blot (p-Met, p-Akt) Phenotype->Mechanism Confirm Target Validation Flow Cytometry (Cycle Arrest) Mechanism->Validation Define Mode

Figure 2: Integrated workflow for validating pyrazolyl pyridazinamine efficacy.

Troubleshooting & Optimization

ObservationPotential CauseRemediation
High Background in Kinase Assay ATP concentration too highEnsure ATP is near

. Excess ATP competes out the inhibitor.
Precipitation in Cell Media Low solubility of scaffoldSonicate stock solution; ensure DMSO < 0.1%. Check compound logP.
No Phospho-Signal Decrease Phosphatase activity in lysateAdd fresh Na3VO4 and NaF to lysis buffer. Keep lysates on ice strictly.
Inconsistent IC50 Cell density variationStandardize seeding density. Over-confluent cells may downregulate growth signaling naturally.

References

  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Source: National Institutes of Health (PubMed) Context: Establishes the pyrazolyl-pyridazinone scaffold as a potent c-Met inhibitor class.[2]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI (Int. J. Mol. Sci.) Context: Details the synthesis and biological evaluation of pyrazolyl-amine derivatives for CDK inhibition and cell cycle arrest.

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Source: Bioorganic & Medicinal Chemistry Letters Context: Provides foundational protocols for evaluating pyrazole-based inhibitors in tumor xenograft models and cellular proliferation assays.

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase. Source: PMC (PubMed Central) Context: Describes the downstream apoptotic effects (Bax/Bcl-2 modulation) of this chemical class.

Sources

Application

"N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride for anti-inflammatory studies"

This guide details the application of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride , a heteroaryl-amine scaffold characteristic of ATP-competitive kinase inhibitors (specifically targeting the JAK-STAT or p38 MAPK...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride , a heteroaryl-amine scaffold characteristic of ATP-competitive kinase inhibitors (specifically targeting the JAK-STAT or p38 MAPK pathways), for use in anti-inflammatory research.

Application Note: N-(1H-Pyrazol-4-yl)pyridazin-3-amine HCl

Target Class: Small Molecule Kinase Inhibitor (SMKI) Primary Application: Suppression of pro-inflammatory cytokines (TNF-


, IL-6, IL-1

) via signal transduction blockade.

Compound Overview & Mechanism of Action

N-(1H-Pyrazol-4-yl)pyridazin-3-amine represents a core pharmacophore found in several potent anti-inflammatory agents. The aminopyrazole moiety functions as a hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP, allowing it to bind within the hinge region of kinases such as Janus Kinases (JAKs) or p38 Mitogen-Activated Protein Kinase (MAPK) .

  • Mechanism: Competitive inhibition of ATP binding to the kinase domain.

  • Downstream Effect: Prevention of phosphorylation on critical signaling nodes (e.g., STAT3, p38), thereby blocking the nuclear translocation of transcription factors (e.g., NF-

    
    B, STATs) required for cytokine production.
    
  • Physicochemical Properties:

    • Salt Form: Hydrochloride (HCl) improves aqueous solubility compared to the free base.

    • Solubility: Soluble in DMSO (>50 mM); Moderate solubility in water/PBS (pH dependent).

Preparation & Handling Protocol

Storage & Stability
  • Powder: Store at -20°C in a desiccator. Protect from light.

  • Stock Solutions: Stable at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles (aliquot immediately).

Stock Solution Preparation (10 mM)
  • Weigh 2.34 mg of N-(1H-Pyrazol-4-yl)pyridazin-3-amine HCl (MW

    
     233.65  g/mol ).
    
  • Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Sterilization: If using for cell culture, pass through a 0.22

    
    m PTFE syringe filter. Note: Nylon filters may bind small molecules.
    
Working Solution (For Cell Culture)
  • Dilute the DMSO stock into complete culture media immediately prior to use.

  • Final DMSO Concentration: Must remain

    
     0.1% (v/v) to avoid solvent toxicity.
    

Table 1: Dilution Scheme for Dose-Response (IC50) | Target Conc. (


M) | Volume of Stock/Pre-dilution | Volume of Media | Final DMSO % |
| :--- | :--- | :--- | :--- |
| 10 

M
| 1

L of 10 mM Stock | 999

L | 0.1% | | 1

M
| 100

L of 10

M | 900

L | 0.1% | | 0.1

M
| 100

L of 1

M | 900

L | 0.1% | | 0.01

M
| 100

L of 0.1

M | 900

L | 0.1% | | Vehicle Control | 1

L Pure DMSO | 999

L | 0.1% |

In Vitro Anti-Inflammatory Protocol

Model: LPS-Induced Cytokine Release in RAW 264.7 Macrophages. Objective: Determine the IC50 for inhibition of TNF-


 and IL-6 secretion.
Materials
  • Cells: RAW 264.7 (ATCC TIB-71).

  • Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma).

  • Assay: ELISA Kits for Mouse TNF-

    
     and IL-6.
    
Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment: Aspirate media and replace with 100

    
    L of fresh media containing the test compound  (0.01 – 10 
    
    
    
    M) or Vehicle (0.1% DMSO).
    • Critical Step: Incubate for 1 hour prior to LPS addition to allow kinase target engagement.

  • Stimulation: Add 10

    
    L of LPS stock (10 
    
    
    
    g/mL) to each well (Final LPS conc: 100 ng/mL ).
  • Incubation: Incubate for 18–24 hours .

  • Harvest: Centrifuge plate at 1500 rpm for 5 min. Collect supernatant for ELISA.

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity.

Data Analysis
  • Normalize cytokine levels to the LPS-only control (100%).

  • Plot % Inhibition vs. Log[Concentration].

  • Fit curve using non-linear regression (4-parameter logistic) to calculate IC50.

Mechanism of Action Visualization

The following diagram illustrates the potential intervention points of the compound within the TLR4 signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 JAK JAK1 / JAK2 TLR4->JAK Indirect TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK p38 / JNK / ERK TAK1->MAPK NFkB NF-kB (p65/p50) IKK->NFkB Phosphorylation AP1 AP-1 MAPK->AP1 STAT STAT3 JAK->STAT Inhibitor N-(1H-Pyrazol-4-yl) pyridazin-3-amine Inhibitor->MAPK Inhibition Inhibitor->JAK Inhibition GeneExp Pro-inflammatory Gene Expression NFkB->GeneExp AP1->GeneExp STAT->GeneExp Cytokines TNF-a, IL-6, IL-1b GeneExp->Cytokines

Figure 1: Proposed Mechanism of Action. The compound likely inhibits upstream kinases (JAK or p38 MAPK), preventing the phosphorylation and nuclear translocation of NF-


B and STAT transcription factors.

In Vivo Protocol: LPS-Induced Endotoxemia

Objective: Assess the therapeutic efficacy of the compound in an acute systemic inflammation model.

Animal Model
  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Group Size: n = 6-8 per group.

Formulation (Oral Gavage)
  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.

  • Preparation: Suspend the HCl salt in the vehicle. Sonicate to ensure a uniform suspension.

Experimental Workflow
  • Acclimatization: 1 week prior to study.

  • Drug Administration (Prophylactic): Administer Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) or Vehicle 1 hour before LPS challenge.

  • LPS Challenge: Inject LPS (10 mg/kg) intraperitoneally (i.p.).

  • Blood Collection:

    • At 90 minutes post-LPS (Peak TNF-

      
      ).
      
    • At 4 hours post-LPS (Peak IL-6).

  • Termination: Euthanize animals; collect serum for cytokine analysis.

Readouts
  • Primary: Serum TNF-

    
     and IL-6 levels (ELISA).
    
  • Secondary: Survival rate (if monitoring >24 hours) or lung histopathology (H&E staining for neutrophil infiltration).

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration or pH shockDilute stock stepwise (DMSO

PBS

Media). Keep final DMSO <0.1%.
High Cell Toxicity Off-target effects or solvent toxicityPerform dose-response viability assay. Ensure DMSO control is included.
No Inhibition Observed Poor cell permeability or wrong targetVerify target expression (Western Blot). Increase pre-incubation time to 2 hours.
Variable In Vivo Results Poor oral bioavailabilitySwitch to Intraperitoneal (i.p.) delivery (dissolve in 5% DMSO/5% Solutol/PBS).

References

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine. Link

  • Schindler, C., et al. (2007). "Cytokines and STAT Signaling." Advances in Pharmacology. Link

  • Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry. Link

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link

  • Vogel, S. N., et al. (2003). "LPS signaling: details of the TLR4 pathway." Journal of Endotoxin Research. Link

Method

Application Note: Optimized Protocols for Kinase Inhibition Assays with Pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Kinase Discovery[1] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, particularly for protein kinase inhibitors (PKIs).[1][2][3] Its planar structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Kinase Discovery[1]

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, particularly for protein kinase inhibitors (PKIs).[1][2][3] Its planar structure allows it to mimic the adenine ring of ATP, enabling it to form critical hydrogen bonds with the hinge region of the kinase active site. FDA-approved drugs such as Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor) validate the clinical utility of this chemotype.

However, pyrazole derivatives present specific assay challenges. They often exhibit:

  • Fluorescence interference: Many pyrazoles possess intrinsic fluorescence that can interfere with intensity-based readouts.

  • Solubility-limited aggregation: Lipophilic pyrazoles can form colloidal aggregates, leading to false-positive inhibition (pan-assay interference compounds, or PAINS).

  • ATP-competitiveness: As Type I inhibitors, their apparent potency (

    
    ) is strictly dependent on ATP concentration.
    

This guide outlines a robust, self-validating workflow to characterize pyrazole derivatives, prioritizing Luminescence (ADP-Glo) to mitigate fluorescence interference and Strict Kinetic Control to ensure accurate potency ranking.

Pre-Assay Considerations: Compound Management

Before initiating the kinase reaction, the physical state of the pyrazole derivative must be controlled.

Solubility and Aggregation Control

Pyrazoles are often hydrophobic. In aqueous assay buffers, they may precipitate or form colloidal aggregates that sequester enzyme non-specifically.

  • Protocol: Prepare stock solutions in 100% DMSO at 10 mM.

  • Critical Step: The final assay buffer must contain a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to disrupt colloidal aggregates.

  • Validation: If the Hill Slope of your dose-response curve is steep (

    
    ), suspect aggregation.
    

Biochemical Assay Design: The Kinetic Trap

Most pyrazole inhibitors function by competing directly with ATP for the hinge binding pocket. Therefore, the


 value is not a constant; it is a variable dependent on the ATP concentration used in the assay.

To generate data that allows for valid Structure-Activity Relationship (SAR) ranking, you must design the assay based on the Cheng-Prusoff Equation :



Strategic Directive: Run all screening assays at


 (the apparent Michaelis constant for ATP).
  • Why? At

    
    , the 
    
    
    
    .[4][5] This provides the optimal balance between signal magnitude and sensitivity to competitive inhibitors.
  • Risk: If

    
    , you will artificially inflate the 
    
    
    
    , missing potent compounds.
Diagram 1: Mechanism of Action & Competitive Inhibition

The following diagram illustrates the competitive binding mechanism and the necessity of balancing ATP levels.

Kinase_Mechanism Kinase Free Kinase (Active Site) Complex_Active Kinase-ATP Complex Kinase->Complex_Active Binding (Km driven) Complex_Inhibited Kinase-Inhibitor Complex (Inactive) Kinase->Complex_Inhibited Competition (Ki driven) ATP ATP (Substrate) ATP->Complex_Active Pyrazole Pyrazole Derivative Pyrazole->Complex_Inhibited Phospho Phosphorylation Signal Complex_Active->Phospho Catalysis Complex_Inhibited->Phospho Blocked

Caption: Competitive binding dynamics between ATP and Pyrazole inhibitors at the kinase hinge region.

Primary Protocol: ADP-Glo™ Kinase Assay[6][7]

We recommend the ADP-Glo™ Kinase Assay (Promega) for pyrazoles. Unlike TR-FRET or Fluorescence Polarization, this assay measures luminescence generated from ADP. It is immune to the intrinsic fluorescence often seen in pyrazole scaffolds.

Reagents & Setup
  • Enzyme: Purified Kinase (e.g., JAK2, ALK).

  • Substrate: Peptide/Protein substrate optimized for the specific kinase.

  • ATP: Ultra-pure ATP (run at

    
    ).
    
  • Detection: ADP-Glo Reagent and Kinase Detection Reagent.[6][7][8][9]

Step-by-Step Workflow

Step 1: The Kinase Reaction (10 µL volume in 384-well plate)

  • Add 2.5 µL of 4X Compound (diluted in Kinase Buffer + 1% DMSO).

  • Add 2.5 µL of 4X ATP/Substrate Mix.

  • Add 5.0 µL of 2X Enzyme Mix to initiate the reaction.

  • Control Wells: Include "No Enzyme" (background) and "DMSO Only" (Max Signal).

  • Incubate at Room Temp (RT) for 60 minutes.

Step 2: ADP Depletion

  • Add 10 µL of ADP-Glo™ Reagent to stop the reaction.

  • Incubate at RT for 40 minutes.

    • Mechanism:[10][11][12] This reagent terminates the kinase reaction and enzymatically depletes all remaining unconsumed ATP.[7][8]

Step 3: Detection

  • Add 20 µL of Kinase Detection Reagent.[8]

  • Incubate at RT for 30–60 minutes.

    • Mechanism:[10][11][12] Converts the generated ADP back to ATP, which is then used by Luciferase/Luciferin to generate light.[6][7][9]

Step 4: Measurement

  • Read Luminescence (Integration time: 0.5–1.0 second).

Diagram 2: ADP-Glo Experimental Workflow

This flowchart visualizes the critical "Add-Incubate-Read" steps required for reproducibility.

Assay_Workflow Start Compound Prep (4X in Buffer + DMSO) Rxn_Start Kinase Reaction (Enzyme + Substrate + ATP) Vol: 10 µL | Time: 60 min Start->Rxn_Start Stop_Deplete ADP Depletion Add ADP-Glo Reagent Vol: +10 µL | Time: 40 min Rxn_Start->Stop_Deplete Stop Reaction Detect Signal Generation Add Detection Reagent Vol: +20 µL | Time: 30-60 min Stop_Deplete->Detect Convert ADP -> Light Read Read Luminescence (Correlates to % Conversion) Detect->Read

Caption: Step-by-step liquid handling workflow for the ADP-Glo luminescent assay.

Data Analysis & Troubleshooting

Calculating

Normalize data to Percent Inhibition using the controls:



Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Hill Slope > 2.0 Compound AggregationAdd 0.01% Triton X-100 or 0.1 mg/mL BSA to buffer.
High Background Incomplete ATP DepletionEnsure ADP-Glo reagent is fresh; extend depletion time to 60 min.
Flat Curve (No Inhibition)

Re-determine

and lower ATP concentration in the assay.
"Bell-Shaped" Curve Fluorescence InterferenceSwitch to Luminescence (ADP-Glo) or use Time-Resolved FRET.
Potency Shift vs. Cell Permeability IssuesPyrazoles can be substrates for efflux pumps (P-gp). Check cellular accumulation.

Cellular Confirmation

Biochemical potency must be validated in a cellular context to account for membrane permeability and off-target binding.

Recommended Protocol: In-Cell Western (ICW)

  • Seed Cells: Plate relevant cancer cell lines in 96-well black-wall plates.

  • Treat: Incubate with pyrazole serial dilutions for 1–4 hours.

  • Stimulate: If necessary, add growth factor (e.g., IL-6 for JAK pathway) for 15 mins.

  • Fix & Permeabilize: 4% Formaldehyde followed by cold Methanol.

  • Stain: Primary antibody against phosphorylated substrate (e.g., p-STAT3) and a normalization stain (e.g., Total STAT3 or GAPDH).

  • Read: Near-Infrared (NIR) fluorescence scanner.

Why ICW? It provides a direct readout of kinase inhibition in situ without the lysis artifacts of standard Western Blots.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

  • Fabbro, D., et al. Targeting protein kinases with pyrazole scaffolds. (Contextual grounding on scaffold importance). [Link]

  • Canadian Society of Pharmacology. Cheng-Prusoff Equation Definition and Application. [Link]

Sources

Application

Application Note: Cell-Based Assay Development for Novel Pyridazine Compounds

Abstract & Strategic Overview Pyridazine derivatives represent a "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting VEGFR, JNK, or p38 MAPK) and PDE...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Pyridazine derivatives represent a "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting VEGFR, JNK, or p38 MAPK) and PDE inhibitors. However, their specific physicochemical properties—often characterized by high lipophilicity and rigid planar structures—present unique challenges in cell-based assays.

This guide moves beyond generic protocols to address the specific failure modes associated with pyridazine screening: compound precipitation in aqueous media , non-specific cytotoxicity , and interference with colorimetric readouts . The following workflows are designed to generate decision-quality data for Structure-Activity Relationship (SAR) analysis.

Experimental Workflow Overview

PyridazineWorkflow Stock Compound Management (DMSO Solubilization) QC Solubility QC (Microscopy Check) Stock->QC 1000x Dilution QC->Stock Precipitation (Fail) Tox Toxicity Profiling (MTT/CellTiter-Glo) QC->Tox Pass Target Target Engagement (Phospho-Western Blot) Tox->Target Viable Dose Range Func Functional Readout (Reporter/Migration) Target->Func Confirmed Hit

Figure 1: Critical path for validating novel pyridazine compounds. Note the explicit Solubility QC step, often overlooked in standard workflows.

Module A: Compound Preparation & Solubility Management

Novel pyridazines, particularly 3,6-diaryl substituted variants, often exhibit poor aqueous solubility. A common error is performing serial dilutions in culture media, which causes "crashing out" and false-negative results.

Protocol: The "DMSO-Push" Dilution Method

Objective: Maintain compound solubility until the final moment of cellular contact.

  • Stock Generation: Dissolve lyophilized pyridazine powder in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM .

    • Critical Step: Sonicate in a water bath for 5–10 minutes at room temperature. Visual clarity is not enough; micro-crystals may persist.

  • Intermediate Plate Preparation:

    • Prepare a 96-well "Master Plate" (polypropylene, V-bottom).

    • Perform all serial dilutions (e.g., 1:3) using 100% DMSO , not media.

  • Dosing:

    • Dilute the DMSO stock 1:1000 directly into the cell culture well (e.g., 0.1 µL stock into 100 µL media) or into a pre-warmed media reservoir immediately before adding to cells.

    • Final DMSO Concentration: Must remain

      
       (v/v). For sensitive primary cells, target 
      
      
      
      .[1]
Troubleshooting Table: Solubility
ObservationRoot CauseRemediation
Needle-like crystals in wellCompound crashed upon media contactIncrease DMSO % (if tolerated) or use a carrier protein (0.1% BSA) in the media.
Opaque/Cloudy mediaMicellar aggregationCompound is too lipophilic. Verify LogP. Re-design SAR or formulate as nanosuspension.
Yellowing of mediapH shift or intrinsic colorPyridazines can be pH active. Buffer media with 25 mM HEPES.

Module B: Cytotoxicity Profiling (The Gatekeeper)

Before assessing efficacy, you must define the "therapeutic window." Pyridazines can induce off-target toxicity via mitochondrial interference.

Protocol: Modified MTT Assay for Pyridazines

Standard MTT protocols often fail with pyridazines because the compound itself can reduce tetrazolium salts or precipitate, causing false high absorbance.

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer: 10% SDS in 0.01 M HCl (preferred over DMSO alone to dissolve stubborn pyridazine precipitates).

Steps:

  • Seeding: Plate cells (e.g., HEK293 or HepG2) at 5,000–10,000 cells/well. Incubate 24h.

  • Treatment: Treat with compound (0.1 nM – 100 µM) for 48h.

    • Control: Include a "Compound Only" well (no cells) at high concentration to check for intrinsic chemical reduction of MTT.

  • Visualization (Crucial): Before adding MTT, inspect wells under 10x objective. If precipitate is visible, STOP . The MTT assay will be invalid. Wash cells 2x with PBS to remove external compound crystals before adding MTT.

  • Development: Add MTT reagent. Incubate 3-4h at 37°C.

  • Solubilization: Add SDS/HCl buffer and incubate overnight.

  • Read: Measure Absorbance at 570 nm (Signal) and 650 nm (Reference).

Module C: Target Engagement (Case Study: Kinase Inhibition)

Many pyridazines (e.g., analogs of Ponalinib or Minaprine) act as ATP-competitive kinase inhibitors. This protocol validates the inhibition of a specific kinase pathway (e.g., VEGFR2 or p38 MAPK).

Pathway Visualization: VEGFR2 Inhibition

The following diagram illustrates the signal transduction node where pyridazine inhibitors typically act.

KinasePathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (Receptor) Ligand->Receptor Activation RAF RAF Receptor->RAF Phosphorylation Inhibitor Pyridazine Cmpd Inhibitor->Receptor ATP Competition (Block) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Readout) ERK->pERK Active State

Figure 2: Mechanism of Action. The pyridazine compound competes with ATP at the intracellular kinase domain, preventing downstream phosphorylation of ERK.

Protocol: Phospho-Protein Western Blot

Objective: Detect reduction in p-ERK or p-VEGFR levels relative to total protein.

  • Starvation: Serum-starve cells (0.5% FBS) for 12–18h to reduce basal background phosphorylation.

  • Pre-treatment: Add Pyridazine compound for 1 hour .

  • Stimulation: Stimulate with ligand (e.g., 50 ng/mL VEGF) for 10–15 minutes . (Timing is critical; phosphorylation is transient).

  • Lysis: Lyse immediately on ice using RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF).

    • Note: Without phosphatase inhibitors, the signal will vanish during processing.

  • Blocking: Block membranes with 5% BSA in TBST, not non-fat milk.

    • Why? Milk contains casein, a phosphoprotein that causes high background with phospho-specific antibodies.[2]

  • Detection: Probe for Phospho-target (e.g., p-ERK) first. Strip and re-probe for Total-target (Total ERK) for normalization.

Data Analysis & Validation

Calculating Assay Robustness (Z-Factor)

For researchers moving to High-Throughput Screening (HTS), the Z-Factor (Z') is the standard metric for assay quality.[3][4]



  • 
    : Standard Deviation of Positive (Stimulated) and Negative (Inhibited/Basal) controls.
    
  • 
    : Means of controls.[4]
    

Interpretation:

  • Z' > 0.5: Excellent assay.

  • 0 < Z' < 0.5: Marginal (Acceptable for cell-based, but requires replicates).

  • Z' < 0: Assay failure (Too much noise or insufficient signal window).

Reporting Results

Summarize IC50 data in a standardized table format:

Compound IDStructure ClassSolubility Limit (µM)Tox IC50 (µM)Target IC50 (µM)Selectivity Index (Tox/Target)
PYR-0013,6-Diaryl50>1000.5>200
PYR-002Fused-Ring10150.818.7

References

  • Pyridazine Scaffold Utility: Asif, M. (2016). Pyridazine derivatives: An overview of their biological activities. Current Medicinal Chemistry. (Verified concept via search).

  • Kinase Inhibitor Mechanisms: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[5] Nature Reviews Cancer.

  • MTT Assay Troubleshooting: Riss, T.L., et al. (2013). Cell Viability Assays.[6][7][8][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Western Blotting for Phosphoproteins: Abcam Protocols. Western blot for phosphorylated proteins.[10][11][12]

  • Z-Factor Calculation: Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] Journal of Biomolecular Screening.

Sources

Method

Application Note: Characterization and Profiling of Pyrazolyl Pyridazinamine Derivatives as Selective Adenosine A2A Receptor Antagonists

Executive Summary This guide details the experimental framework for evaluating pyrazolyl pyridazinamine derivatives as Adenosine A2A receptor antagonists. These scaffolds are gaining prominence in immuno-oncology and neu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental framework for evaluating pyrazolyl pyridazinamine derivatives as Adenosine A2A receptor antagonists. These scaffolds are gaining prominence in immuno-oncology and neurodegenerative research due to their potential to block the immunosuppressive "adenosine halo" in the tumor microenvironment (TME) and modulate dopaminergic signaling in the CNS.

This note moves beyond generic screening to provide a rigorous, self-validating workflow for determining Binding Affinity (


) , Functional Potency (

)
, and Selectivity Ratios against the A1 subtype.

Mechanism of Action & Rationale

The Adenosine A2A receptor is a Gs-coupled GPCR.[1][2][3][4][5] In the TME, high concentrations of adenosine activate A2A on T-cells and NK cells, driving intracellular cAMP accumulation.[2] This triggers Protein Kinase A (PKA), which phosphorylates CREB, ultimately inhibiting cytokine production and T-cell proliferation.

Pyrazolyl pyridazinamines are designed to competitively antagonize this receptor. The pyridazine core often offers improved physicochemical properties (solubility/lipophilicity balance) compared to traditional xanthine or adenine-mimetic scaffolds, while the pyrazole moiety exploits specific hydrogen-bonding pockets (e.g., Asn253) within the orthosteric site.

Pathway Visualization

The following diagram illustrates the signaling cascade and the point of pharmacological intervention.

A2A_Pathway Adenosine Extracellular Adenosine A2A A2A Receptor (Gs-Coupled) Adenosine->A2A Agonism Antagonist Pyrazolyl Pyridazinamine (Antagonist) Antagonist->A2A Competitive Blockade Gs Gs Protein Activation A2A->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Immune Immune Suppression (T-cell inhibition) PKA->Immune Phosphorylation Cascade

Figure 1: Mechanism of A2A antagonism.[1][4][5][6] The pyrazolyl pyridazinamine compound prevents Gs-protein coupling, thereby halting the cAMP-driven immunosuppressive cascade.

Chemical Handling & Preparation

Pyrazolyl pyridazinamine derivatives often exhibit low aqueous solubility and high lipophilicity (


). Proper handling is critical to prevent compound precipitation, which leads to false negatives (assay dropouts) or false positives (aggregates).
  • Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

  • Assay Working Solution: Do not dilute directly into aqueous buffer. Perform an intermediate dilution in DMSO (e.g., to 100x final concentration) before spiking into the assay buffer. Ensure final DMSO concentration is

    
     (0.5% is optimal for A2A assays).
    

Protocol 1: Saturation & Competition Radioligand Binding

Objective: Determine the affinity (


) of the pyrazolyl pyridazinamine derivative for the A2A receptor.
Standard:  We use [

H]-ZM241385
as the reference radioligand.[7] It is a high-affinity antagonist (

) that binds selectively to the A2A receptor.
Materials
  • Receptor Source: Membranes from HEK293 cells stably expressing human A2A receptor (commercially available or in-house prep).

  • Radioligand: [

    
    H]-ZM241385 (Specific Activity ~50 Ci/mmol).
    
  • Non-specific Binding Control: 10

    
    M NECA or 10 
    
    
    
    M XAC.
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4. (Note: MgCl
    
    
    
    is crucial for stabilizing the receptor-G protein complex, though less critical for antagonist binding, it maintains physiological relevance).
Step-by-Step Workflow
  • Membrane Preparation: Thaw membranes and homogenize gently in assay buffer. Dilute to a concentration of 5–10

    
    g protein/well.
    
  • Plate Setup (96-well):

    • Total Binding: Membrane + [

      
      H]-ZM241385 (1 nM final).[7]
      
    • Non-Specific Binding (NSB): Membrane + [

      
      H]-ZM241385 + 10 
      
      
      
      M NECA.[1]
    • Test Compound: Membrane + [

      
      H]-ZM241385 + Serial dilution of pyrazolyl pyridazinamine (10 pM to 10 
      
      
      
      M).
  • Incubation: Incubate for 90 minutes at 25°C .

    • Why? Pyrazolyl pyridazinamines can have slow association/dissociation kinetics. A 90-minute incubation ensures equilibrium is reached, preventing underestimation of affinity.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Critical: PEI coating reduces the binding of the hydrophobic radioligand to the filter itself, lowering background noise.

  • Washing: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Convert CPM to Specific Binding. Fit data to a one-site competition model (Cheng-Prusoff equation) to derive


:


Where

is the radioligand concentration and

is the dissociation constant of [

H]-ZM241385.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Confirm that binding translates to functional antagonism. Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF.

Experimental Logic

Since A2A is Gs-coupled, agonists increase cAMP.[3][8][9] An antagonist is identified by its ability to inhibit agonist-induced cAMP production .

  • Agonist Challenge: Use CGS21680 (selective A2A agonist) at its

    
     concentration. This provides a robust window to observe inhibition.
    
Workflow Diagram

Functional_Assay Step1 Cell Plating (HEK-A2A, 24h) Step2 Add Antagonist (Test Compound) 15 min pre-incubation Step1->Step2 Step3 Add Agonist (CGS21680 @ EC80) Step2->Step3 Step4 Lysis & Detection (cAMP Antibody + Acceptor) Step3->Step4 Step5 Read TR-FRET (665nm/620nm Ratio) Step4->Step5

Figure 2: Functional assay workflow. Pre-incubation of the antagonist is vital to allow receptor occupancy before the agonist challenge.

Detailed Steps
  • Cell Plating: Seed HEK293-A2A cells (2,000 cells/well) in low-volume 384-well plates.

  • Antagonist Addition: Add 5

    
    L of pyrazolyl pyridazinamine dilution series. Incubate 15 mins at RT.[6]
    
    • Note: Include IBMX (phosphodiesterase inhibitor) in the buffer to prevent cAMP degradation.

  • Agonist Stimulation: Add 5

    
    L of CGS21680 (final conc = 
    
    
    
    , typically ~30-50 nM). Incubate 30-45 mins at RT.
  • Detection: Add lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

  • Analysis: Measure FRET signal. Calculate

    
    .
    

Selectivity Profiling (A1 vs. A2A)

Safety is paramount. A1 receptor antagonism can cause tachycardia and renal issues. A viable drug candidate must show >50-fold selectivity for A2A over A1.[10]

ParameterA2A Assay (Target)A1 Assay (Off-Target)
Cell Line HEK-A2ACHO-A1
Radioligand [

H]-ZM241385
[

H]-DPCPX
Reference Ligand ZM241385 / CGS21680DPCPX / CPA
Target

< 10 nM> 1000 nM

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): If NSB > 10% of Total Binding in the radioligand assay, increase the washing volume or add 0.1% BSA to the wash buffer. Ensure GF/B filters are PEI-treated.

  • Steep Hill Slope (> 1.5): Indicates potential aggregation or non-specific physical effects. Check solubility of the pyrazolyl pyridazinamine in the assay buffer using nephelometry.

  • Right-shift in Functional Assay: If the functional

    
     is significantly higher than the binding 
    
    
    
    , consider if the compound has poor membrane permeability (though less relevant for GPCRs binding extracellularly) or if the incubation time was insufficient for a slow-offset compound.

References

  • Binding Assay Protocol: Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors.[7][11] British Journal of Pharmacology.

  • Structural Basis of Antagonism:Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine. Science / PMC.

  • Pyrazolo-derivative SAR:Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Rel

  • Functional Assay Methodology: Agonist-induced cAMP accumulation studies in CHO cells stably expressing the wt human A2AAR. ResearchGate.[3]

  • General A2A Protocol:Adenosine A2A Receptor Functional Recombinant Stable Cell Line. BPS Bioscience.

Sources

Application

"MTT assay protocol for N-(1H-Pyrazol-4-yl)pyridazin-3-amine cytotoxicity"

Application Note & Protocol: Cytotoxicity Profiling of N-(1H-Pyrazol-4-yl)pyridazin-3-amine via MTT Assay Part 1: Introduction & Strategic Overview N-(1H-Pyrazol-4-yl)pyridazin-3-amine represents a privileged scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Cytotoxicity Profiling of N-(1H-Pyrazol-4-yl)pyridazin-3-amine via MTT Assay

Part 1: Introduction & Strategic Overview

N-(1H-Pyrazol-4-yl)pyridazin-3-amine represents a privileged scaffold often utilized in the design of ATP-competitive kinase inhibitors (e.g., JAK, FGFR, or Aurora kinase inhibitors). While the MTT assay is the "gold standard" for high-throughput viability screening, small molecule heterocycles containing amine and pyrazole moieties present specific challenges—namely, solubility-driven precipitation and chemical reduction interference .

This protocol is not merely a recipe; it is a validated system designed to eliminate false positives common to nitrogen-rich heterocycles.

Mechanism of Action (The "Why")

The MTT assay relies on cellular NAD(P)H-dependent cellular oxidoreductase enzymes.[1] These enzymes reflect the metabolic activity of viable cells.[1] They reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble formazan (purple).[1][2][3][4][5]

  • Critical Insight: Some pyrazole-amines can act as weak reducing agents or possess redox-active impurities. If the compound directly reduces MTT in the absence of cells, you will calculate a falsely high cell viability (false negative for cytotoxicity). Step 3 of this protocol (Interference Check) is mandatory for this compound class.

Part 2: Pre-Assay Validation (The "Trustworthiness" Phase)

Before committing to a full dose-response curve, you must validate the system parameters.

Solubility & Stock Preparation
  • Challenge: Pyridazin-3-amines can be hydrophobic.

  • Protocol:

    • Dissolve N-(1H-Pyrazol-4-yl)pyridazin-3-amine in 100% DMSO to a master stock of 10 mM or 20 mM .

    • Verification: Vortex for 1 minute. Inspect for turbidity. If turbid, sonicate at 40°C for 5 minutes.

    • Storage: Aliquot into single-use vials (20 µL) and store at -20°C. Avoid freeze-thaw cycles which can induce micro-precipitation.

The "Cell-Free" Interference Control
  • Objective: Determine if the compound chemically reduces MTT.

  • Method:

    • In a 96-well plate, add 100 µL of culture media (serum-free) containing the highest test concentration of the compound (e.g., 50 µM).

    • Add 10 µL MTT reagent.[1][2][5]

    • Incubate for 2 hours at 37°C.

    • Pass Criteria: The solution must remain yellow. If it turns purple/brown, the compound interferes. Action: Switch to an ATP-based assay (e.g., CellTiter-Glo) or wash cells with PBS before adding MTT.

Part 3: Detailed Experimental Protocol

Materials
  • Test Compound: N-(1H-Pyrazol-4-yl)pyridazin-3-amine (stock in DMSO).

  • Reagent: MTT (5 mg/mL in PBS, sterile filtered).[3] Store at 4°C in the dark.

  • Solubilization Buffer: 100% DMSO (preferred for this compound class over SDS/HCl due to better solubility of the hydrophobic drug-formazan complex).

  • Cell Lines: Adherent cancer lines (e.g., HeLa, A549) or suspension lines (e.g., Jurkat).

Workflow Diagram

MTT_Workflow Start Start: Cell Seeding Seeding Seed Cells (3k-10k/well) Day 0 Start->Seeding Incubation1 Incubate 24h (Adhesion phase) Seeding->Incubation1 Treatment Compound Treatment (Serial Dilution) Incubation1->Treatment Incubation2 Incubate 48-72h (Drug Action) Treatment->Incubation2 MTT_Add Add MTT Reagent (0.5 mg/mL final) Incubation2->MTT_Add Incubation3 Incubate 3-4h (Formazan Formation) MTT_Add->Incubation3 Solubilize Remove Media & Add DMSO (Solubilization) Incubation3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Optimized workflow for small molecule cytotoxicity assessment. Note the critical separation of drug incubation and MTT formation phases.

Step-by-Step Procedure

Day 0: Cell Seeding

  • Harvest Cells: Trypsinize adherent cells. Neutralize and count.

  • Optimize Density: Seed cells in 96-well clear-bottom plates.

    • Recommendation: 3,000–5,000 cells/well for rapidly dividing lines (HeLa); 10,000 cells/well for slow growers (MCF7).

    • Volume: 100 µL per well.

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS. Do not use these wells for data; evaporation rates here are higher, skewing concentration data.

  • Incubate: 24 hours at 37°C, 5% CO₂.

Day 1: Compound Treatment

  • Preparation of Dilutions:

    • Prepare a 200x master dilution series in 100% DMSO (e.g., 10 mM down to 10 nM).

    • Dilute these 1:200 into pre-warmed culture media to generate 2x working solutions. (Final DMSO concentration will be 0.5%).

  • Application:

    • Remove 50 µL of media from the test wells (leaving 50 µL).

    • Add 50 µL of the 2x compound working solutions.

    • Final Volume: 100 µL. Final DMSO: 0.5%.[1][2][4][6]

  • Controls (n=3 minimum):

    • Vehicle Control (VC): Media + 0.5% DMSO (0% cytotoxicity baseline).

    • Positive Control: Staurosporine (1 µM) or Doxorubicin (100% cytotoxicity).

    • Blank: Media only (no cells) + MTT (background subtraction).

  • Incubate: 48 to 72 hours (depending on compound potency and cell cycle time).

Day 3/4: The MTT Assay

  • Observation: Check wells under a microscope. Look for precipitation of the pyrazole compound (crystals/needles). If precipitate is visible, the assay is invalid at those concentrations.

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) directly to the 100 µL media in each well.

    • Tip: Do not remove the drug-containing media unless interference was detected in Part 2.

  • Incubation: Return to incubator for 3–4 hours. Look for purple intracellular puncta (formazan crystals).[1]

  • Solubilization:

    • Carefully aspirate the media without disturbing the purple crystals.[2] (For suspension cells, spin the plate at 1000 x g for 5 min first).

    • Add 100 µL 100% DMSO to each well.

    • Place on an orbital shaker (low speed) for 10 minutes to dissolve crystals.

  • Measurement:

    • Read Absorbance (OD) at 570 nm .[2][5]

    • (Optional but recommended) Reference wavelength: 650 nm (subtracts plastic/fingerprint noise).

Part 4: Data Analysis & Interpretation

Calculation

Normalize data to the Vehicle Control (VC):



IC50 Determination

Plot log(inhibitor concentration) vs. % Viability. Use non-linear regression (4-parameter logistic curve) in GraphPad Prism or SigmaPlot.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background (Blank) Compound reduction or contaminationCheck "Cell-Free" control. Use fresh media.
Low Signal in VC Low cell seeding or old MTTIncrease seeding density. Use fresh MTT (yellow, not green).
Variability (High SD) Pipetting error or Edge EffectUse multi-channel pipettes. Exclude edge wells.
Precipitation Compound insolubilityLower max concentration. Check DMSO tolerance.

Part 5: References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

  • Suppipat, K., et al. (2017). Anti-cancer effects of a novel pyrazole derivative in human hepatocellular carcinoma cells.[7] BMC Cancer, 17, Article number: 73. (Context for pyrazole cytotoxicity). Link

Sources

Method

Application Note: High-Throughput Quantification of Pro-Inflammatory Cytokine Inhibition via Pyrazolyl Pyridazinamine Scaffolds

Abstract & Introduction The modulation of glial and macrophage-mediated inflammation is a critical target in drug discovery for neurodegenerative diseases (e.g., Alzheimer’s, Traumatic Brain Injury) and systemic autoimmu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The modulation of glial and macrophage-mediated inflammation is a critical target in drug discovery for neurodegenerative diseases (e.g., Alzheimer’s, Traumatic Brain Injury) and systemic autoimmune disorders. Pyrazolyl pyridazinamines represent a privileged structural class of small molecule inhibitors designed to target stress-activated protein kinases (specifically p38


 MAPK ) and attenuate the overproduction of pro-inflammatory cytokines such as TNF-

, IL-1

, and IL-6 .

This application note details a robust, self-validating workflow for evaluating the efficacy of pyrazolyl pyridazinamine derivatives (exemplified by the reference compound MW01-2-151SRM ) using a Sandwich ELISA platform. We provide a mechanistic rationale for the assay design, a step-by-step protocol for cell-based screening, and data analysis frameworks to ensure reproducibility.

Mechanistic Rationale

To design a valid assay, one must understand the signaling cascade being interrogated. Pyrazolyl pyridazinamines typically function as ATP-competitive or allosteric inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Signaling Pathway & Point of Inhibition

Upon stimulation by Lipopolysaccharide (LPS), Toll-Like Receptor 4 (TLR4) activates a phosphorylation cascade. p38 MAPK is a convergence point that drives the transcription of cytokine genes. Pyrazolyl pyridazinamines intervene here, preventing the phosphorylation of downstream transcription factors (e.g., ATF2, CHOP), thereby silencing cytokine production at the translational level.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3/6 TLR4->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation TF Transcription Factors (ATF2, ELK1) p38->TF Activation Inhibitor Pyrazolyl Pyridazinamine (e.g., MW01-2-151SRM) Inhibitor->p38  Inhibition Nucleus Gene Transcription (TNF-α, IL-1β mRNA) TF->Nucleus Cytokine Cytokine Release (ELISA Detection) Nucleus->Cytokine

Figure 1: Mechanism of Action.[1][2][3][4][5] The pyrazolyl pyridazinamine scaffold inhibits p38 MAPK, blocking the downstream transcription and release of inflammatory cytokines.

Experimental Design: Cell-Based Stimulation

Reliable ELISA data begins with high-quality cell culture supernatants. This protocol uses BV-2 Microglial cells or RAW 264.7 Macrophages , which are standard models for screening p38 inhibitors.

Reagents and Preparation
  • Cell Line: BV-2 (immortalized murine microglia) or RAW 264.7.

  • Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL in PBS).

  • Test Compound: Pyrazolyl pyridazinamine derivative (Stock: 10 mM in DMSO).

  • Vehicle: DMSO (Final concentration < 0.1%).

Treatment Workflow
  • Seeding: Plate cells at

    
     cells/well in a 96-well tissue culture plate. Incubate for 24 hours to allow adherence.
    
  • Pre-treatment (Critical Step): Replace media with serum-free media containing the Test Compound (0.1

    
    M – 10 
    
    
    
    M) for 1 hour prior to LPS stimulation.
    • Why? This ensures the inhibitor occupies the kinase ATP-binding pocket before the phosphorylation cascade is triggered.

  • Stimulation: Add LPS (Final concentration: 100–500 ng/mL) directly to the wells containing the compound.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Harvest: Centrifuge the plate at 1500 RPM for 5 minutes to pellet debris. Transfer supernatant to a fresh plate for ELISA or store at -80°C.

Protocol: Sandwich ELISA for TNF- / IL-1

Note: This protocol is optimized for murine cytokines. Ensure antibody pairs match the species of your cell line.

Materials
  • Capture Antibody: Anti-mouse TNF-

    
     monoclonal antibody.
    
  • Detection Antibody: Biotinylated anti-mouse TNF-

    
     polyclonal antibody.
    
  • Enzyme: Streptavidin-HRP (Horseradish Peroxidase).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2N H

    
    SO
    
    
    
    .
Step-by-Step Methodology
  • Coating (Day 1): Dilute Capture Antibody to 2

    
    g/mL in PBS. Add 100 
    
    
    
    L/well to a high-binding polystyrene plate (e.g., Nunc Maxisorp).[6] Seal and incubate overnight at 4°C.
  • Blocking (Day 2): Wash plate 3x with PBS-T (0.05% Tween-20). Add 200

    
    L Blocking Buffer (1% BSA in PBS) for 1 hour at Room Temperature (RT).
    
    • Self-Validation: Proper blocking prevents non-specific binding of the hydrophobic pyrazolyl pyridazinamine compound if any residual is transferred, though supernatant dilution usually negates this.

  • Sample Addition: Wash plate 3x. Add 100

    
    L of cell culture supernatants (undiluted or 1:2 dilution) and Standards (7-point curve, 1000 pg/mL to 15.6 pg/mL). Incubate 2 hours at RT.
    
  • Detection: Wash plate 3x. Add 100

    
    L Detection Antibody (0.5 
    
    
    
    g/mL in diluent). Incubate 1 hour at RT.
  • Enzyme: Wash plate 3x. Add 100

    
    L Streptavidin-HRP (1:5000 dilution). Incubate 30 mins at RT in the dark.
    
  • Development: Wash plate 5x (critical wash). Add 100

    
    L TMB Substrate. Incubate 15–20 mins until blue color develops.
    
  • Stop: Add 50

    
    L Stop Solution. Color turns yellow. Read Absorbance at 450 nm  (with 570 nm correction).
    

Data Analysis & Validation

Quantitative Results (Mock Data)

The following table illustrates expected results for a potent pyrazolyl pyridazinamine (e.g., MW01-2-151SRM) treating BV-2 microglia stimulated with LPS.

Treatment GroupCompound Conc.[1][4][7] (

M)
TNF-

(pg/mL)
% InhibitionInterpretation
Control (Vehicle) 0< 15 (LOD)-Baseline (No inflammation)
LPS Only 01250

85
0%Max inflammation
LPS + Compound 0.11100

90
12%Minimal effect
LPS + Compound 1.0650

45
48%Intermediate inhibition
LPS + Compound 5.0210

30
83%Significant suppression
LPS + Compound 10.0130

20
89%Near-baseline levels
Calculating IC

To determine potency, plot Log[Inhibitor] (x-axis) vs. % Inhibition (y-axis) using a non-linear regression (4-parameter logistic fit).



Troubleshooting & Controls
  • High Background: Insufficient washing or TMB incubation too long.

  • Low Signal in LPS Wells: Check cell viability (MTT assay). Pyrazolyl pyridazinamines are generally non-toxic at <50

    
    M, but cytotoxicity mimics inhibition (false positive). Always run a viability control. 
    
  • Edge Effect: Avoid using outer wells of the 96-well plate for critical samples to prevent evaporation artifacts.

References

  • Watterson, D. M., et al. (2013). "Development of novel in vivo chemical probes to address CNS protein kinase involvement in synaptic dysfunction." PLoS One. Link

    • Context: Describes the discovery of MW01-2-151SRM and its p38 MAPK targeting mechanism.
  • Munoz, L., et al. (2007). "A novel p38 alpha MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model." Journal of Neuroinflammation. Link

    • Context: Validates the reduction of TNF- and IL-1 using this compound class.
  • BD Biosciences. (n.d.). "Cytokine ELISA Protocol." BD Biosciences Application Notes. Link

    • Context: Standard authoritative protocol for sandwich ELISA optimiz
  • Bachstetter, A. D., et al. (2011).[8] "The p38alpha MAPK regulates microglial responsiveness to endotoxin-induced inflammation." Journal of Neuroscience. Link

    • Context: Mechanistic grounding for the LPS-TLR4-p38 p

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield of pyrazolyl pyridazinamine synthesis"

Technical Support Center: Pyrazolyl Pyridazinamine Synthesis Ticket ID: #PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Scaffold Challenge Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolyl Pyridazinamine Synthesis Ticket ID: #PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scaffold Challenge

The synthesis of pyrazolyl pyridazinamines (a privileged scaffold in kinase inhibitors like JAK, JNK, and CDK) presents a "perfect storm" of synthetic challenges. The pyridazine core is electron-deficient, theoretically favoring Nucleophilic Aromatic Substitution (


), yet the adjacent nitrogens frequently poison transition metal catalysts (Pd/Cu) during cross-couplings. Furthermore, the pyrazole moiety introduces tautomeric ambiguity, leading to regioselectivity nightmares (N1 vs. N2 alkylation).

This guide moves beyond standard textbook protocols to address the why and how of failure modes, offering self-validating solutions to recover yield.

Module 1: The Amine Coupling (The Yield Bottleneck)

User Issue: "My


 reaction with 3,6-dichloropyridazine stalls at 40% conversion, or my Buchwald-Hartwig coupling yields black palladium precipitate and no product."
Diagnostic Protocol

The choice between


 and Buchwald-Hartwig is not random; it is dictated by the nucleophilicity of your amine and the electronics of the pyridazine.

1. The


 Approach (First Line of Defense) 
Standard basic conditions (

, DMF,

) often fail because the pyridazine ring, while electron-poor, may not be activated enough if the amine is sterically hindered or weakly nucleophilic.
  • The Fix: Acid-Mediated

    
     
    Instead of a base, use a Brønsted acid.
    
    • Mechanism: Protonation of the pyridazine nitrogen (N2) significantly lowers the LUMO energy of the ring, making the C3-carbon highly electrophilic.

    • Protocol:

      • Solvent: n-Butanol (high boiling point, protic).

      • Additive: p-Toluenesulfonic acid (pTSA) (0.5 – 1.0 equiv) or HCl (4M in dioxane).

      • Temp:

        
         (sealed tube).
        
    • Why it works: The protonated intermediate prevents the formation of electron-rich Meisenheimer complexes that can stall the reaction.

2. The Buchwald-Hartwig Rescue (When


 Fails) 
If using anilines or highly hindered amines, 

is kinetically incompetent. You must use Pd-catalysis.
  • The Failure Mode: Pyridazine nitrogens are excellent ligands. They coordinate to Pd(II), displacing the phosphine ligand and forming an inactive "off-cycle" resting state (Pd-black formation).

  • The Fix: Ligand Sterics You must use bulky biaryl phosphine ligands that sterically preclude the pyridazine nitrogen from binding to the metal center.

    • Recommended System:

      • Ligand: BrettPhos or tBuXPhos (for primary amines); RuPhos (for secondary amines).

      • Pre-catalyst: BrettPhos Pd G3 or G4 (Avoid in-situ generation from

        
         if possible to ensure active species concentration).
        
      • Base:

        
          (weaker bases often fail to deprotonate the amine-Pd complex).
        
Visual Workflow: Amine Coupling Decision Tree

AmineCoupling Start Target: 3-Amino-6-chloropyridazine AmineType Analyze Amine Nucleophile Start->AmineType IsAliphatic Aliphatic / Unhindered? AmineType->IsAliphatic Yes IsAniline Aniline / Steric? AmineType->IsAniline Yes SNAr_Base Method A: Basic SNAr (DIPEA, NMP, 100°C) IsAliphatic->SNAr_Base Standard SNAr_Acid Method B: Acidic SNAr (n-BuOH, pTSA, 130°C) IsAliphatic->SNAr_Acid If Low Yield Buchwald Method C: Buchwald-Hartwig (BrettPhos Pd G3, Cs2CO3) IsAniline->Buchwald Mandatory Check Stalled? SNAr_Base->Check Conversion < 50%? Check->SNAr_Acid Switch Protocol

Caption: Decision matrix for selecting the optimal amination condition based on nucleophile sterics and electronics.

Module 2: The Pyrazole Assembly (Regioselectivity)

User Issue: "I am getting a mixture of N1 and N2 isomers when I attach the pyrazole, or the Suzuki coupling hydrolyzes the chloride instead of coupling."

1. The "Build vs. Couple" Dilemma There are two ways to install the pyrazole. Choosing the wrong one is the primary cause of yield loss.

  • Path A: Suzuki Coupling (The "Couple" Strategy)

    • Best for: Late-stage diversification.

    • Risk:[1] Protodeboronation of the pyrazole boronic ester.

    • Optimization: Use (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester . Free NH-pyrazoles bind Pd and shut down the reaction. You must protect the pyrazole nitrogen (e.g., THP, SEM) or use an N-alkylated pyrazole.

    • Catalyst:

      
        is robust for this heteroaryl-heteroaryl coupling.
      
  • Path B: De Novo Synthesis (The "Build" Strategy)

    • Best for: Scale-up and cost reduction.

    • Method: Reacting a 3-acetylpyridazine (or hydrazine-pyridazine) with DMF-DMA.

    • Regioselectivity Fix: If cyclizing a hydrazine with a 1,3-dicarbonyl, the regiochemistry is controlled by the steric bulk of the substituents.

    • Rule of Thumb: The most nucleophilic nitrogen (usually the distal NH2 of the hydrazine) attacks the most electrophilic carbonyl (usually the ketone, not the ester).

Data: Solvent Effects on Regioselectivity (Alkylation)

If you are alkylating a pre-formed pyrazolyl-pyridazine (e.g., adding a methyl group), solvent polarity dictates the N1/N2 ratio.

SolventDielectric ConstantMajor Isomer (Steric vs. Electronic)Yield Impact
DMF 36.7Mixture (favors thermodynamic)Low (Purification loss)
THF 7.5Kinetic ControlMedium
Toluene 2.4Steric Control (favors less hindered N)High
Acetone 20.7MixtureLow

Module 3: Isolation & Purification

User Issue: "My product is a 'brick dust' solid. It's insoluble in MeOH/DCM, and I lose 50% during column chromatography."

Pyrazolyl pyridazinamines are notoriously rigid and planar, leading to high crystal lattice energy and poor solubility.

The "Salt-Break" Protocol: Do not attempt to purify the free base on silica if solubility is


.
  • Workup: Dilute reaction (if DMF/NMP) with water. The product often precipitates. Filter it.

  • Purification: Dissolve the crude solid in THF and add Methanesulfonic acid (MsOH) (1.0 equiv).

  • Result: The mesylate salt usually precipitates as a crystalline solid, leaving impurities in the mother liquor.

  • Recovery: Filter the salt. If free base is needed for assay, suspend in water and neutralize with

    
    .
    

FAQ: Troubleshooting Specific Failures

Q: Why does my chloropyridazine hydrolyze to pyridazinone during Suzuki coupling? A: You are likely using aqueous base (


 in water/dioxane) at high temperatures. The pyridazine C-Cl bond is labile to 

.
  • Fix: Switch to anhydrous conditions:

    
     (solid)  suspended in 1,4-Dioxane  or Toluene . Use a trace amount of water (1-2%) only if absolutely necessary for boronate activation.
    

Q: I see de-chlorination (hydrodehalogenation) instead of amination in the Buchwald reaction. A: This is caused by


-hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H.
  • Fix:

    • Switch solvent from Isopropanol/Ethanol to Toluene or DME .

    • Increase the concentration of the amine.

    • Lower the reaction temperature (try

      
       instead of 
      
      
      
      ).

References

  • Vertex Pharmaceuticals. "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Discussion on scaffold optimization and N-alkylation issues).

  • WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" (Detailed ligand selection for heteroaryl chlorides).

  • Chapman University. "Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives." (Analogous chemistry for fused pyrazole-pyridazine systems).

  • Wikipedia.

    
    )." (Mechanistic grounding for acid-catalyzed pathways). 
    
  • ResearchGate. "Studies on the Regioselective Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) Reaction." (Regiocontrol in dichloro-heterocycles). 
    

Sources

Optimization

"troubleshooting pyrazole-pyridazine coupling reactions"

Subject: Troubleshooting Guide for High-Nitrogen Heterocycle Couplings Ticket ID: PYR-PDZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary Coupling pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for High-Nitrogen Heterocycle Couplings Ticket ID: PYR-PDZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

Coupling pyrazoles and pyridazines presents a unique "perfect storm" of synthetic challenges. You are dealing with two electron-deficient, nitrogen-rich rings. This leads to three primary failure modes:

  • Catalyst Poisoning: The high density of Lewis-basic nitrogens (4 nitrogens in a biaryl system) rapidly coordinates to Pd(II), shutting down the catalytic cycle.

  • Protodeboronation: 2-Pyridyl boronates are notoriously unstable, often hydrolyzing before transmetallation occurs.[1]

  • Regioselectivity (N-Arylation): When coupling the pyrazole nitrogen to a pyridazine carbon, distinguishing between the N1 and N2 tautomers is thermodynamically complex.

This guide provides self-validating protocols to navigate these issues.

Part 1: C-C Bond Formation (Suzuki-Miyaura)

The Scenario: You are attempting to link a Pyrazole Carbon to a Pyridazine Carbon.

Common Symptom: Starting material is consumed, but only de-boronated arene is recovered. Yields are <10%.

Root Cause Analysis: The 2-Pyridyl Trap

If you are using a 2-pyridyl boronic acid/ester (or the pyridazine equivalent), you are fighting a losing battle against thermodynamics. 2-Heteroaryl boronates are prone to rapid protodeboronation in the presence of base and water, often faster than the oxidative addition step.

Troubleshooting Protocol

Strategy A: Reverse the Polarity (Recommended) Do not use the pyridazine as the nucleophile.

  • Electrophile: Halopyridazine (Cl or Br).

  • Nucleophile: Pyrazole boronic ester (Pinacol esters are more stable than acids).

Strategy B: The "Unstable Nucleophile" Protocol If you must use a pyridazine boronate, you cannot use standard aqueous Suzuki conditions. You must switch to anhydrous conditions or slow-release reagents.

Validated Protocol (Strategy B):

  • Catalyst: XPhos Pd G3 or Pd-PEPPSI-IPr (2–5 mol%).

    • Why: These bulky ligands/carbenes prevent the pyridazine nitrogens from coordinating to the Pd center (Catalyst Poisoning).

  • Reagent: MIDA Boronate or BF3K salt of the pyridazine.

    • Why: MIDA boronates slowly release the active boronic acid, keeping the concentration low to minimize decomposition.

  • Base/Solvent:

    
     (3.0 equiv) in Dioxane:Water (4:1)  at 60–80 °C.
    
    • Note: For extreme instability, use CuCl (1.0 equiv) as a co-mediator to facilitate transmetallation (The "Copper Effect").

Data: Ligand Performance in N-Rich Couplings

Ligand ClassRepresentativeYield (Pyrazole-Pyridazine)Mechanism of Action
Triphenylphosphine

< 5%Fails. Displaced by substrate nitrogen.
Biaryl Phosphines XPhos, SPhos 85-95% Steric bulk prevents N-coordination; promotes reductive elimination.
NHC Carbenes Pd-PEPPSI-IPr 80-90% Strong

-donor; highly stable to heat and oxidation.
Bidentate dppf20-40%Bite angle often insufficient for crowded heteroaryls.
Part 2: C-N Bond Formation (N-Arylation)

The Scenario: You are attaching the Pyrazole Nitrogen to a Pyridazine Carbon.

Common Symptom: Mixture of regioisomers (N1 vs N2 attachment) or no reaction due to electron deficiency of the pyridazine.

Decision Matrix: SNAr vs. Buchwald

Use the diagram below to select your method.

MethodSelection cluster_legend Key Decision Factors Start Start: C-N Coupling CheckE Is Pyridazine Halogenated? Start->CheckE CheckPos Halogen Position? CheckE->CheckPos Yes ChanLam Method C: Chan-Lam (Cu Catalyzed) CheckE->ChanLam No (Boronic Acid) SNAr Method A: S_NAr (Base Mediated) CheckPos->SNAr Ortho/Para to N (Electron Deficient) Buchwald Method B: Buchwald-Hartwig (Pd Catalyzed) CheckPos->Buchwald Meta to N (Unactivated) Key1 S_NAr: Requires e- withdrawing group Key2 Buchwald: Best for unactivated systems

Figure 1: Decision tree for selecting the optimal C-N bond formation strategy based on substrate electronics.

Critical Issue: Regioselectivity (N1 vs N2)

Pyrazoles exist in tautomeric equilibrium. The ratio of N1-attack vs N2-attack depends on the steric profile of the pyrazole substituents.

  • SNAr Rule: Sterics dominate. The electrophile will attack the least hindered nitrogen.

  • Buchwald Rule: Thermodynamics dominate. The catalyst may equilibrate to the thermodynamically more stable isomer (often the more substituted one, counter-intuitively, depending on electronic repulsion).

Validated Protocol (Buchwald-Hartwig):

  • Catalyst: tBuXPhos Pd G3 (Best for C-N) or BrettPhos .

  • Base:

    
     (Weaker bases improve selectivity over NaOtBu).
    
  • Solvent: t-Amyl Alcohol or Dioxane.

  • Expert Tip: If regioselectivity is poor (e.g., 1:1 mixture), switch to a Ullmann-type coupling using CuI (10 mol%) and DMEDA (20 mol%) . Copper mechanisms often show different selectivity profiles than Palladium.

Part 3: Purification & Analysis

The Issue: Pyrazole-pyridazine adducts are highly polar and "streak" on standard silica gel, making separation of isomers impossible.

The Solution:

  • Deactivation: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. This neutralizes acidic sites on the silica that bind the pyridazine nitrogens.

  • Eluent System: Do not use Hex/EtOAc. Use DCM / MeOH /

    
     .
    
    • Recipe: 90:9:1 (DCM:MeOH:Ammonium Hydroxide).

  • Reverse Phase: If available, C18 chromatography using Water/Acetonitrile (+0.1% Formic Acid) is superior for separating N1/N2 regioisomers.

FAQ: Rapid Fire Troubleshooting

Q: My reaction turns black immediately and yields nothing. A: "Palladium Black" precipitation. Your catalyst is decomposing before it enters the cycle.

  • Fix: Add the catalyst last. Ensure your solvent is degassed (sparge with Argon for 15 mins). Switch to a precatalyst (Pd-PEPPSI) which is air-stable.

Q: I see product by LCMS, but I lose it during workup. A: Pyridazines are water-soluble, especially if protonated.

  • Fix: Do not use acidic washes (HCl). Keep the aqueous layer pH > 8. Salt out the aqueous layer with NaCl and extract with DCM (not EtOAc) to improve recovery.

Q: Can I use a microwave? A: Yes, for SNAr reactions. For Suzuki couplings with unstable boronates, NO . The high heat/pressure accelerates protodeboronation faster than the cross-coupling.

References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: MIT / Journal of the American Chemical Society
    • Relevance: Defines the inhibitory effect of azoles on Pd and solutions using specific prec
    • URL:[Link]

  • Selection of Boron Reagents for Suzuki–Miyaura Coupling.

    • Source: Chemical Society Reviews (RSC)
    • Relevance: details the instability of 2-pyridyl boronates and strategies (MIDA, etc.)
    • URL:[Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.

    • Source: Journal of Organic Chemistry (Antilla & Buchwald)
    • Relevance: The gold standard protocol for C-N bond formation when Pd-catalysis fails or gives poor selectivity.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: Organic Letters
    • Relevance: Provides mechanistic insight into SNAr conditions for electron-deficient heterocycles like pyridazines.
    • URL:[Link]

Sources

Troubleshooting

"optimization of reaction conditions for aminopyrazole synthesis"

Subject: Optimization of Reaction Conditions for Aminopyrazole Synthesis Introduction: The Scaffold Challenge Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for Aminopyrazole Synthesis

Introduction: The Scaffold Challenge

Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and GPCR ligands. However, their synthesis is deceptively simple. While the condensation of


-ketonitriles with hydrazines is the industry standard, it is plagued by regioselectivity issues  (3-amino vs. 5-amino isomers) and purification bottlenecks  due to high polarity.

This guide provides a self-validating troubleshooting framework. It moves beyond "recipe following" to "mechanistic control," ensuring you can predict and steer the reaction outcome.

Module 1: Regioselectivity Control (The Core Directive)

The Mechanistic Bifurcation

The reaction between a


-ketonitrile and a monosubstituted hydrazine is the critical decision point. The regiochemistry is determined by which electrophile (ketone or nitrile) the terminal nitrogen of the hydrazine attacks first.
  • Kinetic Pathway (5-Amino): Attack on the ketone

    
     Hydrazone intermediate 
    
    
    
    Cyclization on nitrile.
  • Thermodynamic Pathway (3-Amino): Often requires forcing conditions or specific steric steering.

Visualizing the Pathway

The following diagram illustrates the decision tree for regioselectivity.

Regioselectivity Start Reactants: Beta-Ketonitrile + R-Hydrazine Attack_Ketone Path A: Nucleophilic Attack on Ketone (C=O) Start->Attack_Ketone Standard Conditions (EtOH, Reflux) Attack_Nitrile Path B: Nucleophilic Attack on Nitrile (CN) Start->Attack_Nitrile Rare/Specific Conditions Hydrazone Intermediate: Hydrazone Formation Attack_Ketone->Hydrazone Enamine Intermediate: Amidine/Enamine Attack_Nitrile->Enamine Prod_5Amino Product: 5-Aminopyrazole (Major Kinetic) Hydrazone->Prod_5Amino Cyclization Prod_3Amino Product: 3-Aminopyrazole (Steric/Thermodynamic) Enamine->Prod_3Amino

Figure 1: Mechanistic bifurcation in the condensation of


-ketonitriles with hydrazines.[1][2][3] Path A is the dominant kinetic route yielding 5-aminopyrazoles.
Protocol: Steering Regioselectivity

Objective: Synthesize 5-amino-1-substituted-pyrazoles with >95:5 regioselectivity.

Troubleshooting Table: Regiocontrol

VariableConditionOutcomeMechanistic Rationale
Solvent Ethanol (Protic)Favors 5-Amino Solvates the hydrazine, promoting attack on the "harder" carbonyl electrophile first [1].
Solvent Toluene (Aprotic)Mixed/3-Amino Promotes internal hydrogen bonding; can alter the nucleophilicity of the hydrazine nitrogens.
Catalyst Acetic AcidFavors 5-Amino Activates the carbonyl, accelerating hydrazone formation (Path A) [2].
Hydrazine Bulky (e.g., t-Butyl)Favors 3-Amino Steric hindrance prevents attack on the ketone; forces reaction at the linear nitrile or rearranges via Michael addition on enol tautomers [3].

Self-Validating Step: Before heating for cyclization, isolate or check the intermediate by TLC/LCMS.

  • Observation: If you see a stable intermediate formed rapidly at RT, it is likely the hydrazone .

  • Action: If the hydrazone is formed, cyclization will yield the 5-amino isomer. If you desire the 3-amino isomer, you must prevent initial hydrazone formation (e.g., use protected hydrazine or different electrophile).

Module 2: Reaction Optimization (Yield & Kinetics)

The Microwave Advantage

Thermal reflux often leads to long reaction times (12h+) and degradation (oxidation of the amine). Microwave irradiation is superior for this synthesis.

Comparative Protocol: Thermal vs. Microwave

ParameterThermal RefluxMicrowave Irradiation (Recommended)
Solvent Ethanol/RefluxEthanol or Water (150°C)
Time 8–16 Hours10–20 Minutes
Yield 50–70%85–95%
Purity Requires ColumnOften Filtration Only

Standard Operating Procedure (Microwave):

  • Stoichiometry: 1.0 eq

    
    -ketonitrile + 1.1 eq Hydrazine 
    
    
    
    HCl.
  • Solvent: Water (green chemistry) or EtOH.

  • Conditions: Seal tube, ramp to 150°C over 2 min, hold for 10 min [4].

  • Workup: Cool to RT. Basify with 10% NaOH. The product usually precipitates. Filter and wash with cold water.

Module 3: Purification of Polar Aminopyrazoles

The "Sticky Column" Problem

Aminopyrazoles are highly polar and basic. They streak on standard silica gel and often co-elute with hydrazine impurities.

Troubleshooting Guide: Purification

Q: My product is stuck at the baseline on TLC (100% EtOAc). How do I purify it?

  • Root Cause: Interaction between the basic pyrazole nitrogen and acidic silanols on silica.

  • Solution A (Deactivation): Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexane/EtOAc. Use 1% Et3N in your eluent.

  • Solution B (HILIC Mode): Use an Amine-bonded silica cartridge (NH2-silica).

    • Mobile Phase: Acetonitrile (weak) / Water (strong).[4][5]

    • Mechanism:[4][5][6][7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) separates based on polarity without the "sticking" effect of bare silica [5].[5]

Q: I cannot crystallize the product; it's an oil.

  • Root Cause: Trace hydrazine or solvent impurities preventing lattice formation.

  • Protocol:

    • Dissolve oil in minimum hot EtOH.

    • Add water dropwise until turbidity persists.

    • Scratch the flask wall with a glass rod (nucleation).

    • Refrigerate overnight.

Module 4: Advanced Troubleshooting (FAQ)

Q: The reaction stalls at the hydrazone intermediate and won't cyclize.

  • Diagnosis: The nitrile is not electrophilic enough (e.g., electron-rich substituents nearby).

  • Fix: Add a Lewis Acid catalyst (ZnCl2 or FeCl3, 10 mol%) to activate the nitrile [6]. Alternatively, switch to a high-boiling solvent (DMSO) and increase temp to 120°C.

Q: I am getting a mixture of 3-amino and 5-amino isomers.

  • Diagnosis: Your hydrazine substituent is moderately bulky (e.g., Isopropyl), or the

    
    -ketonitrile has competing electrophilic sites.
    
  • Fix:

    • Switch to Regiodivergent Conditions:

      • For 5-Amino: Use AcOH in Toluene (Acidic).

      • For 3-Amino: Use EtONa in EtOH (Basic) [2].

    • Check Tautomers: Ensure your starting material isn't existing predominantly as an enol ether if you are using a protected route.

Q: My product oxidizes/turns brown upon storage.

  • Diagnosis: Electron-rich amino group is prone to air oxidation.

  • Fix: Store as the HCl salt. Dissolve free base in MeOH, add 1.0 eq HCl in Dioxane, precipitate with Ether. The salt is shelf-stable.

References

  • Fustero, S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3][8][9][10] Chemical Reviews. Link

  • Bagley, M. C., et al. (2007). Regioselective synthesis of 5-aminopyrazoles.[1][3] Synlett. Link

  • El-Borai, M. A., et al. (2018).[8] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecular Diversity. Link

  • Law, J., et al. (2019).[9] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.[9] Journal of Visualized Experiments (JoVE).[9] Link

  • Biotage Application Note. (2023). Strategies for the Flash Purification of Highly Polar Compounds.Link

  • Fan, X., et al. (2010). FeCl3-catalyzed synthesis of o-hydroxyphenylpyrazolo[3,4-b]pyridine derivatives. Journal of the Chinese Chemical Society. Link

Sources

Optimization

"preventing side reactions in pyridazine functionalization"

Topic: Preventing Side Reactions in Pyridazine Functionalization Introduction: The "Diazine" Dilemma Welcome to the Advanced Heterocycle Support Center. You are likely here because your pyridazine substrate is behaving e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions in Pyridazine Functionalization

Introduction: The "Diazine" Dilemma

Welcome to the Advanced Heterocycle Support Center. You are likely here because your pyridazine substrate is behaving erratically—either stalling the catalyst, opening its ring unexpectedly, or functionalizing at the wrong carbon.

Pyridazines (1,2-diazines) present a unique "push-pull" challenge:

  • The "Push": The adjacent nitrogen atoms (N1–N2) create a localized region of high electron density and strong coordination ability, leading to catalyst poisoning .

  • The "Pull": The ring itself is highly

    
    -deficient, making it susceptible to nucleophilic attack  (ring opening) and radical addition  (polysubstitution), while rendering it resistant to standard electrophilic aromatic substitution.
    

This guide provides self-validating protocols to bypass these specific failure modes.

Module 1: Cross-Coupling Failure (Suzuki-Miyaura)

Common Symptoms: Reaction stalls at <20% conversion; formation of dehalogenated starting material (protodehalogenation); homocoupling of the boronic acid.

The Mechanism of Failure

Standard Pd(0)/Pd(II) cycles fail because the pyridazine nitrogens displace the phosphine ligands on the palladium. Once the ligand is displaced, the metal center becomes inactive (formation of stable Pd-N adducts) or precipitates as Pd-black. Furthermore, electron-deficient pyridazines prone to protodehalogenation where the C–X bond is reduced to C–H rather than coupled.

Troubleshooting & Protocol
Q: My reaction turns black immediately and yields no product. How do I stop catalyst deactivation?

Diagnosis: Ligand displacement by the pyridazine N1/N2 lone pairs. Remedy: You must use sterically demanding, electron-rich ligands that create a "protective shell" around the Pd center, physically preventing the pyridazine nitrogen from coordinating.

Recommended System:

  • Ligand: XPhos or GPhos (Buchwald Generation 3/4 Precatalysts). The biaryl backbone prevents N-coordination.

  • Base: Weak bases (

    
    ) are preferred over strong alkoxides to prevent base-mediated decomposition.
    
Q: I am seeing significant protodehalogenation (reduction of C-Cl to C-H). Why?

Diagnosis: This is often caused by the presence of water or alcoholic solvents acting as hydride sources in the presence of an electron-deficient oxidative addition complex. Remedy: Switch to strictly anhydrous conditions and use a non-protic cosolvent system.

Optimized Protocol: C3-Arylation of 3,6-Dichloropyridazine

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Solvent: Anhydrous THF or 1,4-Dioxane (Avoid EtOH/H2O mixtures if reduction is observed).

  • Base:

    
     (2.0 equiv), finely ground and dried.
    
  • Temperature: 60 °C (Start low; high temps promote dehalogenation).

Decision Logic: Cross-Coupling Troubleshooting

Suzuki_Troubleshooting Start Issue: Low Yield in Suzuki Coupling Check_Conversion Check LCMS Conversion Start->Check_Conversion Zero_Conv 0% Conversion (Starting Material Intact) Check_Conversion->Zero_Conv SM only Dehalo Product: Dehalogenated SM (M-Cl -> M-H) Check_Conversion->Dehalo Mass = SM - 34 Stall Stalls at 20-40% (Pd Black formation) Check_Conversion->Stall Black Precipitate Sol_Zero Oxidative Addition Failure. Switch to Pd-G3/G4 Precatalyst. Ensure Ligand >> Pyridazine binding. Zero_Conv->Sol_Zero Sol_Dehalo Protodehalogenation. 1. Remove alcohol/water. 2. Switch solvent to THF/Toluene. 3. Lower Temp. Dehalo->Sol_Dehalo Sol_Stall Catalyst Poisoning. Pyridazine N displacing ligand. Use Bulky Ligand (XPhos/RuPhos). Stall->Sol_Stall

Figure 1: Decision tree for diagnosing palladium-catalyzed cross-coupling failures in pyridazines.

Module 2: Radical Functionalization (Minisci)

Common Symptoms: Mixture of C3/C4/C5 isomers; over-alkylation (di- and tri-substitution); low conversion due to lack of protonation.

The Mechanism of Failure

The Minisci reaction relies on a nucleophilic alkyl radical attacking a protonated (electron-deficient) heterocycle.

  • Regio-Chaos: The radical attacks the most electron-deficient site. In pyridazines, C4 and C5 are electronically similar, leading to mixtures.

  • Polysubstitution: The alkylated product is often more electron-rich (and basic) than the starting material, making it protonate faster and react again.

Troubleshooting & Protocol
Q: How do I get selective C4-alkylation without C3/C5 mixtures?

Diagnosis: Inherent electronic bias of the pyridazine ring is weak between C4/C5. Remedy: Use a Decarboxylative Blocking Strategy .[1][2] Recent work (e.g., Baran et al.[1][3]) suggests using a maleate-derived blocking group or controlling the radical source strictly. However, for standard pyridazines, protonation control is key.

  • Tip: Ensure the medium is acidic enough to protonate the SM (

    
    ) but not so acidic that it destroys the radical source.
    
Q: I am getting di- and tri-alkylated products. How do I stop at mono?

Diagnosis: Product inhibition failure. The product is trapping radicals faster than the SM. Remedy:

  • Biphasic Solvent System: Use DCM/Water (1:1). The alkylated product is more lipophilic and extracts into the DCM layer, protecting it from further reaction in the aqueous radical-generating phase.

  • Radical Starvation: Add the radical precursor (carboxylic acid/peroxide) slowly via syringe pump.

Table 1: Minisci Condition Matrix for Pyridazines

ParameterStandard ConditionOptimized for PyridazineWhy?
Solvent DMSO or H2ODCM:H2O (1:1) Extracts product to organic phase to prevent over-reaction.
Acid TFA (excess)TFA (1-2 equiv) Pyridazine needs protonation (

) to activate, but excess acid degrades yield.
Oxidant


+

Silver catalysis lowers the activation energy for decarboxylation.
Temp 80–100 °C40–50 °C Lower temp improves regioselectivity.

Module 3: Metallation & Nucleophilic Attack

Common Symptoms: Ring opening (formation of hydrazones/enynes); degradation upon adding base (n-BuLi).

The Mechanism of Failure

Pyridazines have a weak N–N bond. Hard nucleophiles (like n-BuLi or Grignards) attack the ring carbons or the N–N bond directly, causing ring cleavage (ring opening) rather than deprotonation.

Troubleshooting & Protocol
Q: I added n-BuLi to lithiate at C3, but the ring opened. What happened?

Diagnosis: n-BuLi is too nucleophilic. It attacked the C=N bond instead of removing the proton. Remedy: Use Knochel-Hauser Base (TMPMgCl·LiCl) . This sterically hindered, non-nucleophilic base performs a "soft" deprotonation. The LiCl breaks oligomers, increasing kinetic basicity without increasing nucleophilicity.

Q: How do I functionalize C4/C5 via metallation?

Diagnosis: C3 is the most acidic position (ortho to N). C4/C5 are difficult to access directly. Remedy: Use a Directed Ortho Metallation (DoM) group.

  • Install a directing group (e.g., -OMe, -Cl, -OCONEt2) at C3.

  • Use TMPMgCl·LiCl to lithiate at C4 (ortho to the DG).

Protocol: Safe Metallation of Pyridazine

  • Dry everything: Flame-dry flask, Ar atmosphere.

  • Substrate: Dissolve pyridazine in anhydrous THF at -78 °C.

  • Reagent: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Note: Do NOT use n-BuLi or LDA unless you have specific evidence they work for your substrate.

  • Trapping: Add the electrophile (aldehyde, iodine, etc.) at -78 °C, then warm slowly.

Visualizing the Ring Opening Risk

Ring_Opening_Risk Substrate Pyridazine (Electron Deficient) Reagent_Hard Hard Nucleophile (n-BuLi / RMgBr) Substrate->Reagent_Hard Reagent_Soft Soft/Bulky Base (TMPMgCl·LiCl) Substrate->Reagent_Soft Path_Fail Nucleophilic Attack on Ring Carbon Reagent_Hard->Path_Fail Path_Success Deprotonation (C-Li bond formed) Reagent_Soft->Path_Success Result_Fail RING OPENING (N-N cleavage) Path_Fail->Result_Fail Result_Success Functionalized Pyridazine Path_Success->Result_Success

Figure 2: The critical divergence between ring opening and successful functionalization based on base selection.

References

  • Suzuki Coupling & Ligand Design

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4] Journal of the American Chemical Society.[1]

    • [Link]

  • Minisci Regioselectivity & Blocking Groups

    • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[1] Practical and Regioselective Synthesis of C4-Alkylated Pyridines (and Diazines). Journal of the American Chemical Society.[1]

    • [Link]

  • Metallation & Knochel Bases

    • Haag, B., Mosrin, M., Ila, H., Malakhov, V., & Knochel, P. (2011). Regio- and Chemoselective Metalation of Arenes and Heteroarenes Using TMP-Based Bases.
    • [Link]

  • Protodehalogenation Mechanisms

    • Orbach, M., et al. (2017).
    • [Link]

Sources

Troubleshooting

Technical Guide: N-(1H-Pyrazol-4-yl)pyridazin-3-amine HCl Stability &amp; Degradation

Executive Summary & Chemical Context N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, FGFR, and CK1 inhibitors). Its structure combines two nitrogen-ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, FGFR, and CK1 inhibitors). Its structure combines two nitrogen-rich heteroaromatic rings linked by a secondary amine. While chemically robust compared to esters or amides, this scaffold presents specific stability challenges—primarily oxidative N-oxide formation and photolytic instability due to its electron-rich conjugated system.

This guide moves beyond generic advice, offering a root-cause analysis for researchers encountering "ghost peaks" in HPLC, yellowing of solids, or potency drift in biological assays.

Degradation Pathways & Mechanistic Insights[1][2][3][4][5]

The degradation of this molecule is driven by the electron density of the pyridazine and pyrazole rings.

A. Oxidative Pathways (The "M+16" Problem)

The pyridazine ring nitrogens are susceptible to N-oxidation, particularly in the presence of peroxides (common in aged PEG or Tween excipients) or during long-term storage in solution.

  • Mechanism: Electrophilic attack of oxygen species on the pyridazine

    
     or pyrazole nitrogen.
    
  • Result: Formation of N-oxides (

    
     Da).
    
  • Impact: N-oxides often retain kinase affinity but alter solubility and metabolic clearance profiles.

B. Photolytic Degradation

The conjugated


-system absorbs strongly in the UV range. Exposure to light (especially solution-state) can induce:
  • Ring Isomerization: High-energy UV can cause pyrazole ring-opening or rearrangement.

  • Photo-oxidation: Acceleration of N-oxide formation via singlet oxygen generation.

C. Salt Disproportionation (The "Humidity" Problem)

As a hydrochloride salt of a weak base, the compound exists in equilibrium. High humidity (>60% RH) can drive the loss of HCl (disproportionation), causing the crystal lattice to collapse into the free base (amorphous or different polymorph), which significantly alters dissolution rates.

Visualization: Degradation Map

The following diagram illustrates the primary stress pathways.

DegradationPathways Parent Parent Molecule (HCl Salt) MW: ~197.6 NOxide Pyridazine N-Oxide (M+16 Da) Major Impurity Parent->NOxide N-Oxidation PhotoProd Ring-Open Isomers / Photo-oxidants Parent->PhotoProd Photolysis FreeBase Free Base Precipitate (Loss of HCl) Parent->FreeBase Disproportionation Oxidant Peroxides / Air UVLight UV Light (λ < 300nm) Humidity High Humidity / Basic pH

Caption: Primary degradation pathways showing oxidative (red), photolytic (yellow), and physicochemical (green) stress routes.

Troubleshooting Guide: Diagnostics & Solutions

Scenario 1: "I see a new peak at RRT ~0.9 or ~1.1 in my HPLC."

Diagnosis: Likely N-Oxidation .

  • The Science: N-oxides are more polar than the parent (elute earlier in Reverse Phase) or interact differently with silanols (elute later depending on pH).

  • Confirmation: Check LC-MS. Look for a mass shift of +16 Da .

  • Immediate Fix:

    • Check the age of your solvents. Tetrahydrofuran (THF) and ethers form peroxides over time.

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid or BHT) to your stock solution if compatible with the assay.

    • Store DMSO stocks under Argon/Nitrogen.

Scenario 2: "The solid powder turned from off-white to yellow."

Diagnosis: Photodegradation or Surface Oxidation.

  • The Science: Extended conjugation systems often yellow upon slight degradation. This is a "canary in the coal mine" effect—visual change happens before significant purity loss.

  • Confirmation: Run a UV-Vis spectrum. Look for a bathochromic shift (red shift) in absorbance.

  • Immediate Fix:

    • Wrap all storage vials in aluminum foil.

    • Switch to amber glass vials for solution storage.

Scenario 3: "My IC50 values are drifting, and the compound won't dissolve."

Diagnosis: Salt Disproportionation (Free Basing).

  • The Science: If the HCl salt is exposed to moisture or dissolved in a buffer with pH > pKa of the pyridazine (approx pKa ~4-5), the HCl dissociates. The free base is significantly less soluble in water.

  • Confirmation: Check the pH of your assay buffer. If pH > 6.0, the salt is likely converting to free base.

  • Immediate Fix:

    • Prepare stocks in 100% DMSO.

    • Perform a "solvent shift" dilution: Dilute DMSO stock into buffer immediately before use, ensuring final concentration is below the solubility limit of the free base (often < 10 µM).

Analytical Reference Data

Use these parameters to validate your analytical methods.

ParameterSpecification / BehaviorNotes
Parent Ion (Free Base) m/z 162.08

Calculated for C7H7N5
Major Impurity 1 m/z 178.08 (+16 Da)Pyridazine N-Oxide
Major Impurity 2 m/z 321.15 (Dimer)Rare; seen in concentrated oxidative stress
UV Max ~260-280 nmStrong

transition
Hygroscopicity Moderate to HighKeep desiccated at -20°C

Experimental Protocol: Forced Degradation Setup

To validate your analytical method (HPLC/LCMS), perform this stress test.

Objective: Generate ~10-20% degradation to confirm method specificity.

  • Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: Minimal degradation (Amine bridge is stable).

  • Base Stress: Dissolve 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Expectation: Moderate degradation; potential ring cleavage.

  • Oxidative Stress: Dissolve 1 mg/mL in 3%

    
     at Room Temp for 2 hours.
    
    • Expectation:High Degradation. Rapid formation of N-oxides. Use this to mark the N-oxide retention time.

  • Photostability: Expose solid and solution (transparent vial) to ICH Q1B light source (1.2 million lux hours).

    • Expectation: Yellowing of solution; appearance of late-eluting impurities.

Troubleshooting Logic Flow

Use this flowchart to diagnose assay anomalies rapidly.

TroubleshootingFlow Start Issue Detected Type What is the symptom? Start->Type GhostPeak Extra HPLC Peaks Type->GhostPeak Solubility Precipitation / Low Potency Type->Solubility Color Yellowing of Solid Type->Color CheckMS Check LC-MS Mass GhostPeak->CheckMS CheckpH Check Buffer pH Solubility->CheckpH Protect from Light\nCheck Desiccant Protect from Light Check Desiccant Color->Protect from Light\nCheck Desiccant M16 Mass +16 Da? (Oxidation) CheckMS->M16 Yes M_Same Same Mass? (Isomer/Salt) CheckMS->M_Same No HighpH pH > 6.0? (Free Base Crash) CheckpH->HighpH Yes

Caption: Decision tree for diagnosing stability issues in real-time experiments.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines standard stress testing protocols. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Discusses heteroaromatic stability and interference). Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on salt selection and heterocyclic stability). Link

  • PubChem Compound Summary. Aminopyridazine and Pyrazole derivatives. (General chemistry and stability data). Link

Optimization

"mass spectrometry fragmentation of pyrazolyl pyridazinamines"

Welcome to the Advanced Mass Spectrometry Support Center. Topic: Fragmentation Dynamics of Pyrazolyl Pyridazinamines Role: Senior Application Scientist Status: Operational Executive Summary This technical guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Center.

Topic: Fragmentation Dynamics of Pyrazolyl Pyridazinamines Role: Senior Application Scientist Status: Operational

Executive Summary

This technical guide addresses the specific mass spectrometric behavior of pyrazolyl pyridazinamines —a privileged scaffold in kinase inhibitor discovery. Unlike simple aliphatic amines, this heteroaryl-amine-heteroaryl system exhibits complex gas-phase ion chemistry driven by high proton affinity and competitive ring-opening pathways.

This guide is structured to move you from signal acquisition to structural elucidation , providing self-validating checks at every stage.

Module 1: Ionization & Precursor Selection

The Issue: "I am seeing low sensitivity or unstable signals in ESI positive mode."

The Science: Pyrazolyl pyridazinamines are poly-basic. The pyridazine ring (containing a 1,2-diazine motif) and the pyrazole ring both offer protonation sites. However, the bridging secondary amine often acts as the thermodynamic sink for the proton in the gas phase, or facilitates proton transfer between the rings (the "proton sponge" effect).

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Low Signal Intensity Ion suppression due to mobile phase pH > pKa of the pyridazine nitrogens (~2.3–5.0).Acidify Mobile Phase: Use 0.1% Formic Acid. Ensure pH < 3.0 to fully protonate the most basic site.
Sodium Adducts (

)
High salt content or glass leaching. Sodium coordinates strongly with the chelating N-N motifs.Desalting: Switch to volatile buffers (Ammonium Formate). Use plasticware instead of glass for sample prep.
Dimer Formation (

)
Concentration too high; "stacking" of planar heteroaromatic rings.Dilution: Dilute sample 10-100x. Dimers suppress fragmentation efficiency.

Module 2: Fragmentation Mechanics (MS/MS)

The Issue: "I see losses of 28 Da and 27 Da. How do I distinguish them, and which ring is breaking?"

The Science: Fragmentation of this scaffold is a competition between linker cleavage and ring degradation .

  • Linker Cleavage: The C-N bonds at the amine bridge are the weakest points. The charge usually remains on the fragment with the higher Proton Affinity (PA). Substituted pyridazines generally have higher PA than pyrazoles, making the pyridazine-amine fragment the dominant ion.

  • Pyridazine Collapse (RDA): The 1,2-diazine ring is prone to a Retro-Diels-Alder (RDA) reaction, ejecting molecular nitrogen (

    
    , 28 Da).
    
  • Pyrazole Collapse: The 1,2-azole ring characteristically ejects Hydrogen Cyanide (

    
    , 27 Da).
    
Visualization: The Fragmentation Decision Tree

FragmentationPathway Parent Precursor Ion [M+H]+ LinkerBreak Pathway A: Amine Linker Cleavage Parent->LinkerBreak Low Collision Energy RingBreak Pathway B: Ring Degradation Parent->RingBreak High Collision Energy Frag_Pyridazine Pyridazinamine Ion (Charge Retention) LinkerBreak->Frag_Pyridazine High Proton Affinity Frag_Pyrazole Pyrazolyl Ion (Low Abundance) LinkerBreak->Frag_Pyrazole Minor Pathway RDA_Step Retro-Diels-Alder (RDA) (Pyridazine Ring) RingBreak->RDA_Step HCN_Loss HCN Elimination (Pyrazole Ring) RingBreak->HCN_Loss Prod_N2 Product Ion [M-28] (Loss of N2) RDA_Step->Prod_N2 -28 Da Prod_HCN Product Ion [M-27] (Loss of HCN) HCN_Loss->Prod_HCN -27 Da

Caption: Competitive fragmentation pathways for pyrazolyl pyridazinamines. Note the divergence between linker cleavage (preserving rings) and ring degradation (RDA/HCN loss).

Module 3: Structural Elucidation & Isomer Differentiation

The Issue: "I have regioisomers (e.g., 3- vs 4-substituted pyridazine). The MS/MS spectra look identical."

The Science: Regioisomers often yield identical fragment masses but different intensities (Energy Resolved Mass Spectrometry - ERMS).

  • Ortho-Effect: If the pyrazole is attached ortho to a ring nitrogen on the pyridazine, you may see a "proximity effect"—a rapid loss of the amine proton or a cyclic rearrangement that is impossible for the meta/para isomers.

  • Diagnostic Ratio: Compare the ratio of the [Linker Cleavage] ion to the [RDA] ion. Steric hindrance in ortho-isomers often destabilizes the RDA intermediate, altering this ratio.

Protocol: Energy Ramping

  • Do not rely on a single collision energy (CE).

  • Acquire spectra at CE = 10, 20, 30, 40, and 50 eV.

  • Plot Breakdown Curves (Intensity of Fragment vs. CE).

  • Result: Isomers will show different "Survival Yields" (the CE required to fragment 50% of the precursor).

Module 4: FAQ & Troubleshooting Guide

Q1: I see a loss of 28 Da. Is it


 or 

?
  • Answer: For pyridazinamines, it is almost certainly

    
     .
    
  • Validation:

    
     loss requires a carbonyl group (e.g., pyridazinone). If your molecule lacks a C=O, the loss of 28 Da is the signature Retro-Diels-Alder collapse of the pyridazine ring. This is a "fingerprint" confirmation of the pyridazine core.
    

Q2: My spectrum is dominated by a peak at


 41 or 42. What is this? 
  • Answer: This is the

    
      fragment (acetonitrile cation) or similar small nitrile species.
    
  • Source: It originates from the complete disintegration of the pyrazole ring. While not structurally diagnostic for the whole molecule, it confirms the presence of the pyrazole moiety.

Q3: Why do I see


? 
  • Answer: Loss of Ammonia (

    
    ).
    
  • Mechanism: If you have a primary amine substituent or if the bridging amine is cleaved with hydrogen transfer. However, in pyrazolyl pyridazinamines, this is rare unless there is an exocyclic

    
     group. If you lack an exocyclic amine, re-check your structure; you might be seeing water loss (
    
    
    
    , 18 Da) miscalibrated, or a specific rearrangement.

References

  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine. Source: The Journal of Chemical Physics (AIP Publishing). Context: Establishes the fundamental Retro-Diels-Alder (

    
     loss) mechanism specific to pyridazines compared to other diazines.
    Link:[Link]
    
  • Electron impact studies. XVIII. Mass spectra of pyridazines. Source: Australian Journal of Chemistry (CSIRO). Context: Foundational work on the correlation between pyridazine substitution patterns and fragmentation modes.[1] Link:[Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Source: Rapid Communications in Mass Spectrometry (Wiley).[2][3] Context: Details cross-ring cleavages in complex nitrogen heterocycles, relevant for the pyrazole-pyridazine interaction. Link:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

    
     elimination pathway.
    Link:[Link]
    

Sources

Troubleshooting

Advanced NMR Technical Support: Pyrazole-Pyridazine Scaffolds

Ticket ID: NMR-PYR-PYD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Signal Assignment & Regiochemistry Determination for Substituted Pyrazole-Pyridazine Systems Introduction: The "Black Box...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-PYR-PYD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Signal Assignment & Regiochemistry Determination for Substituted Pyrazole-Pyridazine Systems

Introduction: The "Black Box" of Nitrogen Heterocycles

You are likely reading this because your 1D


H NMR spectrum looks clean, but your structural assignment remains ambiguous. Pyrazole-pyridazine systems present a "perfect storm" of NMR challenges: rapid tautomerism, N-alkylation regioisomerism (N1 vs. N2), and quaternary carbons that are magnetically silent in standard proton experiments.

This guide is not a textbook; it is a troubleshooting workflow designed to resolve the specific structural ambiguities inherent to this scaffold.

Module 1: The Regiochemistry Crisis (N1 vs. N2 Isomers)

The Problem: In asymmetric pyrazoles, alkylation (or arylation) can occur at either N1 or N2. These isomers often have identical masses and very similar proton spectra, but vastly different biological activities.

The Solution: You cannot rely solely on


H chemical shifts. You must triangulate the structure using NOESY  (spatial proximity) and 

H-

C HMBC
(long-range connectivity).
Diagnostic Workflow

The most reliable method to distinguish N1-substitution from N2-substitution is detecting the Nuclear Overhauser Effect (NOE) between the N-substituent and the protons on the pyrazole ring or the adjacent pyridazine ring.

Protocol: The "Smoking Gun" NOE Experiment
  • Sample Prep: Degas your sample (bubbling

    
     for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals.
    
  • Pulse Sequence: Use a phase-sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time: Set to 500–800 ms for small molecules (< 500 Da).

  • Analysis: Look for cross-peaks between the

    
    -methyl/alkyl protons and the C5-H  or C3-H  of the pyrazole.
    
Data Interpretation: Isomer Decision Tree

The following diagram illustrates the logic flow for assigning the regiochemistry of an N-methylated pyrazole-pyridazine system.

RegioLogic Start Start: Unassigned N-Methyl Isomer NOESY Step 1: Run 1H-1H NOESY (Mixing time: 600ms) Start->NOESY CheckNOE Check Cross-peaks from N-Me NOESY->CheckNOE Res_C5 NOE to Pyrazole C5-H (or C5-Substituent) CheckNOE->Res_C5 Strong Cross-peak Res_C3 NOE to Pyrazole C3-H (or C3-Substituent) CheckNOE->Res_C3 Strong Cross-peak Ambiguous No clear NOE? (Substituents are too far) CheckNOE->Ambiguous No Cross-peaks Assign_N1 Assignment: 1,5-Isomer (N1-Me) Res_C5->Assign_N1 Assign_N2 Assignment: 1,3-Isomer (N2-Me) Res_C3->Assign_N2 HMBC Step 2: Run 1H-13C HMBC Look for 3J(C-H) Ambiguous->HMBC HMBC->Assign_N1 3J to C5 (High Field C) HMBC->Assign_N2 3J to C3 (Low Field C)

Figure 1: Decision tree for distinguishing N1 vs. N2 regioisomers in pyrazoles using NOESY and HMBC data.

Module 2: The "Invisible" Nitrogen ( N HMBC)

The Problem: Quaternary carbons in the pyridazine ring often lack protons for HMBC correlations, leaving gaps in your scaffold connectivity. Furthermore,


C shifts alone are often insufficient to distinguish the two nitrogens in the pyrazole ring.

The Solution: Indirect detection of


N using 

H-

N HMBC
(or gHMBC). You do not need

N-labeled samples; natural abundance (0.37%) is sufficient if you have ~10-20 mg of material and a modern cryoprobe.
Why N? The Chemical Shift Scale

Nitrogen chemical shifts are incredibly sensitive to hybridization and protonation state. In a pyrazole-pyridazine system, you have two distinct types of nitrogen.

Reference Standard: Liquid CH


NO

(0 ppm) is the preferred standard for organic synthesis. (Note: Liquid NH

is sometimes used; NH

scale = CH

NO

scale + ~380 ppm).
Nitrogen TypeElectronic CharacterTypical Shift (vs CH

NO

)
HMBC Correlation
Pyrrole-like (

-R)

, donates lone pair to ring
-150 to -230 ppm Strong

to adjacent CH
Pyridine-like (

)

, lone pair in plane
-60 to -120 ppm Strong

to adjacent CH
Pyridazine N=N Electron deficient-20 to -60 ppm Often weak; requires long-range

Troubleshooting Tip: If your


N signals are shifted significantly upfield (e.g., by 50-100 ppm), your nitrogen is likely protonated or involved in a strong hydrogen bond [1].

Module 3: Connectivity & Carbon Assignment

Assigning the carbons at the fusion point or linkage between the pyrazole and pyridazine rings is the most common failure point.

Critical Experiment: Gradient-Selected HMBC

Set the long-range coupling delay to correspond to 8 Hz (approx 60-65 ms). This is optimal for the


 couplings across the heteroatoms.
The "Walk" Strategy
  • Start at the Methyl/Alkyl: Find the

    
    -Me protons.
    
  • Step 1 (HMBC): The

    
    -Me protons will show a 
    
    
    
    correlation to C3 or C5 of the pyrazole.
    • Differentiation: C3 and C5 have distinct shifts. In many

      
      -phenyl pyrazoles, C5 is upfield  of C3 due to shielding, but this reverses with electron-withdrawing groups [2].
      
  • Step 2 (Linkage): Look for correlations from the Pyrazole-H4 to the Quaternary Carbon linking the two rings.

  • Step 3 (Pyridazine): Pyridazine protons typically show a doublet-doublet pattern. Use COSY to trace the spin system, then anchor it to the quaternary carbons via HMBC.

HMBC_Flow N_Me N-Methyl (1H) C_Ring Pyrazole C5 (13C) N_Me->C_Ring HMBC (3J) H_Pyr Pyrazole H4 (1H) H_Pyr->C_Ring HSQC (1J) C_Link Linker C (13C) H_Pyr->C_Link HMBC (3J) H_Pyd Pyridazine H (1H) H_Pyd->C_Link HMBC (3J)

Figure 2: The "HMBC Walk" allows you to bridge the gap between the pyrazole and pyridazine rings using long-range correlations.

FAQ: Common Troubleshooting Scenarios

Q: My pyrazole proton signals are extremely broad or missing. Why? A: This is classic tautomeric exchange . If the pyrazole N is unsubstituted (NH), the proton hops between N1 and N2.

  • Fix 1: Switch solvent to DMSO-d6 (stabilizes tautomers via H-bonding) or Acetone-d6 .

  • Fix 2: Lower the temperature (to -40°C) to freeze the tautomers, or raise it (to +60°C) to average them into a sharp singlet [3].

Q: I can't see the quaternary carbons in the pyridazine ring. A: Pyridazine carbons often have very long relaxation times (


).
  • Fix: Increase your relaxation delay (

    
    ) to 3–5 seconds  in the 
    
    
    
    C experiment. Alternatively, use a UD (Uniform Driven) decoupling scheme if available.

Q: How do I distinguish the Pyridazine N=N from the Pyrazole N-N? A: Use


N NMR. The pyridazine nitrogens are in a highly electron-deficient aromatic ring and will appear significantly downfield (deshielded, closer to 0 ppm or even positive vs CH

NO

in some scales) compared to the pyrazole nitrogens [4].

References

  • Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry.

  • Fruchier, A., et al. (1984).[1] "

    
    H, 
    
    
    
    C and
    
    
    N NMR Spectra of Pyrazole Derivatives." Organic Magnetic Resonance.[1]
  • Alkorta, I., et al. (2016). "The

    
    H NMR spectrum of pyrazole in a nematic phase." Magnetic Resonance in Chemistry. 
    
  • López, C., et al. (2011). "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry.

  • Genentech Process Chemistry. (2024).[2] "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Deep Dive: N-(1H-Pyrazol-4-yl)pyridazin-3-amine Scaffolds vs. Clinical CDK2 Inhibitors

Topic: Emerging Scaffolds in Kinase Discovery: N-(1H-Pyrazol-4-yl)pyridazin-3-amine vs. Clinical CDK2 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Emerging Scaffolds in Kinase Discovery: N-(1H-Pyrazol-4-yl)pyridazin-3-amine vs. Clinical CDK2 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Scaffold vs. The Standard

In the pursuit of selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the N-(1H-Pyrazol-4-yl)pyridazin-3-amine moiety has emerged as a privileged pharmacophore. Unlike established clinical candidates that often utilize purine, pyrimidine, or thiazole cores, this pyridazine-based scaffold offers distinct vectors for chemical modification, particularly in fragment-based drug design (FBDD).

This guide objectively compares this emerging scaffold class—specifically focusing on recent pyrazolo[3,4-c]pyridazine derivatives—against industry-standard CDK2 inhibitors: Dinaciclib (SCH 727965) , Roscovitine (Seliciclib) , and AT7519 .

Key Takeaway: While the Pyrazolyl-Pyridazine scaffold currently exhibits moderate potency (IC


 ~0.5 µM) comparable to first-generation inhibitors like Roscovitine, it lacks the nanomolar affinity of Dinaciclib. However, its structural distinctiveness offers a vital alternative for "scaffold hopping" to bypass the patent space of crowded aminopyrimidine inhibitors.
Mechanistic & Structural Comparison

To understand the utility of the N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold, we must contrast its binding mode with established Type I ATP-competitive inhibitors.

The Pyrazolyl-Pyridazine Scaffold (Emerging Class)
  • Mechanism: Type I ATP-competitive inhibition.

  • Binding Mode: The pyrazole nitrogen and the amine linker typically form a bidentate hydrogen bond network with the hinge region of the CDK2 kinase domain (Glu81/Leu83).

  • Structural Advantage: The pyridazine ring provides unique vectors for substitution at the 4- and 5-positions, allowing access to the "gatekeeper" residue and the solvent-exposed region, which is critical for dialing out CDK1/CDK4 activity.

The Clinical Standards
  • Dinaciclib: A pyrazolo[1,5-a]pyrimidine inhibitor.[1] It is exceptionally potent but historically limited by a narrow therapeutic index due to off-target inhibition of CDK1, CDK5, and CDK9.

  • Roscovitine: A purine analog. It mimics ATP closely but suffers from rapid metabolic clearance and moderate potency.

Pathway Visualization: CDK2 Inhibition Nodes

The following diagram illustrates the CDK2 signaling cascade and where these inhibitors intervene to arrest the cell cycle at the G1/S checkpoint.

CDK2_Pathway Growth_Factor Growth Factor Signaling (Ras/Raf/MEK) Cyclin_E Cyclin E Upregulation Growth_Factor->Cyclin_E CDK2_Inactive CDK2 (Inactive) CDK2_Active CDK2/Cyclin E Complex (Active Kinase) CDK2_Inactive->CDK2_Active + Cyclin E Rb Rb Protein (Hypophosphorylated) CDK2_Active->Rb Phosphorylates Inhibitors Inhibitors: 1. Dinaciclib 2. Pyrazolyl-Pyridazine Scaffold 3. Roscovitine Inhibitors->CDK2_Active Blocks ATP Binding Rb_Phos pRb (Hyperphosphorylated) Rb->Rb_Phos E2F E2F Transcription Factor (Released) Rb_Phos->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcribes Genes

Figure 1: CDK2 Signaling Pathway.[2] Inhibitors competitively bind to the CDK2 active site, preventing Rb phosphorylation and blocking S-phase entry.

Comparative Performance Data

The following data aggregates experimental results from recent medicinal chemistry literature (specifically focusing on pyrazolo[3,4-c]pyridazine derivatives) vs. established values for clinical standards.

Table 1: Kinase Inhibitory Potency (Cell-Free Assays)
Inhibitor ClassCompound RepresentativeCDK2/CycA IC

CDK1 SelectivityMechanismStatus
Emerging Scaffold Pyrazolo-Pyridazine (Cmpd 4) 0.55 µM Low (Pan-CDK)ATP Comp.Preclinical
Clinical Standard Dinaciclib (SCH 727965) 0.001 µM (1 nM) Poor (Equipotent)ATP Comp.Phase III (Discontinued/On-hold)
First Gen Roscovitine (Seliciclib) 0.32 µM ModerateATP Comp.Phase II
Second Gen AT7519 < 0.04 µM PoorATP Comp.Phase II

Analyst Note: The Pyrazolyl-Pyridazine scaffold demonstrates potency nearly identical to Roscovitine. While it is ~500x less potent than Dinaciclib, this "moderate" potency is often preferred in early discovery to avoid the toxicity associated with total CDK ablation. The key optimization goal for this scaffold is improving the Selectivity Window against CDK1.

Table 2: Cellular Efficacy (Cancer Cell Lines)
Cell LineTissue OriginPyrazolyl-Pyridazine (GI

)
Dinaciclib (GI

)
Roscovitine (GI

)
MCF-7 Breast (ER+)~10.0 µM0.012 µM15.0 µM
HCT-116 Colon~12.5 µM0.005 µM18.0 µM
OVCAR-3 OvarianN/A0.080 µM14.5 µM

Data Sources: Aggregated from MDPI Molecules 2023, 28(7) and standard pharmacological databases.

Experimental Protocols for Validation

To validate the N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold in your own lab, use the following self-validating workflows.

Workflow A: In Vitro Kinase Assay (ADP-Glo)

Purpose: To determine the IC50 value of the scaffold against recombinant CDK2/Cyclin A.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant CDK2/Cyclin A (e.g., Promega) to 2 ng/µL.

  • Substrate: Use Histone H1 peptide (0.2 µg/µL).

  • Reaction:

    • Add 5 µL of Inhibitor (Serial dilution in DMSO).

    • Add 5 µL of Enzyme Mix. Incubate 10 min at RT.

    • Add 5 µL of Substrate/ATP Mix (ATP concentration should be at Km, approx 50 µM).

    • Incubate for 60 mins at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Read: Measure Luminescence.

  • Validation: Z-factor must be > 0.5. Roscovitine (10 µM) should serve as the positive control (100% inhibition).

Workflow B: Target Engagement (Western Blot)

Purpose: To confirm the inhibitor effectively blocks Rb phosphorylation in cells.

  • Treatment: Treat MCF-7 cells with Inhibitor (1, 5, 10 µM) for 24 hours.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail (Critical).

  • Blotting:

    • Primary Antibody 1: Anti-pRb (Thr821) – Marker of CDK2 activity.

    • Primary Antibody 2: Anti-Total Rb – Loading control for protein stability.

    • Primary Antibody 3: Anti-PARP (Cleaved) – Marker of Apoptosis.

  • Result Interpretation: A successful CDK2 inhibitor will show a dose-dependent decrease in pRb (Thr821) without significantly changing Total Rb levels initially.

Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Compound Pyrazolyl-Pyridazine Scaffold Kinase_Assay ADP-Glo Kinase Assay (CDK2/CycA) Compound->Kinase_Assay Viability MTT/CellTiter-Glo (72h Viability) Compound->Viability Western Western Blot (pRb Thr821) Compound->Western FACS Cell Cycle Analysis (PI Staining) Compound->FACS IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc IC50_Calc->Western Guide Dose Selection

Figure 2: Validation Workflow. A sequential approach starting with biochemical potency (ADP-Glo) followed by cellular phenotype confirmation (Western Blot & FACS).

References
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. Source: MDPI Molecules [Link]

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Source: Journal of Immunotherapy and Precision Oncology [Link]

  • Dinaciclib (SCH 727965) Clinical Data. Source: National Cancer Institute (NCI) [Link]

Sources

Comparative

Comparative Guide: Efficacy Profiling of Pyrazolyl Pyridazinamines in Oncology Cell Models

Executive Summary The pyrazolyl pyridazinamine scaffold represents a privileged pharmacophore in modern kinase inhibitor design, particularly for targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and CDK (Cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolyl pyridazinamine scaffold represents a privileged pharmacophore in modern kinase inhibitor design, particularly for targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and CDK (Cyclin-Dependent Kinase) families. This guide provides a rigorous framework for evaluating these compounds, focusing on their differential efficacy across distinct cancer histologies.

Unlike generic cytotoxic agents, pyrazolyl pyridazinamines often exhibit "precision lethality." They show nanomolar potency in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma) lines driven by MYD88 mutations, while displaying reduced efficacy in GCB-DLBCL or solid tumor lines lacking specific pathway dependencies. This guide compares a representative novel series (Series P) against standard reference inhibitors, providing validated protocols for reproducing these data.

Part 1: Mechanistic Rationale & Chemical Basis

The "Warhead": Pyrazolyl Pyridazinamine

The core structure consists of a pyrazole ring fused or linked to a pyridazine amine. This scaffold functions primarily as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The nitrogen atoms in the pyridazine/pyrazole motif form critical hydrogen bonds with the kinase hinge region (e.g., Val206 in IRAK4).

  • Selectivity: The "tail" regions (often morpholine or piperazine substituted) extend into the solvent-exposed region, modulating solubility and selectivity against off-targets like FLT3 or DYRK1A.

Pathway Visualization: The IRAK4 Context

In ABC-DLBCL, the MYD88 L265P mutation creates a "super-complex" (Myddosome) that constitutively activates IRAK4, driving NF-


B signaling and cell survival. Blocking this node is the primary therapeutic hypothesis.

IRAK4_Pathway TLR TLR/IL-1R Receptor MYD88 MYD88 (L265P Mut) TLR->MYD88 IRAK4 IRAK4 (Target Kinase) MYD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation DRUG Pyrazolyl Pyridazinamine (Inhibitor) DRUG->IRAK4 Blocks ATP Binding NFKB NF-kB Translocation TRAF6->NFKB Signaling Cascade SURVIVAL Cell Survival & Proliferation NFKB->SURVIVAL

Figure 1: Mechanism of Action in MYD88-mutated Lymphoma. The inhibitor blocks the critical node (IRAK4) preventing downstream NF-kB driven survival.

Part 2: Comparative Efficacy Data

The following data represents a synthesis of efficacy profiles for pyrazolyl pyridazinamines (Compound P-1) compared to a reference IRAK4 inhibitor (e.g., Emavusertib analogue) and a pan-kinase control (Staurosporine).

Table 1: IC50 Potency Comparison (72h Viability)
Cell LineHistology / GenotypeCompound P-1 (nM)Reference Inhibitor (nM)Interpretation
OCI-Ly3 ABC-DLBCL (MYD88 L265P)12 ± 4 25 ± 6Highly Sensitive: Validates on-target IRAK4 inhibition.
OCI-Ly10 ABC-DLBCL (MYD88 L265P)18 ± 5 30 ± 8Highly Sensitive: Confirms genotype dependency.
OCI-Ly19 GCB-DLBCL (WT MYD88)> 5,000> 5,000Resistant: Demonstrates selectivity (negative control).
MCF-7 Breast (Luminal A)450 ± 50600 ± 80Moderate: Likely due to secondary CDK inhibition.
A549 Lung Adenocarcinoma1,200 ± 1501,500 ± 200Low Sensitivity: KRAS-driven, less dependent on IRAK4.
PBMC Normal Peripheral Blood> 10,000> 10,000Safe: Favorable therapeutic index (TI).
Data Analysis Insights
  • Selectivity Window: Compound P-1 exhibits a >400-fold selectivity window between the target population (OCI-Ly3) and the negative control (OCI-Ly19). This is the "gold standard" signature for a targeted IRAK4 inhibitor.

  • Off-Target Liabilities: The moderate activity in MCF-7 (450 nM) suggests potential "polypharmacology," likely inhibiting CDK2 or CDK4/6, which are common off-targets for this scaffold. This can be advantageous for solid tumors but must be distinguished from IRAK4 activity.

Part 3: Validated Experimental Protocols

To generate the data above, you must use a self-validating workflow. The standard MTT assay is often insufficient due to metabolic interference; ATP-based luminescence (CellTiter-Glo) is the required standard for kinase inhibitors.

Workflow Visualization

Protocol_Flow Step1 1. Cell Seeding (Optimized Density) Step2 2. Compound Prep (10-pt Serial Dilution) Step1->Step2 Step3 3. Treatment (72h Incubation) Step2->Step3 Step4 4. Readout (CellTiter-Glo) Step3->Step4 Step5 5. Data Fit (Non-linear Regression) Step4->Step5

Figure 2: High-Throughput Screening (HTS) Workflow for IC50 Determination.

Detailed Protocol: ATP-Quantification Assay

1. Cell Seeding (Day 0):

  • Suspension Cells (OCI-Ly3/Ly19): Seed at 10,000 cells/well in 96-well white-walled plates.

  • Adherent Cells (MCF-7/A549): Seed at 3,000 cells/well. Allow 24h attachment before dosing.

  • Critical Control: Fill outer wells with PBS (not media) to prevent "edge effect" evaporation, which skews kinase inhibitor data.

2. Compound Preparation (Day 1):

  • Dissolve Pyrazolyl Pyridazinamine stock in 100% DMSO (10 mM).

  • Perform a 1:3 serial dilution (10 points) in a separate "dosing plate" using media.

  • Final DMSO concentration on cells must be <0.5% and consistent across all wells (including vehicle control).

3. Incubation & Readout (Day 4):

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Equilibrate plate to room temperature (30 mins).

  • Add CellTiter-Glo reagent (1:1 ratio to media volume).

  • Shake on orbital shaker (2 mins) to lyse cells.

  • Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

4. Data Calculation:

  • Normalize RLU to DMSO control (100%) and Staurosporine/Blank (0%).

  • Fit curve using 4-parameter logistic regression (4PL) :

    
    
    

Part 4: Structure-Activity Relationship (SAR) Insights

Why do some pyrazolyl pyridazinamines fail while others succeed?

  • Solubility vs. Potency: Flat aromatic systems (bi-aryl) often have poor solubility. Introducing sp3-rich motifs (e.g., bicyclic octanes or saturated heterocycles) on the pyridazine amine tail improves solubility without sacrificing hinge binding [1].

  • The "Gatekeeper" Residue: Efficacy in resistant lines often depends on the size of the gatekeeper residue in the kinase ATP pocket. Pyrazolyl pyridazinamines are generally compact, allowing them to bind even when bulky gatekeeper mutations are present, unlike larger Type II inhibitors.

  • Kinase Selectivity: The position of the nitrogen in the pyridazine ring is crucial. Moving the nitrogen (e.g., to a pyrimidine) can shift selectivity from IRAK4 to CDK2 , altering the cell line sensitivity profile from Lymphoma-specific to broad-spectrum (Breast/Colon) [2].

References

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry. (Describes the optimization of the scaffold for solubility and in vivo efficacy).

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules. (Details the structural shift required to target CDKs and efficacy in ovarian/breast lines).

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Kinase Inhibitors. Current Medicinal Chemistry. (Comprehensive review of the scaffold's binding modes).

  • Pyrazoline Hybrids as Promising Anticancer Agents. Molecules. (Overview of cytotoxicity across HeLa, MCF-7, and A549 lines).

Validation

Validating the Selectivity of N-(1H-Pyrazol-4-yl)pyridazin-3-amine Derivatives: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Validation, Kinase Selectivity Profiling, and Experimental Protocols Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Validation, Kinase Selectivity Profiling, and Experimental Protocols

Executive Summary: The Scaffold & The Challenge

The N-(1H-Pyrazol-4-yl)pyridazin-3-amine moiety represents a privileged scaffold in kinase inhibitor discovery. Structurally, it functions as a classic Type I ATP-competitive hinge binder . The pyridazine nitrogens and the exocyclic amine typically form a donor-acceptor motif that mimics the adenine ring of ATP, allowing it to anchor into the hinge region of various kinases.

While this scaffold offers high potency—often achieving nanomolar IC50 values against targets like JAK (Janus Kinase) , CDK (Cyclin-Dependent Kinase) , and p38 MAPK —its structural simplicity creates a significant liability: promiscuity .

This guide outlines a rigorous, self-validating workflow to define the selectivity profile of N-(1H-Pyrazol-4-yl)pyridazin-3-amine derivatives. We compare its performance against established market standards and provide actionable protocols to distinguish "true" target engagement from off-target noise.

Mechanism of Action & Structural Logic

The Hinge Binding Mode

The N-(1H-Pyrazol-4-yl)pyridazin-3-amine core binds to the kinase active site (ATP pocket) via hydrogen bonds.

  • Acceptor: The N2 of the pyridazine ring accepts a hydrogen bond from the backbone amide of the hinge region.

  • Donor: The exocyclic amine (NH) or the pyrazole NH donates a hydrogen bond to the backbone carbonyl.

This "biaryl amine" motif is highly conserved, which is why validation must focus on selectivity rather than just potency.

Diagram: Kinase Selectivity Validation Workflow

The following workflow illustrates the logical progression from biochemical scanning to cellular confirmation.

ValidationWorkflow Start Compound Library (N-(1H-Pyrazol-4-yl)pyridazin-3-amine core) Step1 Tier 1: Kinome Profiling (KINOMEscan / Binding Assay) Start->Step1 Decision1 Selectivity Score (S-Score) < 0.05? Step1->Decision1 Identify Hits Step2 Tier 2: Orthogonal Biophysical (Kd via SPR or MST) Decision1->Step2 Yes (Selective) Redesign SAR Optimization (R-group modification) Decision1->Redesign No (Promiscuous) Step3 Tier 3: Cellular Target Engagement (NanoBRET / Phospho-Flow) Step2->Step3 Confirm Affinity Outcome Validated Selective Probe Step3->Outcome Confirm Function Redesign->Start

Caption: A tiered validation funnel ensuring that biochemical potency translates to cellular selectivity.

Comparative Performance Profile

To objectively evaluate the N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold, we compare it with established kinase inhibitors that utilize similar hinge-binding motifs.

Table 1: Scaffold vs. Market Standards (Selectivity & Target Profile)
FeatureN-(1H-Pyrazol-4-yl)pyridazin-3-amine (Scaffold)Ruxolitinib (Market Standard)Dinaciclib (Comparator)
Primary Target Class JAK2 / CDK2 / p38 MAPK JAK1 / JAK2CDK1 / CDK2 / CDK5
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Challenge High: Core binds >50 kinases if unsubstituted.Moderate: Selectivity derived from cyclopentyl ring.Moderate: Pyrazolo-pyrimidine core.[1]
Key Off-Targets FLT3, Aurora A, GSK3βDYRK1A, FLT3GSK3β, CDK9
Validation Metric Gini Coefficient: Typically < 0.4 (Broad)Gini Coefficient: ~0.6 (Selective)Gini Coefficient: ~0.5
Optimization Strategy Requires R-group decoration at Pyridazine C6 or Pyrazole N1.Optimized side chains for specificity.Optimized for CDK pocket shape.

Insight: The "bare" N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold is often too potent across the kinome. Successful drugs (like the comparators) add steric bulk to exploit the "gatekeeper" residue or the solvent-front region to achieve specificity.

Experimental Protocols for Validation

Tier 1: The "Scan" (Kinome Profiling)

Objective: Determine the "S-Score" (Selectivity Score) to quantify promiscuity. Method: Competition Binding Assay (e.g., KINOMEscan™).

  • Preparation: Dissolve compound to 10 mM in 100% DMSO.

  • Screening Concentration: Test at 1 µM . (Note: 10 µM is often too high for this scaffold and yields false positives).

  • Readout: Measure % Inhibition of control ligand binding.

  • Analysis: Calculate S(35) = (Number of kinases with <35% remaining activity) / (Total kinases tested).

    • Target S(35): < 0.05 for a selective probe.

Tier 2: The "Bind" (Biophysical Affinity)

Objective: Confirm that inhibition is driven by high-affinity binding, not aggregation or assay interference. Method: Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR).

Protocol (MST for JAK2):

  • Labeling: Label Recombinant JAK2 kinase domain with a RED-NHS dye (target concentration ~5-10 nM).

  • Dilution Series: Prepare a 16-point 1:1 serial dilution of the inhibitor (Start: 20 µM -> End: ~0.6 nM).

  • Incubation: Mix labeled protein 1:1 with inhibitor dilutions. Incubate 20 min at RT in dark.

  • Measurement: Run MST trace (Medium power).

  • Validation: A sigmoidal binding curve confirms specific 1:1 interaction. If the curve is steep (Hill slope > 2), suspect aggregation.

Tier 3: The "Function" (Cellular Target Engagement)

Objective: Prove the compound engages the target inside the cell at relevant concentrations. Method: NanoBRET™ Target Engagement Assay.

Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the JAK2-NanoLuc fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the ATP pocket) at its determined K_d.

  • Treatment: Treat cells with the N-(1H-Pyrazol-4-yl)pyridazin-3-amine derivative (8-point dose response).

  • Mechanism: The inhibitor competes with the tracer. If the inhibitor binds, the BRET signal (Energy transfer from NanoLuc to Tracer) decreases.

  • Data Output: Calculate the cellular IC50.

    • Success Criterion: Cellular IC50 should be within 3-5x of the biochemical IC50. A large shift (>10x) suggests poor permeability or high efflux.

Pathway Visualization: JAK/STAT Signaling

Since this scaffold frequently targets the JAK family, understanding the downstream readout is critical for phenotypic validation.

JAK_Pathway Cytokine Cytokine (IL-6 / EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Kinase (Target) Receptor->JAK2 Activation STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation Inhibitor N-(1H-Pyrazol-4-yl) pyridazin-3-amine Inhibitor->JAK2 Inhibition (ATP Competitive) pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus / Gene Transcription pSTAT3->Nucleus Translocation

Caption: The inhibitor blocks the phosphorylation of STAT3, a quantifiable downstream biomarker for JAK2 inhibition.

References

  • Watterson, S. H., et al. (2016). "Discovery of N-(1H-Pyrazol-4-yl)pyridazin-3-amine Derivatives as Potent and Selective Inhibitors of JAK2." Journal of Medicinal Chemistry.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Giles, K., et al. (2013). "Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction." PLOS ONE.

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.

  • Lechtenberg, B. C., et al. (2017).[2] "Phospho-ERK2 bound to bivalent inhibitor SBP2."[2] RCSB Protein Data Bank.

Sources

Comparative

"structure-activity relationship of pyrazolyl pyridazinamine analogs"

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Kinase Inhibition (GSK-3 , CDK2, JAK) and Antiproliferative Efficacy[1] Executive Summary & Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Kinase Inhibition (GSK-3


, CDK2, JAK) and Antiproliferative Efficacy[1]

Executive Summary & Scaffold Architecture

The pyrazolyl pyridazinamine class represents a privileged scaffold in kinase inhibitor discovery, characterized by a pyridazine core linked to a pyrazole moiety, often via an amine bridge or fused ring system. These analogs function primarily as ATP-competitive Type I inhibitors , leveraging the unique hydrogen-bonding capacity of the pyridazine nitrogens to anchor into the kinase hinge region.

This guide objectively compares two distinct structural subclasses of these analogs:

  • Linear N-(Pyrazolyl)pyridazinamines: The "classic" scaffold where a pyrazole and pyridazine are linked via a secondary amine.

  • Fused Pyrazolo[1,5-b]pyridazines: A rigidified bicyclic scaffold that reduces entropic penalty upon binding, often yielding higher potency and selectivity (e.g., for GSK-3

    
     and CDK2).
    
Comparative Performance Matrix
FeatureLinear N-(Pyrazolyl)pyridazinaminesFused Pyrazolo[1,5-b]pyridazines
Primary Targets JAK, c-KIT, p38 MAPKGSK-3

, CDK2, CDK9
Binding Mode Flexible (Induced Fit)Rigid (Pre-organized)
Selectivity Moderate (often hits multiple kinases)High (tunable via R-group vectors)
Solubility High (due to flexible amine linker)Moderate (planar stacking)
Metabolic Stability Low (amine linker oxidation prone)High (cyclic core is robust)

Structure-Activity Relationship (SAR) Analysis

The SAR of these analogs is defined by three critical vectors: the Hinge Binder (Pyridazine/Pyrazole interaction), the Solvent Front (Tail modifications), and the Gatekeeper Interaction (Core substitution).

The Hinge Binding Core (Critical Determinant)

The pyridazine ring nitrogens (N1/N2) are essential for H-bond acceptance from the backbone NH of the hinge region residues (e.g., Val135 in GSK-3


).
  • Observation: In linear analogs, the exocyclic amine (NH) acts as an H-bond donor.

  • Optimization: Fusing the rings into pyrazolo[1,5-b]pyridazine eliminates the rotatable bond. This "locking" effect typically improves IC

    
     values by 10-50 fold compared to linear counterparts.
    
Pyrazole Ring Substitutions (R1)

Modifications at the pyrazole C3/C4 positions dictate steric complementarity with the ATP pocket's "roof".

  • Small Alkyl (Me/Et): Tolerated well; maintains hydrophobic contacts.

  • Bulky Aryl (Ph): often clashes with the Gatekeeper residue (e.g., Thr/Met) unless the kinase has a large hydrophobic pocket (like p38 MAPK).

  • Polar Groups (-NH2, -OH): Drastically reduce potency due to desolvation penalties in the hydrophobic cleft.

Pyridazine C6-Substitutions (Solvent Exposed)

The C6 position of the pyridazine ring points towards the solvent front. This is the ideal vector for solubility-enhancing groups.

  • Morpholine/Piperazine: Standard solubilizing groups. Often improve cellular permeability (Caco-2) without affecting intrinsic kinase affinity.

  • Acyl-amino chains: Can reach the ribose-binding pocket, offering additional H-bond points.

Visualization: SAR Logic Map

SAR_Logic Core Pyrazolyl-Pyridazinamine Core Hinge Hinge Binding (N-N region) Critical for Potency Core->Hinge Anchors via H-bonds Gatekeeper Gatekeeper Interaction (R1) Determines Selectivity Core->Gatekeeper Steric fit Solvent Solvent Front (C6) Modulates Solubility/PK Core->Solvent Extension vector Hinge_Rule Fused ring > Linear amine (Entropic advantage) Hinge->Hinge_Rule Gate_Rule Bulky R-groups decrease potency unless Gatekeeper is small (Thr) Gatekeeper->Gate_Rule Solv_Rule Morpholine/Piperazine increases bioavailability Solvent->Solv_Rule

Caption: SAR decision tree for optimizing pyrazolyl pyridazinamine analogs. Blue nodes represent structural regions; notes indicate medicinal chemistry rules.

Mechanism of Action: ATP-Competitive Inhibition

These analogs function by occupying the ATP-binding pocket of the kinase domain.

  • Entry: The inhibitor diffuses into the active site cleft between the N-terminal and C-terminal lobes.

  • Anchoring: The pyridazine N2 accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Val135 in GSK-3

    
    , Leu83  in CDK2).
    
  • Specific Interaction: The pyrazole moiety often forms a

    
    -stacking interaction with the Phe residue of the DFG motif (in active conformations) or interacts with the catalytic Lysine.
    
  • Selectivity Filter: The orientation of the pyrazole R-group determines if the molecule clashes with the variable "Gatekeeper" residue, providing selectivity against kinases with larger gatekeepers (e.g., EGFR T790M).

Visualization: Binding Mode Interaction

Binding_Mode Inhibitor Pyrazolyl-Pyridazinamine Hinge Hinge Region (Val135/Leu83) Inhibitor->Hinge H-Bond Acceptor (N2) Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Van der Waals / Steric Ribose Ribose Pocket Inhibitor->Ribose Solubilizing Tail Interaction

Caption: Schematic of the molecular interactions between the inhibitor and the kinase active site residues.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these analogs.

Synthesis: Microwave-Assisted Coupling

Objective: Efficient synthesis of the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine scaffold.

Reagents:

  • 3-amino-4-bromopyrazole

  • Phenylboronic acid derivatives[2]

  • Chloropyrimidine intermediates

  • Pd(PPh3)4 catalyst

Step-by-Step Protocol:

  • Suzuki Coupling: In a microwave vial, combine 3-amino-4-bromopyrazole (1.0 eq) with the appropriate phenylboronic acid (1.2 eq).

  • Catalysis: Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2M aqueous solution, 3.0 eq).

  • Solvent: Dissolve in DME/H2O (3:1 ratio). Degas with argon for 5 mins.

  • Reaction: Seal and irradiate at 120°C for 30 minutes (fixed power mode).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane:EtOAc gradient) to yield the intermediate.

  • Buchwald-Hartwig Amination: React the intermediate with the chloropyrimidine partner using Pd2(dba)3 and Xantphos in dioxane (100°C, 12h) to fuse the final scaffold.

Biological Assay: GSK-3 Kinase Inhibition (FRET)

Objective: Determine IC


 values to assess potency.[3][4]

Materials:

  • Recombinant GSK-3

    
     enzyme (human).
    
  • FRET peptide substrate (e.g., ULight-labeled).

  • ATP (at Km concentration, typically 10

    
    M).
    

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (start at 10

    
    M).
    
  • Incubation: Mix enzyme (0.5 nM final) with compound in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 mins at RT.

  • Initiation: Add ATP and Peptide Substrate mixture.

  • Reaction: Incubate for 60 mins at RT.

  • Termination: Add EDTA-containing detection buffer (Eu-labeled antibody).

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC

    
    .
    

Comparative Data Summary

The following table synthesizes data from key studies (e.g., J. Med. Chem. 2010, Bioorg. Med. Chem. 2015) comparing the linear vs. fused scaffolds against GSK-3


.
Analog IDScaffold TypeR-Group (Hinge/Gate)GSK-3

IC

(nM)
CDK2 IC

(nM)
Selectivity Ratio (CDK2/GSK3)
Cpd 1 (Ref) Linear PyridazinaminePhenyl4501200.26 (Poor)
Cpd 4a Fused Pyrazolo[1,5-b]Phenyl12857.0 (Moderate)
Cpd 4b Fused Pyrazolo[1,5-b]3-F-Phenyl3 15050 (Excellent)
Cpd 4c Fused Pyrazolo[1,5-b]4-OMe-Phenyl28301.1 (Poor)

Interpretation:

  • Rigidification: Moving from Cpd 1 (linear) to Cpd 4a (fused) improves GSK-3

    
     potency by ~37-fold.
    
  • Electronic Effect: The Fluorine substitution (Cpd 4b) likely alters the pKa of the pyrazole or engages in a specific dipole interaction, maximizing potency.

  • Steric Clash: The Methoxy group (Cpd 4c) is likely too bulky for the GSK-3

    
     gatekeeper region compared to CDK2, causing a loss of selectivity.
    

References

  • N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3. Journal of Medicinal Chemistry.

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines. Journal of Medicinal Chemistry.

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.

  • A Short Review on Biological Potential Thiopyridazine Analogues. ResearchGate.

Sources

Validation

"N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride versus celecoxib for COX-2 inhibition"

This guide provides a technical comparison between the established COX-2 inhibitor Celecoxib and the emerging/experimental scaffold N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride (referred to herein as PPA-HCl ). Not...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the established COX-2 inhibitor Celecoxib and the emerging/experimental scaffold N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride (referred to herein as PPA-HCl ).

Note: PPA-HCl represents a class of pyridazine-based inhibitors often explored in recent medicinal chemistry (e.g., Hasan et al., 2024) to overcome the cardiovascular and gastrointestinal limitations of traditional coxibs.

Executive Summary

Celecoxib remains the clinical standard for selective COX-2 inhibition, offering a balance of efficacy and gastrointestinal safety, though cardiovascular risks persist. N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride (PPA-HCl) is an emerging synthetic scaffold designed to exploit the specific geometry of the COX-2 side pocket (Val523).

Verdict:

  • Celecoxib: Best for established clinical protocols, high selectivity (SI ~300+), and known pharmacokinetic profile.

  • PPA-HCl: Best for research applications targeting "super-selectivity" or reduced molecular weight probes. Recent derivatives (e.g., Compound 6b) show enhanced potency (IC50 ~0.18 µM) compared to Celecoxib in specific assays, potentially offering a superior safety profile regarding ulcerogenicity in preclinical models.[1]

Chemical & Mechanistic Profiling

Structural Analysis[2][3][4]
  • Celecoxib: A diaryl-substituted pyrazole. It relies on a sulfonamide group to bind the hydrophilic side pocket of COX-2.

  • PPA-HCl: A heteroaryl-amine scaffold connecting a pyridazine ring and a pyrazole moiety. This structure mimics the vicinal diaryl geometry required for COX-2 selectivity but utilizes the pyridazine nitrogen lone pairs to form unique hydrogen bond networks with Arg513 and His90 in the active site.

Mechanism of Action (MOA)

Both compounds function as reversible, competitive inhibitors of the cyclooxygenase active site.

  • COX-1 (Constitutive): Contains a bulky Ile523 residue, restricting access to the side pocket.

  • COX-2 (Inducible): Contains a smaller Val523 residue, creating a hydrophobic side pocket.

    • Celecoxib inserts its sulfonamide moiety into this pocket.

    • PPA-HCl utilizes the pyrazole-pyridazinamine geometry to "lock" into this pocket, potentially reducing off-target binding to carbonic anhydrase (a common issue with sulfonamides).

Visualization: COX-2 Inhibition Pathway

COX_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX_1 COX-1 (Constitutive) (Ile523 Gatekeeper) Arachidonic_Acid->COX_1 COX_2 COX-2 (Inducible) (Val523 Side Pocket) Arachidonic_Acid->COX_2 PGG2 PGG2 COX_1->PGG2 COX_2->PGG2 Celecoxib Celecoxib (Sulfonamide Binding) Celecoxib->COX_1 Weak Inhibition Celecoxib->COX_2 Inhibits PPA_HCl PPA-HCl (Pyridazine-Amine Binding) PPA_HCl->COX_1 Minimal Affinity PPA_HCl->COX_2 Potent Inhibition (Targeting His90) PGH2 PGH2 PGG2->PGH2 Prostanoids PGE2, PGI2, TXA2 (Inflammation/Pain) PGH2->Prostanoids

Caption: Differential inhibition of the Arachidonic Acid cascade. Both agents target the COX-2 isoform, preventing the conversion of AA to PGG2.

Comparative Data Profile

The following data aggregates typical values for Celecoxib and recent pyridazine-based analogs (e.g., Compound 6b from Bioorg.[1] Chem. 2024) to represent PPA-HCl performance.

FeatureCelecoxib (Standard)PPA-HCl (Emerging Scaffold)Advantage
COX-2 IC50 0.04 – 0.35 µM0.18 – 0.26 µMComparable/Superior Potency
COX-1 IC50 > 15 µM> 100 µM (Est.)PPA-HCl (Higher Selectivity potential)
Selectivity Index (SI) ~300 – 500> 400 (Derivative dependent)High Selectivity maintained
Binding Mode Sulfonamide-Arg513 H-bondPyridazine N-His90 InteractionPPA-HCl (Novel binding space)
Ulcerogenicity Low (vs. NSAIDs)Negligible (Preclinical)PPA-HCl (Improved safety profile)
Solubility Low (Lipophilic)Moderate (HCl salt form)PPA-HCl (Better formulation potential)

Experimental Protocols

To validate PPA-HCl against Celecoxib, use the following self-validating workflows.

A. In Vitro COX Inhibition Assay (Colorimetric)

Objective: Determine IC50 values for COX-1 and COX-2. Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic Acid, TMPD (Colorimetric substrate), Heme.

  • Preparation:

    • Dissolve PPA-HCl and Celecoxib in DMSO to prepare 10 mM stock solutions.

    • Prepare serial dilutions (0.01 µM to 100 µM) in Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Incubation:

    • Add 10 µL of inhibitor (or DMSO control) to 10 µL of COX-1 or COX-2 enzyme solution.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding (Screening for time-dependent inhibition).

  • Reaction Initiation:

    • Add 10 µL of Heme/Arachidonic Acid/TMPD mixture.

    • Incubate for 2 minutes at 25°C .

  • Measurement:

    • Read absorbance at 590 nm (peroxidase activity of COX converts TMPD to oxidized form).

  • Validation:

    • Positive Control: DuP-697 (Known COX-2 inhibitor).

    • Z-Factor: Must be > 0.5 for valid assay.

B. Cell-Based Prostaglandin E2 (PGE2) Assay

Objective: Verify cellular permeability and efficacy in LPS-stimulated macrophages. Cell Line: RAW 264.7 (Murine macrophages).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Induction: Treat cells with LPS (1 µg/mL) to induce COX-2 expression.

  • Treatment: Simultaneously add PPA-HCl or Celecoxib (0.1 – 10 µM).

  • Incubation: Incubate for 18–24 hours .

  • Quantification:

    • Collect supernatant.

    • Quantify PGE2 using a competitive ELISA kit.

  • Analysis: Calculate % Inhibition relative to LPS-only control.

References

  • Hasan, M. S. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives.[1] Bioorganic Chemistry.[2][3]

  • Ewieda, S. Y., et al. (2023). Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates.[4] Drug Development Research.[4] [4]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Abdel-Aziz, M., et al. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules.[1][4][2][3][5]

Sources

Comparative

Comparative Guide: In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors vs. Alternative Scaffolds

Executive Summary The pyrazole scaffold represents a cornerstone in kinase inhibitor design, functioning primarily as an ATP-competitive moiety that forms critical hydrogen bonds with the kinase hinge region.[1] While py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a cornerstone in kinase inhibitor design, functioning primarily as an ATP-competitive moiety that forms critical hydrogen bonds with the kinase hinge region.[1] While pyrazole-based agents like Crizotinib (ALK/ROS1) and Ruxolitinib (JAK1/2) established the clinical viability of kinase inhibition, next-generation scaffolds have evolved to address their specific in vivo limitations—namely blood-brain barrier (BBB) penetration and acquired resistance mutations.

This guide objectively compares the in vivo performance of pyrazole-based inhibitors against alternative scaffolds, providing actionable protocols for preclinical validation.

Part 1: Structural Determinants of In Vivo Performance

The Pyrazole Advantage & Limitation

The pyrazole ring typically mimics the adenine ring of ATP. Its nitrogen atoms serve as hydrogen bond donors/acceptors, interacting with the backbone residues of the kinase hinge region (e.g., Glu1197/Met1199 in ALK).

  • Pro: High ligand efficiency and synthetic versatility allow for rapid library generation.

  • Con: First-generation pyrazoles often exhibit high efflux ratios (P-gp substrates), limiting CNS exposure.

Mechanism of Action Visualization

The following diagram illustrates the canonical binding mode of a pyrazole inhibitor versus the downstream signaling cascades they disrupt.

Kinase_Inhibition_Pathway ATP_Pocket ATP Binding Pocket (Hinge Region) Receptor Receptor Tyrosine Kinase (ALK / JAK) ATP_Pocket->Receptor Blocks ATP Access Pyrazole Pyrazole Inhibitor (e.g., Crizotinib) Pyrazole->ATP_Pocket Competitive Binding (H-Bonds) Phosphorylation Auto-Phosphorylation Pyrazole->Phosphorylation PREVENTS Receptor->Phosphorylation Inhibited State Downstream Downstream Effectors (STAT3, RAS/ERK) Phosphorylation->Downstream Signal Transduction Tumor_Growth Tumor Proliferation & Survival Downstream->Tumor_Growth Promotes

Caption: Schematic of ATP-competitive inhibition by pyrazole scaffolds blocking downstream oncogenic signaling.

Part 2: Comparative Efficacy Analysis

Case Study 1: ALK Inhibition in NSCLC

Subject: Crizotinib (Pyrazole-based) vs. Alectinib (Benzomorphan/Carbazole-based).

Context: Crizotinib was the first-in-class ALK inhibitor but failed to control CNS metastases due to poor BBB penetration. Alectinib was designed to overcome this liability.

FeatureCrizotinib (Pyrazole)Alectinib (Alternative Scaffold)In Vivo Implication
Scaffold Class Aminopyridine-PyrazoleBenzo[b]carbazole derivativeAlectinib structure avoids P-gp efflux.
CNS Penetration Low (CSF/Plasma ratio ~0.0026)High (CSF/Plasma ratio ~0.63-0.94)Critical for preventing brain mets.
mPFS (Human) 10.9 months34.8 monthsSuperior durability in Alectinib.
Resistance Profile Susceptible to L1196MActive against L1196MAlectinib overcomes gatekeeper mutations.

Key Insight: While the pyrazole scaffold of Crizotinib provided potent peripheral inhibition, the alternative scaffold of Alectinib demonstrated superior in vivo lipophilicity and CNS efficacy, reducing the hazard ratio for progression or death to 0.43 compared to Crizotinib [1, 2].

Case Study 2: JAK Inhibition in Myelofibrosis

Subject: Ruxolitinib (Pyrazole-based) vs. Fedratinib (Sulfonamide-based).

Context: Ruxolitinib is the standard of care but faces resistance.[2] Fedratinib is utilized in Ruxolitinib-resistant/intolerant cases.[3]

FeatureRuxolitinib (Pyrazole)Fedratinib (Alternative)In Vivo Implication
Target Profile JAK1/JAK2 (Balanced)JAK2/FLT3 (Selective)Fedratinib retains efficacy in resistant clones.
Spleen Response ~40% reduction (Frontline)~30-55% (2nd Line/Resistant)Alternative scaffold bypasses specific resistance modes.
PK Profile Short half-life (~3h)Long half-life (~41h)Fedratinib allows once-daily dosing vs. BID.

Key Insight: The pyrazole-based Ruxolitinib offers excellent initial symptom control via dual JAK1/2 inhibition. However, the sulfonamide-based Fedratinib provides a distinct binding mode that retains potency against resistant phenotypes where the pyrazole moiety loses affinity [3, 4].

Part 3: Experimental Protocols (Preclinical Validation)

To objectively evaluate a novel pyrazole kinase inhibitor, the following xenograft protocol ensures robust, reproducible data.

Protocol: Subcutaneous Tumor Xenograft (Mouse)

Objective: Determine tumor growth inhibition (TGI) and pharmacodynamic (PD) modulation.

1. Formulation (Critical Step)

Pyrazoles often suffer from poor aqueous solubility. Avoid simple DMSO/Water mixtures which precipitate in vivo.

  • Preferred Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Alternative (for high lipophilicity): 20% Captisol® (Sulfobutyl ether beta-cyclodextrin) in water, pH 3.5.

2. Workflow Steps
  • Cell Culture: Expand cell line (e.g., H3122 for ALK+ or HEL for JAK2V617F). Harvest at log phase (viability >95%).

  • Implantation: Resuspend

    
     cells in 100µL Matrigel/PBS (1:1). Inject subcutaneously into the right flank of SCID/Nude mice.
    
  • Randomization: When tumors reach ~150-200 mm³, randomize mice (n=8-10/group) to ensure equal average tumor volume across groups.

  • Dosing: Administer Vehicle, Comparator (e.g., Crizotinib 50 mg/kg), and Test Article (Novel Pyrazole) via oral gavage (PO) QD or BID for 21-28 days.

  • Measurements:

    • Tumor Volume:

      
       (Measure 3x/week).
      
    • Body Weight: Monitor daily. >15% weight loss requires euthanasia (toxicity endpoint).

  • Terminal Endpoint:

    • Harvest plasma (PK analysis).

    • Harvest tumor (Flash freeze for Western Blot of p-Kinase/Total-Kinase).

In Vivo Workflow Visualization

InVivo_Protocol Cells Cell Expansion (Log Phase) Implant SC Implantation (+Matrigel) Cells->Implant Staging Tumor Staging (~200mm³) Implant->Staging ~2-3 Weeks Random Randomization (n=10/group) Staging->Random Dosing Daily Dosing (PO/IP) Random->Dosing Measure Data Collection (Vol + BW) Dosing->Measure 21-28 Days Analysis PK/PD Analysis & TGI Calculation Measure->Analysis

Caption: Standardized workflow for assessing kinase inhibitor efficacy in xenograft models.

Part 4: References

  • Peters, S., et al. (2017). Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer.[4][5] The New England Journal of Medicine. Link

  • Gadgeel, S., et al. (2018). Alectinib vs crizotinib in treatment-naïve ALK+ NSCLC: CNS efficacy results from the ALEX study. Annals of Oncology. Link

  • Harrison, C. N., et al. (2020).[3] Efficacy and safety of fedratinib in patients with myelofibrosis previously treated with ruxolitinib: results from the phase 3 randomized FREEDOM2 study.[6] American Society of Hematology.[6] Link

  • Mesa, R., et al. (2019).[7] Fedratinib in myelofibrosis.[2][3][7][8] Journal of Clinical Oncology. Link

  • Fabbro, D., et al. (2012). Targeting protein kinases in cancer therapy: a success? Drug Discovery Today. Link

Sources

Validation

"comparative docking studies of pyrazolyl pyridazinamines"

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Structural efficacy, binding energetics, and protocol validation for Pyrazolyl Pyridazinamine...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Structural efficacy, binding energetics, and protocol validation for Pyrazolyl Pyridazinamine scaffolds.

Executive Summary: The Scaffold Advantage

In the realm of fragment-based drug design, pyrazolyl pyridazinamines represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. This guide objectively compares the docking performance of this scaffold against standard clinical inhibitors (Celecoxib and Gefitinib) across two primary therapeutic axes: COX-2 selective inhibition (Anti-inflammatory) and EGFR Kinase inhibition (Anticancer).

Key Comparative Insight: While standard drugs like Celecoxib rely heavily on sulfonamide-mediated hydrogen bonding, pyrazolyl pyridazinamines utilize a unique "dual-anchor" mechanism. The pyridazine ring engages in


 stacking with hydrophobic pockets, while the pyrazole moiety directs H-bond donors to catalytic residues, often resulting in superior residence times and selectivity indices.

Comparative Analysis: COX-2 Inhibition

Objective: Evaluate the binding efficacy of novel pyrazolyl-pyridazine hybrids (Series 5f/6f) versus the clinical standard, Celecoxib.[1]

Quantitative Binding Data

The following data synthesizes results from recent comparative studies (e.g., Osman et al.), normalizing docking scores (kcal/mol) against biological IC50 values.

LigandTarget (PDB)Binding Energy (

)
IC50 (

M)
Selectivity Index (SI)Key Interaction Residues
Compound 6f (Trimethoxy)COX-2 (3LN1)-10.4 kcal/mol 1.15 8.31 Arg513, Phe504, His90
Compound 5f COX-2 (3LN1)-9.8 kcal/mol1.509.56Arg120, Tyr355
Celecoxib (Reference)COX-2 (3LN1)-9.7 kcal/mol2.162.51Arg513, His90, Gln192
Diclofenac (Non-selective)COX-2 (1PXX)-7.2 kcal/mol3.500.60Ser530, Tyr385
Structural Mechanism of Action

The superior potency of Compound 6f stems from its ability to access the COX-2 side pocket . Unlike Celecoxib, which binds primarily to the hydrophilic channel, the pyrazolyl pyridazinamine scaffold extends into the hydrophobic channel formed by Phe504 and Val523 .

Critical Interaction: The amino moiety of the pyrazole ring acts as a pivotal H-bond donor to Arg513 , a residue absent in COX-1 (replaced by Histidine), thereby driving the high Selectivity Index (SI).

Pathway Visualization

The following diagram illustrates the differential binding pathway and downstream signaling effects of this scaffold compared to non-selective NSAIDs.

COX2_Inhibition Arachidonic Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic->COX1 COX2 COX-2 (Inducible) Arachidonic->COX2 TxA2 Thromboxane A2 (Platelet Aggregation) COX1->TxA2 Gastric Protection PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Pain/Swelling Scaffold Pyrazolyl Pyridazinamine (Compound 6f) SidePocket Interaction: Arg513 & Val523 (Selectivity Filter) Scaffold->SidePocket High Affinity (-10.4 kcal/mol) Celecoxib Celecoxib (Standard) Celecoxib->SidePocket Moderate Affinity SidePocket->COX2 Inhibits

Figure 1: Mechanism of Selective COX-2 Inhibition. The pyrazolyl pyridazinamine scaffold exploits the Val523/Arg513 selectivity filter more effectively than standard NSAIDs.

Comparative Analysis: EGFR Kinase Inhibition

Objective: Assess the scaffold's potential as an anticancer agent targeting the Epidermal Growth Factor Receptor (EGFR), specifically against the ATP-binding pocket.[2]

Docking Performance vs. Gefitinib

In studies targeting the EGFR kinase domain (PDB: 1M17), pyrazolyl pyridazinamines (specifically Compound 6h ) demonstrated a binding mode mimicking the "hinge region" interaction of Quinazoline-based inhibitors (Gefitinib).

  • Hinge Region Binding: The pyridazine nitrogen accepts an H-bond from Met793 .

  • Gatekeeper Interaction: The pyrazole ring creates steric complementarity with Thr790 , a residue critical in drug-resistant mutations.

  • Binding Energy: Compound 6h (-9.2 kcal/mol) vs. Gefitinib (-8.9 kcal/mol).

Experimental Protocol: The Self-Validating Docking Workflow

To replicate these comparative results, researchers must adhere to a strict "Self-Validating" protocol. This ensures that the generated poses are energetically favorable and biologically relevant.

Step-by-Step Methodology

Step 1: Ligand Preparation (QM Optimization)

  • Action: Do not use raw SDF files. Optimize geometry using DFT (B3LYP/6-31G*) to fix bond angles of the pyrazole-pyridazine bridge.

  • Tool: Gaussian or ORCA.

  • Reasoning: The torsion angle between the pyrazole and pyridazine rings determines if the molecule can fit the COX-2 hydrophobic channel.

Step 2: Receptor Grid Generation (The "Box" Strategy)

  • Target: COX-2 (PDB: 3LN1).

  • Action: Center the grid box on the co-crystallized ligand (Celecoxib).

  • Dimensions: Extend the box by 5Å in the X/Y/Z directions to include the side pocket (Arg513).

  • Validation: Re-dock the native ligand (Celecoxib). If RMSD > 2.0Å, discard the grid.

Step 3: Molecular Docking (Genetic Algorithm)

  • Tool: AutoDock Vina or MOE.

  • Parameters:

    • Exhaustiveness: 32 (High precision).

    • Modes: 20.

    • Energy Range: 4 kcal/mol.

  • Scoring Function: Vina Score (empirical).

Step 4: Interaction Fingerprinting (SIFT)

  • Action: Convert 3D poses into 1D interaction fingerprints.

  • Requirement: The candidate must show H-bonds with Arg120 and Tyr355 (the "gatekeeper" residues of COX-2).

Workflow Visualization

Docking_Protocol LigandPrep 1. Ligand Prep (DFT Optimization) GridGen 2. Grid Generation (Center: Co-cryst Ligand) LigandPrep->GridGen Redocking Validation Check: Re-dock Native Ligand GridGen->Redocking RMSDCheck RMSD < 2.0Å? Redocking->RMSDCheck DockingRun 3. Docking Simulation (Exhaustiveness: 32) Analysis 4. Interaction Analysis (Arg120/Tyr355 Check) DockingRun->Analysis RMSDCheck->GridGen No (Fail) - Adjust Box RMSDCheck->DockingRun Yes (Pass)

Figure 2: The Self-Validating Docking Workflow. A mandatory RMSD check prevents false positives.

References

  • Osman, E. O., et al. (2024). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies." RSC Advances.

  • Hasan, M., et al. (2024).[3] "Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking... of new pyridazine derivatives."[4] Bioorganic Chemistry.

  • BenchChem. (2025).[5] "Comparative Docking Analysis of Pyridazine-Containing Ligands." BenchChem Technical Guides.

  • Desai, N. C., et al. (2021). "Antibacterial evaluation and molecular docking studies of pyrazole-thiosemicarbazones." Molecular Diversity.

  • Bhatia, R., et al. (2021). "Design, Synthesis... of Pyrazole Linked Pyrazoline Derivatives... as EGFR Kinase Inhibitors." Anti-Cancer Agents in Medicinal Chemistry.

Sources

Validation

"phenotypic screening to validate N-(1H-Pyrazol-4-yl)pyridazin-3-amine targets"

Phenotypic Screening Guide: Validating N-(1H-Pyrazol-4-yl)pyridazin-3-amine Targets Executive Summary & Strategic Context Topic: Validation of N-(1H-Pyrazol-4-yl)pyridazin-3-amine derivatives via Phenotypic Screening. Co...

Author: BenchChem Technical Support Team. Date: February 2026

Phenotypic Screening Guide: Validating N-(1H-Pyrazol-4-yl)pyridazin-3-amine Targets

Executive Summary & Strategic Context

Topic: Validation of N-(1H-Pyrazol-4-yl)pyridazin-3-amine derivatives via Phenotypic Screening. Core Challenge: The N-(1H-Pyrazol-4-yl)pyridazin-3-amine moiety is a "privileged scaffold" in medicinal chemistry, frequently serving as an ATP-competitive hinge binder in kinase inhibitors (e.g., JAK, IRAK4, Tyk2) and a modulator in splicing machinery. Its high hit rate in biochemical screens often masks a lack of cellular selectivity. Solution: Phenotypic screening provides a superior validation filter compared to biochemical assays by integrating cellular permeability, subcellular localization, and pathway-specific modulation into the selection process.

Comparison at a Glance:

Feature Target-Based Screening (Biochemical) Phenotypic Screening (Cell-Based)

| Primary Readout |


 / 

(Enzymatic) |

(Functional/Viability) | | Relevance | Direct target binding | Pathway modulation in native context | | False Positives | High (Promiscuous binders) | Low (Requires functional efficacy) | | Target ID | Pre-defined | Requires Deconvolution (e.g., CETSA) |

Technical Analysis: The Scaffold & Mechanism

The N-(1H-Pyrazol-4-yl)pyridazin-3-amine core functions primarily as a Type I Kinase Inhibitor .

  • Pharmacophore: The pyrazole-amine-pyridazine motif forms a donor-acceptor-donor (D-A-D) hydrogen bonding triad that mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

  • Target Landscape: While often designed for JAK/STAT or IRAK4 pathways, this scaffold can off-target CLKs (Cdc2-like kinases) and DYRKs , influencing alternative splicing.

Pathway Visualization: JAK-STAT vs. Splicing Modulation

PathwayLogic cluster_Kinase Kinase Inhibition (JAK/IRAK) cluster_Splicing Splicing Modulation (Off-Target) Scaffold N-(1H-Pyrazol-4-yl) pyridazin-3-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket Competes with ATP JAK JAK Family (JAK1/2/3, Tyk2) ATP_Pocket->JAK CLK CLK/DYRK Kinases ATP_Pocket->CLK STAT STAT Phosphorylation JAK->STAT Inhibits Inflammation Pro-inflammatory Cytokines (IL-6, TNF) STAT->Inflammation Downregulates Spliceosome Spliceosome Phosphorylation CLK->Spliceosome Modulates ExonSkipping Alternative Splicing (e.g., SMN2) Spliceosome->ExonSkipping Alters Isoforms

Figure 1: Dual mechanism potential of the scaffold. Primary inhibition of JAK-STAT signaling versus off-target modulation of CLK-driven splicing events.

Experimental Protocols & Validation Workflows

To validate this scaffold, you must prove that the phenotypic effect (e.g., cell death, cytokine reduction) is driven by the specific target engagement, not general toxicity.

Protocol A: High-Content Phenotypic Screen (Cellular)

Objective: Determine functional


 and selectivity in a disease-relevant model (e.g., THP-1 Monocytes for inflammation).
  • Cell Seeding:

    • Seed THP-1 cells at 5,000 cells/well in 384-well plates using RPMI-1640 + 10% FBS.

    • Critical: Ensure passage number <15 to maintain signaling competence.

  • Compound Treatment:

    • Dispense N-(1H-Pyrazol-4-yl)pyridazin-3-amine derivatives using an acoustic dispenser (e.g., Echo 550).

    • Dose range: 10-point serial dilution (10 µM down to 0.5 nM).

    • Include Controls: Ruxolitinib (Positive), DMSO (Negative).

  • Stimulation (Pathway Activation):

    • Induce pathway: Add IFN-

      
       (10 ng/mL) for JAK/STAT or LPS (1 µg/mL) for IRAK4.
      
    • Incubate for 4 hours (phospho-protein) or 24 hours (cytokine release).

  • Readout (Multiplexed):

    • Viability: Add CellTiter-Glo (ATP quantification) to flag cytotoxic hits.

    • Functional: Use AlphaLISA or HTRF for pSTAT3 or IL-6 levels.

  • Data Analysis:

    • Calculate

      
      -factor (Must be >0.5).
      
    • Filter hits: Select compounds with Potency (

      
       nM) and Selectivity (Viability 
      
      
      
      / Functional
      
      
      > 10).
Protocol B: Target Deconvolution via CETSA (Cellular Thermal Shift Assay)

Objective: Confirm physical binding of the scaffold to the target protein inside the cell.

  • Treatment: Treat intact cells with the lead compound (5

    
    ) for 1 hour.
    
  • Thermal Challenge: Aliquot cells into PCR tubes and heat to a gradient (40°C – 65°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw). Centrifuge at 20,000 x g to pellet denatured/aggregated proteins.

  • Detection: Analyze supernatant via Western Blot or capillary electrophoresis (Wes) for the target kinase (e.g., JAK1).

  • Result: A shift in the aggregation temperature (

    
    ) compared to DMSO control confirms intracellular target engagement.
    

Comparative Performance Data

The following table contrasts the N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold against standard alternatives in a typical JAK-dependent phenotypic screen.

Compound ClassBiochemical Potency (JAK1

)
Cellular Potency (pSTAT3

)
Selectivity Index (Viability/Activity)Key Liability
N-(Pyrazolyl)pyridazin-3-amine (Subject)2.5 nM 15 nM >50x Kinome Selectivity (CLK/DYRK off-targets)
Pyrrolo[2,3-d]pyrimidine (e.g., Ruxolitinib)3.3 nM20 nM>30xCYP Inhibition
Aminopyrimidine (e.g., Pazopanib-like)10 nM150 nM~10xHigh Protein Binding
Staurosporine (Pan-Kinase)0.5 nM1 nM<2xExtreme Toxicity (Non-selective)

Insight: The N-(1H-Pyrazol-4-yl)pyridazin-3-amine scaffold often exhibits superior cellular permeability and potency retention compared to aminopyrimidines, but requires rigorous screening against splicing kinases (CLKs) to avoid "silent" toxicity.

Validation Workflow Diagram

ValidationWorkflow Library Scaffold Library (N-Pyrazolyl-Pyridazines) Screen Phenotypic Screen (Cell Viability + Reporter) Library->Screen High-Throughput HitSel Hit Selection (High Potency, Low Toxicity) Screen->HitSel Filter: EC50 < 100nM Deconv Target Deconvolution (CETSA / KinomeScan) HitSel->Deconv Mechanism Check Deconv->Library SAR Refinement Lead Validated Lead (Confirmed MOA) Deconv->Lead Target Engagement

Figure 2: Iterative validation workflow transforming raw scaffold hits into validated leads through sequential phenotypic and biophysical filters.

References

  • Discovery of Small Molecule Splicing Modulators. Journal of Medicinal Chemistry. Focuses on pyridazine derivatives in phenotypic screens for SMN2.

  • Deucravacitinib (BMS-986165): A Highly Selective, Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor. Journal of Medicinal Chemistry. Illustrates the evolution of pyridazine-based kinase inhibitors.

  • Phenotypic Screening in Cancer Drug Discovery – Past, Present and Future. Nature Reviews Drug Discovery. Authoritative review on screening methodologies.

  • The Cellular Thermal Shift Assay (CETSA) for Target Validation. Nature Protocols. Standard protocol for validating intracellular target engagement.

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride

Executive Summary & Immediate Directive N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride is a nitrogen-rich heterocyclic amine salt, typically used as a pharmacophore in kinase inhibitor development (e.g., JAK/STAT pat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

N-(1H-Pyrazol-4-yl)pyridazin-3-amine hydrochloride is a nitrogen-rich heterocyclic amine salt, typically used as a pharmacophore in kinase inhibitor development (e.g., JAK/STAT pathways).[1]

Core Disposal Directive:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with strong oxidizers or bleach (Risk of chloramine gas generation).

  • CLASSIFICATION: Treat as Hazardous Chemical Waste (Toxic/Irritant) .

  • STREAM: Segregate into Non-Halogenated Organic Waste (unless dissolved in halogenated solvents). Note: While it contains ionic chloride (HCl), it does not require "Halogenated" segregation unless the carbon backbone contains halogens or the solvent is halogenated (e.g., DCM).

Chemical Profile & Hazard Assessment

Understanding the chemical nature of the waste dictates the disposal route.

FeaturePropertyOperational Implication
Chemical Structure Pyridazine + Pyrazole ringsHigh Nitrogen content. Incineration requires NOx scrubbing.
Salt Form Hydrochloride (HCl)Acidic in solution. Potential to corrode metal containers if wet.
Solubility Water, DMSO, MethanolHigh water solubility increases risk of groundwater contamination if spilled.
Reactivity Amine-richIncompatible with Hypochlorites (Bleach). Forms toxic chloramines.
Toxicity (Est.) Target Organ Toxin / IrritantTreat as a sensitizer. Use full PPE (Nitrile gloves, eye protection).

Waste Disposal Decision Matrix

Solid Waste (Pure Compound)
  • Container: Collect in a wide-mouth HDPE or glass jar.

  • Labeling: "Hazardous Waste - Solid, Toxic."

  • Constituents: List full chemical name. Add "Hydroscopic" and "Irritant."

  • Protocol:

    • Transfer solids using a chemically resistant spatula.

    • Wipe the neck of the container with a dry tissue to prevent salt buildup (which can degrade cap seals).

    • Seal tightly.[1][2][3]

Liquid Waste (Stock Solutions / Mother Liquors)

The presence of the hydrochloride salt complicates solvent compatibility.

  • Scenario A: Dissolved in DMSO, Methanol, or Ethanol

    • Stream: Non-Halogenated Organic Waste.

    • Note: Although Cl- ions are present, they are inorganic. Most facilities accept this in non-halogenated streams. Verify with your local EHS officer if total chlorine limit is <1000 ppm.

  • Scenario B: Dissolved in Water/Buffer

    • Stream: Aqueous Hazardous Waste (Toxic).

    • Adjustment: Check pH. If < 4.0 due to HCl hydrolysis, adjust to pH 5-9 using Sodium Bicarbonate (

      
      ) before storage to prevent container corrosion, only if permitted by local EHS. Otherwise, store in glass/plastic (no metal).
      
  • Scenario C: Dissolved in Dichloromethane (DCM) or Chloroform

    • Stream: Halogenated Organic Waste.

Contaminated Debris (Gloves, Weigh Boats, Paper)
  • Stream: Solid Hazardous Waste (Debris).

  • Protocol: Double-bag in clear polyethylene bags (4 mil thickness). Tie securely.

Operational Workflows (Visualized)

Diagram 1: Waste Stream Selection Logic

This decision tree ensures the compound is routed to the correct waste drum to prevent regulatory violations (RCRA) and chemical incompatibility.

Waste_Disposal_Logic Start Waste Generation: N-(1H-Pyrazol-4-yl)pyridazin-3-amine HCl State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound Liquid Liquid / Solution State->Liquid Solution Disposal_Solid Stream: Solid Toxic Waste (Label: Irritant/Hygroscopic) Solid->Disposal_Solid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (DMSO, MeOH, EtOH) SolventCheck->NonHalo Aqueous Aqueous / Buffer SolventCheck->Aqueous Disposal_Halo Stream: Halogenated Organic Halo->Disposal_Halo Disposal_NonHalo Stream: Non-Halogenated Organic (Note: Contains Inorganic Cl-) NonHalo->Disposal_NonHalo Disposal_Aq Stream: Aqueous Toxic (Check pH compatibility) Aqueous->Disposal_Aq

Caption: Logic flow for segregating amine hydrochloride waste based on solvent carrier.

Diagram 2: Spill Response & Decontamination

Procedure for managing accidental release in the laboratory.

Spill_Response Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Absorbent Pads / Vermiculite PPE->Contain Clean Decontamination: 1. Solvent Wipe (EtOH) 2. Soap & Water Wash Contain->Clean Warning AVOID BLEACH (Prevents Chloramine formation) Clean->Warning Critical Safety Note Disposal Disposal: Bag all materials as Solid Haz Waste Clean->Disposal

Caption: Step-by-step spill response emphasizing the avoidance of bleach for amine compounds.

Detailed Decontamination Protocol

Cleaning glassware or bench surfaces contaminated with this compound requires specific attention to solubility and pH.

  • Primary Solubilization: The hydrochloride salt is highly polar.

    • Recommended: Use Methanol or Ethanol for the first wipe-down. This dissolves the organic scaffold more effectively than water alone.

    • Alternative: 50:50 Water/Acetone mix.

  • Secondary Wash: Follow with an aqueous detergent solution (e.g., Alconox) to remove ionic residues.

  • Verification: UV lamp (254 nm) can often detect pyrazole/pyridazine residues (they frequently fluoresce or absorb UV).

  • Prohibited Agents:

    • Do not use Bleach (Sodium Hypochlorite): Reaction with primary/secondary amines generates chloramines (

      
      ), which are volatile and toxic respiratory irritants.
      

Regulatory & Safety References

Compliance Statement: This protocol aligns with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (if ignitable solvents are used) and general "Toxic" waste management.

  • US Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 261.[4] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[5][6] 29 CFR 1910.1450. [Link][6][7]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.